Cdp-star
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
160081-62-9 |
|---|---|
分子式 |
C18H19Cl2Na2O7P |
分子量 |
495.2 g/mol |
IUPAC 名称 |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI 键 |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
规范 SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the CDP-Star® Chemiluminescent Substrate: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDP-Star® is a second-generation 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase (AP) that offers high sensitivity and a favorable signal-to-noise ratio in a variety of bioanalytical assays. This guide provides a detailed technical overview of the core mechanism of action of this compound, its performance characteristics, and comprehensive experimental protocols for its use in Western blotting, Southern blotting, and ELISA. The document is intended to serve as a resource for researchers and professionals in the fields of molecular biology, immunology, and drug development, enabling them to effectively utilize this powerful detection reagent in their work.
Core Mechanism of Action
The chemiluminescent signal generated by this compound is the result of a multi-step biochemical reaction initiated by the enzyme alkaline phosphatase. The substrate, a phosphate ester of a substituted 1,2-dioxetane, is stable until it interacts with AP.
The key steps in the generation of the chemiluminescent signal are as follows:
-
Enzymatic Dephosphorylation: The process begins with the enzymatic dephosphorylation of the this compound substrate by alkaline phosphatase.[1] This reaction removes the phosphate group from the dioxetane molecule, resulting in the formation of a meta-stable dioxetane phenolate anion intermediate.[2][3]
-
Intermediate Decomposition: This negatively charged intermediate is unstable and spontaneously decomposes.[4] This decomposition involves the cleavage of the high-energy peroxide bond within the 1,2-dioxetane ring.
-
Light Emission: The decomposition of the intermediate leads to the formation of an excited-state carboxylate ion.[1] As this excited-state molecule returns to its ground state, it releases energy in the form of light.[1] The maximum light emission from the this compound reaction occurs at a wavelength of approximately 461-471 nm.[1][4]
The sustained glow of the chemiluminescent signal is a key feature of the this compound substrate, with light emission persisting for several hours, allowing for multiple exposures and imaging opportunities.[5]
Performance Characteristics
| Feature | Description | Citations |
| Sensitivity | Enables the detection of low picogram to femtogram amounts of target molecules. It is reported to have approximately 10-fold greater sensitivity than the first-generation substrate, CSPD®. | [2][3][6] |
| Signal-to-Noise Ratio | Exhibits a high signal-to-noise ratio, which is crucial for the detection of low-abundance targets. The use of enhancers can further improve this ratio by amplifying the signal and reducing background. | [1] |
| Signal Duration | The chemiluminescent signal is long-lasting, with peak light emission occurring within minutes on nylon membranes and persisting for several hours. This extended signal allows for multiple exposures and the use of various imaging systems. | [2][5] |
| Kinetics | The reaction kinetics are rapid, with detectable light emission occurring almost immediately after the substrate comes into contact with alkaline phosphatase. | [1] |
| Membrane Compatibility | This compound is compatible with a variety of membranes, including nylon, PVDF, and nitrocellulose. For optimal performance on nitrocellulose membranes, the use of an enhancer is recommended. | [2][7] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in Western blotting, Southern blotting, and ELISA. These protocols are synthesized from information provided by various manufacturers and should be adapted as needed for specific experimental conditions.
Western Blotting
This protocol outlines the steps for the chemiluminescent detection of proteins immobilized on a membrane.
Materials:
-
Membrane with transferred proteins (PVDF or nylon recommended)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T))
-
Primary Antibody (specific to the target protein)
-
Secondary Antibody (conjugated to alkaline phosphatase)
-
Wash Buffer (TBS-T)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound® Substrate
-
Enhancer (optional, recommended for nitrocellulose membranes)
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the alkaline phosphatase-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Equilibration: Briefly rinse the membrane with Assay Buffer.
-
Substrate Incubation: Place the membrane on a clean, flat surface. Pipette the this compound® Substrate solution onto the membrane, ensuring even coverage. Incubate for 5 minutes at room temperature.
-
Imaging: Drain the excess substrate from the membrane. Place the membrane in a plastic sheet protector or a development folder and expose it to X-ray film or a chemiluminescence imaging system.
Southern Blotting
This protocol describes the detection of specific DNA sequences immobilized on a nylon membrane.
Materials:
-
Nylon membrane with transferred DNA
-
Blocking Solution (e.g., 0.2% I-Block in TBS-T)
-
Probe (labeled with a hapten such as DIG or biotin)
-
Anti-hapten Antibody (conjugated to alkaline phosphatase)
-
Wash Buffers (as per the specific hybridization protocol)
-
Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound® Substrate
Procedure:
-
Post-Hybridization Washes: Perform stringent washes to remove the non-specifically bound probe according to your hybridization protocol.
-
Blocking: Incubate the membrane in Blocking Solution for 30-60 minutes at room temperature with gentle agitation.
-
Antibody Incubation: Dilute the anti-hapten antibody-alkaline phosphatase conjugate in Blocking Solution. Incubate the membrane with the antibody solution for 30 minutes at room temperature.
-
Washing: Wash the membrane twice for 15 minutes each with Wash Buffer.
-
Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.
-
Substrate Incubation: Apply the this compound® working solution to the membrane and incubate for 5 minutes.
-
Imaging: Remove excess substrate and expose the membrane to X-ray film or a digital imager.
ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a general outline for a sandwich ELISA using this compound for detection.
Materials:
-
Microplate coated with capture antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample and Standards
-
Detection Antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase Conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (as required for the specific ELISA kit)
-
This compound® Substrate
Procedure:
-
Coating and Blocking: Coat the microplate wells with the capture antibody. Block the remaining protein-binding sites with Blocking Buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for the recommended time.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Wash the wells.
-
Streptavidin-AP Incubation: Add streptavidin-alkaline phosphatase conjugate to each well and incubate.
-
Washing: Wash the wells thoroughly.
-
Substrate Addition and Measurement: Add the this compound® Substrate to each well. Incubate for a specified time (e.g., 20-30 minutes) and measure the chemiluminescent signal using a luminometer.
Visualization of Workflows
The following diagrams illustrate the generalized workflow for a blotting application using this compound and the logical relationship of its key components.
Conclusion
This compound® remains a cornerstone chemiluminescent substrate for alkaline phosphatase-based detection systems due to its high sensitivity, prolonged signal duration, and excellent signal-to-noise ratio. A thorough understanding of its mechanism of action and adherence to optimized experimental protocols are critical for achieving reliable and reproducible results. This guide provides the foundational knowledge and practical methodologies to empower researchers, scientists, and drug development professionals in their pursuit of sensitive and accurate biomolecule detection.
References
An In-depth Technical Guide to the CDP-Star® Chemiluminescence Principle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the CDP-Star® chemiluminescence principle, a cornerstone technology for sensitive detection in a variety of life science applications. We will delve into the core chemical mechanism, discuss the critical components of the system, and provide detailed experimental protocols for its use in common immunoassays.
Core Principle: The Chemistry of Light Emission
The chemiluminescent signal generated by this compound® is the result of a multi-step enzymatic reaction culminating in the emission of light. The process is initiated by the enzyme alkaline phosphatase (AP), which is typically conjugated to a detection molecule such as a secondary antibody.
The key substrate, this compound®, is a disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate.[1] The reaction mechanism can be summarized as follows:
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound® molecule.[2][3][4]
-
Formation of an Unstable Intermediate : This dephosphorylation event generates a highly unstable aryloxide intermediate containing a 1,2-dioxetane ring.[2][5]
-
Decomposition and Light Emission : The unstable intermediate rapidly decomposes.[2][5] This decomposition involves the cleavage of the high-energy peroxide bond within the 1,2-dioxetane ring, leading to the formation of an excited-state carboxylate ion.[2][6] As this excited molecule returns to its ground state, it releases energy in the form of light.[2]
The light emission is a prolonged "glow" rather than a brief flash, with maximum light emission typically occurring around 60 minutes after substrate addition and continuing for up to 24 hours.[1][7] This extended signal duration allows for multiple exposures and the sensitive detection of low-abundance targets.[1][7] The maximum emission wavelength is approximately 466 nm in a buffer solution.[3][4]
The Role of the Adamantyl Group
A key structural feature of this compound® is the adamantyl group. This bulky and highly hydrophobic moiety serves several critical functions:
-
Increased Hydrophobicity : The adamantyl group enhances the hydrophobicity of the dephosphorylated intermediate.[2]
-
Micelle Formation : In the presence of certain surfactants or enhancers, this increased hydrophobicity promotes the formation of micelles.[2] This microenvironment is thought to shield the excited-state intermediate from non-radiative decay pathways, thereby increasing the quantum yield of light emission.
-
Signal Amplification and Background Reduction : By concentrating the luminescent reaction within these micelles, the signal is amplified, and background noise is suppressed, leading to a higher signal-to-noise ratio.[2]
Enhancers for Signal Modulation
To further boost the performance of this compound®, specialized enhancers are often included in the reaction buffer.[2] These enhancers can:
-
Amplify Signal Intensity : They can significantly increase the quantum yield of the chemiluminescent reaction.[2]
-
Suppress Background : By creating an optimal microenvironment for the light-emitting reaction, they can help to reduce non-specific signal.[2]
-
Shift Emission Wavelength : Some enhancers, such as Sapphire-II™ or Emerald-II™, can shift the wavelength of the emitted light, which can be advantageous for matching the spectral sensitivity of specific imaging instruments.[8]
Quantitative Performance Data
The performance of this compound® can be quantified by several key parameters. The following tables summarize these characteristics for easy comparison.
| Parameter | Value/Range | Notes |
| Time to Maximum Emission | ~60 minutes | The signal gradually increases to a peak.[1][7] |
| Signal Duration | Up to 24 hours | Allows for multiple exposures and flexibility in imaging.[1][7] |
| Maximum Emission Wavelength | ~466 nm | In buffer solution.[3][4] |
| Sensitivity | Picogram to femtogram levels | Dependent on the specific assay and conditions.[5] |
| Inter-batch Variation | Controlled within ±10% | Ensures reproducibility between experiments.[2] |
| Stability | At least one year at 2-8°C | When stored properly and handled aseptically.[1] |
Experimental Protocols
Detailed methodologies for two common applications of this compound® are provided below. Note that specific antibody concentrations and incubation times may require optimization.
This protocol outlines the steps for the chemiluminescent detection of a target protein on a membrane following electrophoretic transfer.
Materials:
-
Membrane with transferred proteins (PVDF or nylon)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibody (specific to the target protein)
-
Secondary Antibody conjugated to Alkaline Phosphatase (AP)
-
Wash Buffer (e.g., TBS-T)
-
This compound® Ready-to-Use Substrate
-
Imaging system (X-ray film or digital imager)
Procedure:
-
Blocking : Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation : Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing : Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation : Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes : Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with Wash Buffer. A final wash with TBS (without Tween-20) can be performed to remove any residual detergent.
-
Substrate Incubation : Drain the excess wash buffer from the membrane. Place the membrane on a clean, flat surface. Add a sufficient volume of this compound® substrate to completely cover the membrane (approximately 50 µl/cm²).[1] Incubate for 5 minutes at room temperature.[1]
-
Signal Detection : Carefully remove the excess substrate by touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or between two sheets of clear plastic. Expose the membrane to X-ray film or a digital imaging system.[9] Initial exposure times can range from 30 seconds to several minutes.[1] Adjust exposure time to achieve the optimal signal-to-noise ratio.[1]
This protocol describes a sandwich ELISA for the quantification of an antigen.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen standards and samples
-
Detection antibody (biotinylated or directly conjugated to AP)
-
Streptavidin-AP conjugate (if using a biotinylated detection antibody)
-
Wash Buffer (e.g., PBS-T)
-
This compound® Substrate
-
Luminometer
Procedure:
-
Blocking : Add Blocking Buffer to each well of the capture antibody-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing : Aspirate the blocking buffer and wash the plate 2-3 times with Wash Buffer.
-
Sample and Standard Incubation : Add antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing : Aspirate the samples/standards and wash the plate 3-4 times with Wash Buffer.
-
Detection Antibody Incubation : Add the detection antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Aspirate the detection antibody and wash the plate 3-4 times with Wash Buffer.
-
Enzyme Conjugate Incubation : If using a biotinylated detection antibody, add Streptavidin-AP conjugate to each well and incubate for 30-60 minutes at room temperature. If using a directly conjugated detection antibody, proceed to the next washing step.
-
Final Washes : Aspirate the enzyme conjugate and wash the plate 4-5 times with Wash Buffer. A final wash with PBS (without Tween-20) is recommended.
-
Substrate Addition : Add 100 µL of this compound® substrate to each well.
-
Signal Measurement : Incubate the plate for 5-10 minutes at room temperature to allow the signal to develop.[10] Measure the chemiluminescent signal using a luminometer.
Visualizations
Caption: The enzymatic reaction cascade of this compound® chemiluminescence.
Caption: A typical workflow for chemiluminescent Western blotting using this compound®.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. EP0379716B1 - Chemiluminescent 1,2-dioxetane compounds - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. labmartgh.com [labmartgh.com]
The Core of Chemiluminescence: A Technical Guide to CDP-STAR in Basic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of CDP-STAR, a paramount chemiluminescent substrate for alkaline phosphatase (ALP). We delve into its mechanism of action, quantitative performance, and detailed experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this compound into their workflows, from fundamental research to advanced therapeutic development.
Introduction to this compound
This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a second-generation 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase.[1] Its introduction marked a significant advancement over first-generation substrates like AMPPD, offering a superior signal-to-noise ratio, which has made it a preferred choice for high-sensitivity applications.[1] this compound is widely employed in a variety of immunoassays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, Southern blotting, and Northern blotting, for the detection of ALP-conjugated probes and antibodies.[2][3]
The robust performance of this compound, characterized by high signal intensity, low background, and prolonged signal duration, makes it an invaluable tool in basic research for studying protein expression and in the drug development pipeline for applications such as biomarker validation and quality control of biopharmaceuticals.[1][4]
Mechanism of Action: The Generation of Light
The chemiluminescent signal generated by this compound is the result of a multi-step enzymatic and chemical process. This process is initiated by the enzymatic activity of alkaline phosphatase, which catalyzes the removal of a phosphate group from the this compound molecule. This dephosphorylation event triggers a cascade of reactions culminating in the emission of light.
The key steps in the mechanism of action are as follows:
-
Enzymatic Dephosphorylation: Alkaline phosphatase (ALP) catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[1]
-
Formation of an Unstable Intermediate: The dephosphorylation of this compound results in the formation of a highly unstable phenolate anion intermediate.[1][3]
-
Decomposition and Light Emission: This unstable intermediate rapidly decomposes, cleaving the 1,2-dioxetane ring. This decomposition process releases energy in the form of light, with a maximum emission wavelength of approximately 466-475 nm.[3][5]
The dephosphorylated product of this compound possesses enhanced hydrophobicity, which allows it to form micelles with surfactants. This property can be harnessed to amplify the signal and suppress background noise, thereby increasing the signal-to-noise ratio and detection speed.[1]
Quantitative Performance Data
The selection of a detection substrate is often guided by its performance metrics. This compound is known for its high sensitivity and excellent signal-to-noise ratio. Below is a summary of its performance characteristics.
| Performance Metric | Description | Typical Values/Observations | Citations |
| Sensitivity | The lowest amount of detectable analyte. | Picogram to femtogram levels of detection in Western blotting. 5-10 fold higher signal than CSPD. | [4],[6] |
| Signal Duration | The length of time the chemiluminescent signal is detectable. | Signal persists for up to 24-48 hours, allowing for multiple exposures. | [3][4] |
| Peak Emission | The time to reach maximum light output. | On membranes, peak light emission is reached in 1-2 hours. | [6] |
| Wavelength of Max Emission | The wavelength at which the most intense light is emitted. | ~466-475 nm | [3][5] |
| Signal-to-Noise Ratio | The ratio of the signal intensity from the analyte to the background signal. | High signal-to-noise ratio due to low background luminescence. | [1] |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for the reaction of ALP with this compound. | Specific Km and Vmax values for the ALP/CDP-STAR reaction are not consistently reported in publicly available literature. However, for calf intestinal alkaline phosphatase with pNPP, a different substrate, Km has been reported in the range of 0.4 - 0.76 mM. | [7][8] |
| Stability | Stability of the reagent under specified storage conditions. | Stable for at least one year when stored at 2-8°C. | [2] |
Experimental Protocols
Detailed and optimized protocols are critical for achieving reproducible and sensitive results. Below are representative protocols for the use of this compound in Western blotting and ELISA.
Western Blotting Protocol for Detection of Phosphorylated MAPK
This protocol provides a framework for detecting phosphorylated Mitogen-Activated Protein Kinase (MAPK), a key component of cellular signaling pathways, using a chemiluminescent Western blot with this compound.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-p38 MAPK)
-
Secondary antibody (e.g., anti-rabbit IgG-Alkaline Phosphatase conjugate)
-
This compound ready-to-use substrate
-
Imaging system (X-ray film or CCD camera)
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the ALP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Substrate Incubation: Drain excess wash buffer from the membrane. Apply the this compound substrate to the membrane, ensuring even coverage (approximately 50 µl/cm²).[9] Incubate for 5 minutes at room temperature.[9]
-
Signal Detection: Remove excess substrate and place the membrane in a plastic sheet protector or film cassette. Expose to X-ray film or capture the image with a CCD camera. Exposure times can range from 30 seconds to overnight.[9]
Sandwich ELISA Protocol
This protocol outlines a typical sandwich ELISA for the quantification of an antigen, utilizing this compound for signal detection.
Materials:
-
96-well microplate
-
Coating antibody
-
Blocking buffer
-
Sample containing the antigen
-
Detection antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase (Strep-ALP) conjugate
-
Wash buffer
-
This compound ready-to-use substrate
-
Luminometer
Procedure:
-
Coating: Coat the microplate wells with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Strep-ALP Incubation: Wash the plate three times. Add the Strep-ALP conjugate and incubate for 30 minutes at room temperature.
-
Final Washes: Wash the plate five times with wash buffer.
-
Substrate Addition and Measurement: Add this compound substrate to each well. Incubate for 5-10 minutes and measure the luminescence using a plate luminometer.
Applications in Basic Research and Drug Development
This compound's high sensitivity and reliability make it a cornerstone technology in both academic research and the pharmaceutical industry.
Elucidating Signaling Pathways
In basic research, understanding cellular signaling pathways is fundamental. Western blotting with chemiluminescent detection using this compound is a standard method for studying these pathways. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, is often investigated by detecting the phosphorylation status of its key components like ERK, JNK, and p38.[10][11] Similarly, the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can be monitored by detecting the phosphorylation of EGFR itself.[12][13][14]
Drug Discovery and Development
In the realm of drug discovery and development, this compound-based assays are indispensable.
-
High-Throughput Screening (HTS): The high sensitivity and compatibility with microplate formats make luminescent assays with this compound ideal for HTS of compound libraries to identify enzyme inhibitors or modulators.[15][16]
-
Biomarker Discovery and Validation: ELISAs using this compound can be developed to quantify potential biomarkers in biological samples, aiding in disease diagnosis, prognosis, and monitoring treatment response.
-
Biopharmaceutical Quality Control: During the manufacturing of biopharmaceuticals, it is crucial to monitor and quantify process-related impurities like host cell proteins (HCPs).[17] Sensitive and robust immunoassays, often employing chemiluminescent detection with substrates like this compound, are used for HCP analysis and lot release testing to ensure the safety and efficacy of the final drug product.[18][19]
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gentelbio.com [gentelbio.com]
- 17. sartorius.com [sartorius.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. bio-rad.com [bio-rad.com]
Unveiling the Signal: A Technical Guide to CDP-Star for Ultrasensitive Alkaline Phosphatase Detection
For Immediate Release
In the landscape of molecular biology and drug development, the precise detection and quantification of proteins and nucleic acids are paramount. This technical guide provides an in-depth exploration of CDP-Star, a second-generation chemiluminescent substrate for alkaline phosphatase (AP), designed for researchers, scientists, and drug development professionals seeking high sensitivity and reliability in their assays. This compound has established itself as a cornerstone in various applications, including Western blotting, enzyme-linked immunosorbent assays (ELISA), and nucleic acid hybridization assays, by offering a robust and sustained light signal for accurate detection.
Core Principles: The Mechanism of this compound Chemiluminescence
This compound, a 1,2-dioxetane phosphate substrate, operates through a specific enzymatic reaction with alkaline phosphatase. The process unfolds in a series of steps to generate a sustained luminescent signal.
First, alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule. This dephosphorylation event results in the formation of an unstable intermediate anion. This intermediate then undergoes a spontaneous intramolecular electron rearrangement, leading to the cleavage of the high-energy 1,2-dioxetane ring. This decomposition produces an excited-state carboxylate ion. Finally, as this excited-state molecule relaxes to its ground state, it releases energy in the form of light, with a maximum emission wavelength of approximately 466-471 nm.[1] This emitted light can be captured using X-ray film or a CCD-based imaging system.
The dephosphorylated product of this compound possesses enhanced hydrophobicity, which allows it to form micelles with surfactants, a feature that contributes to signal amplification and a reduction in background noise.[1] This results in a superior signal-to-noise ratio compared to first-generation substrates.[1] Some formulations of this compound also include specialized enhancers that further amplify the signal and suppress background by forming micelle structures with the luminescent intermediates.[1]
Caption: The enzymatic reaction pathway of this compound with alkaline phosphatase.
Performance Characteristics: A Quantitative Overview
This compound is recognized for its high sensitivity and prolonged signal duration, which allows for multiple exposures and the detection of low-abundance targets.[2][3] The following tables summarize the key quantitative performance metrics of this compound.
Table 1: Signal Kinetics and Duration
| Parameter | Value | Notes |
| Time to Peak Light Emission (on membrane) | ~60 minutes | Signal continues for up to 24-48 hours, allowing for flexibility in detection.[2][4] |
| Signal Duration | Up to 48 hours | The sustained signal allows for multiple exposures to optimize signal-to-noise ratio.[4] |
| Wavelength of Maximum Emission | ~466-471 nm | [1] |
Table 2: Sensitivity and Detection Limits
| Application | Detection Limit | Notes |
| Western Blotting | Low to mid femtogram | Sensitivity is dependent on the specific antibody and protein abundance.[5] |
| Southern Blotting | 0.03 pg of homologous DNA | Detected in a dot blot with less than 5 minutes of film exposure.[6] |
Table 3: Comparative Performance
| Substrate Comparison | Performance Metric | Notes |
| This compound vs. CSPD | ~10-fold increased sensitivity | Observed on both nylon membranes and in solution.[4][6][7] |
| This compound vs. Radioactive Detection | Meets or exceeds sensitivity | May not exhibit a linear response.[2] |
Experimental Protocols: Methodologies for Key Applications
Detailed and consistent protocols are crucial for reproducible results. The following sections provide standardized methodologies for the use of this compound in common immunoassays.
Western Blotting
This protocol outlines the detection of a target protein on a membrane following electrophoretic transfer.
Caption: A typical workflow for Western blot detection using this compound.
Materials:
-
Membrane (PVDF or nylon) with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibody specific to the target protein
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound Substrate (ready-to-use solution)
-
X-ray film or CCD imaging system
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound secondary antibody.
-
Equilibration: Briefly rinse the membrane with Assay Buffer for 2-5 minutes.
-
Substrate Incubation: Drain excess buffer and place the membrane on a clean, flat surface. Add this compound substrate to evenly cover the membrane (approximately 50-100 µL/cm²). Incubate for 5 minutes at room temperature.[2]
-
Detection: Remove excess substrate by touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or hybridization bag and expose it to X-ray film or a CCD imager. Exposure times can range from 30 seconds to several minutes.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA format for the quantification of an antigen.
Caption: The sequential steps of a sandwich ELISA using this compound for detection.
Materials:
-
96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen standards and samples
-
Biotinylated Detection Antibody
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound Substrate
-
Luminometer
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Strep-AP Incubation: Add Strep-AP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add this compound substrate to each well.
-
Measurement: Immediately begin measuring the luminescent signal using a luminometer. The signal will develop over time, typically reaching a plateau.
Southern Blotting
This protocol details the detection of a specific DNA sequence on a membrane.
Materials:
-
Nylon membrane with transferred DNA
-
Prehybridization/Hybridization Buffer
-
DIG-labeled DNA probe
-
Blocking Reagent
-
Anti-Digoxigenin-AP (Anti-DIG-AP), Fab fragments
-
Washing Buffer (e.g., Maleic acid buffer with Tween 20)
-
Detection Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound Substrate
Procedure:
-
Prehybridization: Incubate the membrane in prehybridization buffer for at least 30 minutes at the appropriate hybridization temperature.
-
Hybridization: Denature the DIG-labeled DNA probe by boiling and then add it to fresh prehybridization buffer. Hybridize the membrane with the probe solution overnight at the calculated temperature.
-
Stringency Washes: Perform a series of washes with decreasing salt concentrations (e.g., 2x SSC, 0.1% SDS followed by 0.1x SSC, 0.1% SDS) at an elevated temperature to remove non-specifically bound probe.
-
Blocking: Rinse the membrane in Washing Buffer and then incubate in Blocking solution for 30 minutes.[6]
-
Antibody Incubation: Incubate the membrane in a solution containing Anti-DIG-AP Fab fragments for 30 minutes.[6]
-
Washing: Wash the membrane twice for 15 minutes each in Washing Buffer.[6]
-
Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.[6]
-
Substrate Incubation: Place the membrane on a clean surface and apply the this compound working solution (diluted 1:100 in Detection Buffer). Incubate for 5 minutes.[6]
-
Detection: Remove excess substrate, seal the membrane in a bag, and expose to X-ray film or an imager. Exposures of a few minutes are typically sufficient.[6]
Conclusion
This compound remains a vital tool for researchers requiring high-sensitivity detection of alkaline phosphatase activity. Its robust performance, characterized by a strong and sustained chemiluminescent signal, allows for the reliable detection of minute quantities of target molecules. By understanding the underlying chemical principles and adhering to optimized protocols, scientists and drug development professionals can leverage the power of this compound to achieve clear, reproducible, and quantitative results in a wide array of applications.
References
understanding Cdp-star signal generation
An In-depth Technical Guide to CDP-Star Signal Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a widely utilized chemiluminescent substrate for the detection of alkaline phosphatase (AP) in a variety of life science applications. Its high sensitivity and prolonged signal emission make it an invaluable tool in blotting techniques (Western, Southern, and Northern), enzyme-linked immunosorbent assays (ELISAs), and other membrane-based detection assays.[1][2] This guide provides a detailed technical overview of the this compound signal generation mechanism, experimental protocols, and quantitative performance data.
Core Mechanism of Chemiluminescence
The generation of a light signal by this compound is a multi-step process initiated by the enzymatic activity of alkaline phosphatase. The substrate itself is a 1,2-dioxetane derivative.[3]
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[4] This enzymatic removal of the phosphate group results in the formation of an unstable intermediate anion.[5][6]
-
Dioxetane Decomposition : The unstable intermediate spontaneously undergoes intramolecular electron rearrangement. This leads to the cleavage of the high-energy 1,2-dioxetane ring.[4]
-
Light Emission : The decomposition of the dioxetane ring produces an excited-state carboxylate ion.[4] As this excited-state molecule decays to its ground state, it releases energy in the form of light. The maximum light emission occurs at a wavelength of approximately 466-471 nm.[4][5][6]
This "glow" chemiluminescence is characterized by a rapid onset of light emission that can persist for several hours to days, allowing for flexible and multiple exposures for signal detection.[1][5][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound chemiluminescence.
Quantitative Performance Data
The performance of this compound can be characterized by its signal kinetics and stability. The following tables summarize key quantitative aspects.
| Parameter | Value | Notes |
| Maximum Emission Wavelength | ~466 - 471 nm | In buffer solution.[4][5][6] |
| Time to Peak Light Emission (Membrane) | 1 - 4 hours | Varies with conditions.[1][7] |
| Time to Peak Light Emission (Solution) | 10 - 20 minutes | Similar kinetics to CSPD.[7] |
| Signal Duration | Several hours to days | Allows for multiple exposures.[1][5][6] |
| Recommended Storage Temperature | 2 - 8 °C | Protect from light.[1] |
| Shelf Life | At least 1 year | When stored properly. |
| Feature | Description |
| Sensitivity | Capable of detecting single-copy genes.[5] Reported to have approximately 10-fold increased sensitivity compared to substrates like CSPD.[6] |
| Signal-to-Noise Ratio | High, especially with the use of enhancers which can form micelles to amplify signals and suppress background.[4] |
| Stability | Accelerated stability testing at 37°C for 7 days showed >90% signal retention.[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in Western blotting and nucleic acid hybridization assays on membranes. For optimal results, it is recommended to consult the specific instructions provided by the reagent manufacturer.
General Membrane-Based Detection Protocol
This protocol outlines the key steps following transfer of proteins or nucleic acids to a membrane and incubation with an alkaline phosphatase-conjugated probe.
Materials:
-
Membrane with immobilized target and bound AP-conjugate
-
Wash Buffer (e.g., TBS-T or PBS-T)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[5][6]
-
This compound Substrate (ready-to-use or concentrated)
-
Detection System (X-ray film or digital imager)
Procedure:
-
Washing: Following incubation with the AP-conjugated antibody or probe, thoroughly wash the membrane to remove unbound conjugate and reduce background. Perform multiple washes with an appropriate wash buffer.[1]
-
Equilibration: Briefly rinse the membrane in assay buffer to prepare it for substrate incubation.[1]
-
Substrate Incubation:
-
Place the membrane on a clean, flat surface.
-
Add enough this compound solution to completely cover the membrane surface (e.g., 50 µl/cm²).
-
Incubate for 5 minutes at room temperature.[1]
-
-
Signal Detection:
-
Carefully remove the membrane from the substrate solution, draining any excess liquid.
-
Place the membrane in a plastic sheet protector or hybridization bag.[1]
-
Expose the membrane to X-ray film or a digital imaging system. Initial exposure times of 5-15 minutes are recommended, with optimization based on signal intensity.[1][6]
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound detection.
Key Considerations and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background | - Insufficient washing- AP conjugate too concentrated- Film exposure too long | - Increase wash volume and/or duration- Further dilute the AP conjugate- Reduce exposure time[1] |
| Weak or No Signal | - AP conjugate too dilute- Film exposure too brief- Insufficient probe/antibody | - Decrease AP conjugate dilution- Increase exposure time- Optimize probe/antibody concentration[1] |
| Spotty Background | - Uneven substrate distribution- Leakage of substrate onto film | - Ensure even coating of the membrane- Remove excess substrate before placing in bag/folder[1] |
Conclusion
This compound is a robust and highly sensitive chemiluminescent substrate that provides a reliable method for the detection of alkaline phosphatase in a multitude of molecular biology and immunoassay applications. Its favorable kinetics, leading to a strong and sustained signal, offer significant advantages in experimental flexibility and data acquisition. By understanding the core principles of its signal generation and adhering to optimized protocols, researchers can achieve high-quality, reproducible results in their detection assays.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labmartgh.com [labmartgh.com]
Unveiling the Glow: A Technical Guide to CDP-Star® Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2'-(5-chlorotricyclo[3.3.1.1³,⁷]decan])-4-yl]-1-phenyl phosphate), a paramount chemiluminescent substrate for the ultrasensitive detection of alkaline phosphatase (AP). Its robust performance and high signal-to-noise ratio have established it as a staple in a myriad of molecular biology and immunoassay applications, including Western, Southern, and Northern blotting.
Principle of Chemiluminescence
This compound® is a 1,2-dioxetane phosphate substrate that generates a sustained, high-intensity light emission upon enzymatic dephosphorylation. The reaction is specifically catalyzed by alkaline phosphatase, which cleaves the phosphate group from the this compound® molecule. This enzymatic reaction yields an unstable intermediate, a dioxetane phenolate anion.[1][2][3] This intermediate subsequently decomposes, producing an excited-state carboxylate ion that, upon returning to its ground state, releases energy in the form of light.[4] The emitted light can be captured using X-ray film or luminescence imager systems.
The signal intensity and duration are notable features of this compound®. Light emission begins almost immediately upon reaction with alkaline phosphatase, reaching its peak within 2 to 4 hours and persisting for several days.[5] This extended signal duration allows for multiple exposures and the sensitive detection of low-abundance targets.
Quantitative Data Summary
The key quantitative parameters of this compound® light emission are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Maximum Emission Wavelength (λmax) | ~461 - 475 nm | The exact peak can be influenced by the buffer system and the presence of enhancers.[2][3][6] |
| Signal Kinetics | ||
| Peak Emission | Reached in approximately 60 minutes to 4 hours.[5][7][8] | Dependent on temperature and substrate concentration. |
| Signal Duration | Up to 24-48 hours and can continue for several days.[1][5][9] | Allows for flexible and multiple exposure times. |
| Recommended Concentration | 0.25 mM to 0.4 mM (Ready-to-use solutions) | Commercially available in ready-to-use formulations.[7][10][11] |
Signaling Pathway and Reaction Mechanism
The chemiluminescent reaction of this compound® is a multi-step process initiated by alkaline phosphatase. The following diagram illustrates the key steps in this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible and sensitive detection. The following sections provide generalized protocols for Western and Southern/Northern blotting applications.
Western Blotting Detection
This protocol outlines the final steps of a Western blot, following protein transfer to a membrane (PVDF is recommended) and incubation with an AP-conjugated secondary antibody.[5]
Materials:
-
Membrane with transferred proteins and bound AP-conjugate
-
Phosphatase Wash Solution (e.g., TBS with 0.1% Tween-20)
-
Phosphatase Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[1]
-
This compound® Ready-to-Use Substrate
-
Hybridization bag or plastic sheets
Procedure:
-
Washing: Thoroughly wash the membrane with Phosphatase Wash Solution to remove unbound antibody. Perform at least three washes of 5-15 minutes each.[5][8]
-
Equilibration: Rinse the membrane for 2-5 minutes in Phosphatase Assay Buffer to adjust the pH for optimal enzyme activity.[1][5]
-
Substrate Incubation: Place the membrane on a clean, flat surface. Add enough this compound® substrate to completely cover the membrane surface (approximately 50-100 µl/cm²).[9] Incubate for 5 minutes at room temperature.[5][9]
-
Signal Development: Remove the membrane from the substrate solution, draining any excess liquid without letting the membrane dry out. Place the membrane in a hybridization bag or between two sheets of clear plastic.[5][9]
-
Imaging: Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposure times can range from 30 seconds to 10 minutes, and should be optimized based on signal intensity.[5][8]
Southern/Northern Blotting Detection
This protocol is designed for the detection of nucleic acids on a positively charged nylon membrane hybridized with a DIG-labeled probe and subsequently incubated with an anti-DIG-AP conjugate.[1][12]
Materials:
-
Nylon membrane with hybridized probe and bound anti-DIG-AP conjugate
-
Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH 7.5, with 0.3% Tween 20)[12]
-
Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[1]
-
This compound® Working Solution (1:100 dilution of concentrate in Detection Buffer) or Ready-to-Use solution
-
Hybridization bag or development folder
Procedure:
-
Post-Antibody Washes: Wash the membrane twice for 15 minutes each in Washing Buffer to remove unbound anti-DIG-AP conjugate.[1][12]
-
Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.[1][12]
-
Substrate Application: Place the membrane on a clean surface or in a development folder. Apply the this compound® working solution evenly across the membrane (approximately 1 ml for a 100 cm² membrane).[1]
-
Incubation: Incubate for 5 minutes at room temperature to allow the enzymatic reaction to initiate.[1]
-
Imaging: Squeeze out excess substrate and seal the membrane in a hybridization bag. Expose to X-ray film or an imager. Due to the high sensitivity, initial exposures of 5-15 minutes are often sufficient.[1]
Experimental Workflow Visualization
The following diagram provides a high-level overview of a typical chemiluminescent blotting workflow utilizing this compound®.
Enhancers and Signal Amplification
To further boost detection sensitivity, this compound® is often used in conjunction with enhancers.[4] For instance, Sapphire-II™ and Emerald-II™ enhancers can shift the emission wavelength to 461 nm or 542 nm, respectively, and can increase signal intensity.[6] These enhancers, often included in commercial substrate formulations, create a hydrophobic environment that amplifies the light output from the dephosphorylated this compound® intermediate.[4] When working with nitrocellulose membranes, the use of an enhancer is strongly recommended to achieve signal intensity comparable to that on nylon membranes.[1]
This guide provides a comprehensive overview of the technical aspects of this compound® for researchers and professionals in drug development. By understanding the underlying principles and adhering to optimized protocols, users can fully leverage the sensitivity and reliability of this powerful chemiluminescent substrate.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. neb.com [neb.com]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound® 化学発光基質 0.25 mM in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound™ Substrate (0.25 mM Ready-To-Use) 250 mL | Contact Us | Invitrogen™ [thermofisher.com]
- 11. This compound™ Substrate (0.4 mM Ready-to-Use) with Enhancer Sapphire-II™ Enhancer [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Core Principles of CDP-Star: An In-depth Technical Guide to a High-Performance Chemiluminescent Substrate
For Researchers, Scientists, and Drug Development Professionals
CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) stands as a paramount chemiluminescent substrate for the highly sensitive detection of alkaline phosphatase (AP) in a variety of immunoassays. As a second-generation 1,2-dioxetane substrate, it offers an exceptional balance of performance, cost, and technological maturity, making it a preferred choice for applications demanding high signal-to-noise ratios and robust, long-lasting signals.[1] This guide delves into the core features, underlying mechanisms, and practical applications of this compound, providing the detailed technical information necessary for its successful implementation in research and development.
Quantitative Performance Characteristics
The efficacy of this compound is defined by several key quantitative parameters that ensure its high performance in sensitive assays. These characteristics are summarized in the table below for easy reference and comparison.
| Parameter | Value / Range | Notes |
| Common Working Concentration | 0.25 mM (Ready-to-use solution) | No further dilution is necessary for standard applications.[2] |
| Enzyme | Alkaline Phosphatase (AP) | This compound is specifically designed as a substrate for AP. |
| Detection Sensitivity | Femtogram to picogram range | Enables the detection of low-abundance target molecules. |
| Light Emission Maximum (λmax) | ~466 - 475 nm | The exact wavelength can be influenced by the specific assay buffer and the presence of enhancers. |
| Signal Kinetics | Glow chemiluminescence | Produces a stable, long-lasting signal. |
| Time to Peak Light Emission | Membrane assays: 1-4 hours | Peak emission is reached relatively quickly, allowing for timely results.[3][4] |
| Solution assays: 10-20 minutes | Faster kinetics are observed in solution-based assays.[4] | |
| Signal Duration | Up to 24-96 hours | The prolonged signal allows for multiple exposures and flexibility in imaging.[5] |
| Recommended Usage Volume | 50 µl/cm² of membrane | Ensures complete and even coverage of the blotting membrane.[2] |
| Storage Temperature | 2-8°C | Proper storage is crucial to maintain the substrate's stability.[2][3] |
| Shelf Life | At least 1 year at 2-8°C | The substrate is stable for an extended period when stored correctly.[2][3] |
| Recommended Membranes | PVDF or positively charged nylon | These membranes are recommended for optimal performance in Western and nucleic acid blotting.[3] |
The Mechanism of Chemiluminescence: A Signaling Pathway
The chemiluminescent signal generated by this compound is the result of a multi-step enzymatic reaction and subsequent chemical decomposition. This process, known as intramolecular chemically initiated electron exchange luminescence (CIEEL), is a hallmark of 1,2-dioxetane substrates.
The key steps in the this compound signaling pathway are as follows:
-
Enzymatic Dephosphorylation : The process is initiated by alkaline phosphatase, which catalyzes the hydrolysis of the phosphate group from the this compound molecule.
-
Formation of an Unstable Intermediate : This dephosphorylation generates a highly unstable aryloxide intermediate.
-
Decomposition and Light Emission : The unstable intermediate rapidly decomposes, cleaving the 1,2-dioxetane ring and forming an excited-state methyl m-oxybenzoate anion. As this excited molecule returns to its ground state, it releases energy in the form of a photon of light.
The hydrophobicity of the dephosphorylated this compound product allows it to form micelles with surfactants, which can amplify the signal and suppress background noise, leading to a higher signal-to-noise ratio.[1] The inclusion of specialized enhancers in some formulations can further augment the luminescent signal.[1]
Experimental Protocols: A Guide to Western Blotting with this compound
The following protocol provides a detailed methodology for performing a Western blot using this compound for chemiluminescent detection.
I. Sample Preparation and Electrophoresis
-
Protein Extraction : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the process.
-
Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Loading : Mix the protein lysate with Laemmli sample buffer and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto a polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
II. Protein Transfer
-
Membrane Activation : If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require activation.
-
Transfer Assembly : Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet, semi-dry, or dry).
-
Electrophoretic Transfer : Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the transfer system and the size of the proteins.
III. Immunodetection
-
Blocking : After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes : Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound secondary antibody. Perform a final brief rinse with an assay buffer (e.g., Tris-buffered saline without Tween-20).[3]
IV. Chemiluminescent Detection
-
Substrate Incubation : Drain the excess buffer from the membrane and place it on a clean, flat surface. Add the this compound substrate to the membrane at a volume of approximately 50 µl/cm².[2] Incubate for 5 minutes at room temperature.[2][3]
-
Imaging : Remove the excess substrate by gently touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or a development folder and expose it to X-ray film or a CCD-based imaging system.[3] Initial exposure times of 1-5 minutes are recommended, with adjustments made based on the signal intensity.
References
Introduction to High-Sensitivity Chemiluminescent Detection
An In-Depth Technical Guide to CDP-Star® Chemiluminescence for Researchers, Scientists, and Drug Development Professionals
In the fields of molecular biology and drug development, the precise detection and quantification of proteins and nucleic acids are paramount. Among the various detection methodologies, chemiluminescence has emerged as a leading technique due to its exceptional sensitivity, broad dynamic range, and safety profile, offering a superior alternative to traditional radioactive methods. At the forefront of chemiluminescent technology is this compound® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate), a second-generation 1,2-dioxetane substrate for alkaline phosphatase (AP). Its robust performance, characterized by high signal intensity, an excellent signal-to-noise ratio, and prolonged signal duration, has made it a staple in a wide array of applications, including Western blotting, immunoassays (such as ELISA), and nucleic acid hybridization assays.[1][2] This guide provides a comprehensive technical overview of the this compound® chemiluminescent system, detailing its underlying mechanism, experimental protocols, and performance data to empower researchers in their scientific endeavors.
The Core Mechanism of this compound® Chemiluminescence
The light-generating reaction of this compound® is a multi-step process initiated by the enzymatic activity of alkaline phosphatase. The high efficiency of this enzymatic trigger is central to the substrate's sensitivity.
-
Enzymatic Dephosphorylation : The process begins when alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound® molecule.[2] This enzymatic action results in the formation of an unstable, negatively charged phenolate intermediate.
-
Dioxetane Decomposition : This intermediate is highly unstable and spontaneously undergoes an intramolecular electron rearrangement. This rearrangement leads to the cleavage of the strained 1,2-dioxetane ring.
-
Light Emission : The decomposition of the dioxetane ring produces an excited-state carboxylate ion. As this ion decays to its ground state, it releases energy in the form of light.[2] The light emission has a maximum wavelength of approximately 461-475 nm.[3][4][5] This sustained "glow" chemiluminescence can persist for several hours, and in some cases, for days.[4][6]
The dephosphorylated product of this compound® is more hydrophobic than its precursor, which allows it to form micelles with surfactants often included in the buffer. This micellar environment can amplify the signal and suppress background noise, thereby enhancing the signal-to-noise ratio.[2]
Signaling Pathway Diagram
Quantitative Performance Data
This compound® is renowned for its high sensitivity and long-lasting signal. The following tables summarize key quantitative performance metrics to facilitate comparison and experimental design.
Table 1: Sensitivity and Detection Limits
| Application | Target Type | Sensitivity Range | Reference |
| Western Blot | Protein | Low picogram to mid-femtogram | [3][7][8] |
| ELISA | Protein | pg/mL range | [5] |
| Dot Blot | DNA | As low as 0.03 pg | [6] |
Table 2: Signal Kinetics and Duration
| Parameter | Value | Notes | Reference |
| Time to Peak Light Emission | ~60 minutes on membranes | Signal builds rapidly in the first 20 minutes. | [9] |
| Signal Duration | Up to 24-48 hours | Allows for multiple exposures and flexible imaging schedules. | [6][9] |
| Signal Stability | >90% signal retention after 7 days at 37°C | Demonstrates high stability in accelerated testing. | [2] |
Table 3: Comparative Performance
| Substrate | Relative Sensitivity | Signal Type | Key Advantages | Reference |
| This compound® | High | Glow | High signal-to-noise, long signal duration. | [2][10] |
| CSPD® | Lower than this compound® | Glow | Good sensitivity, established substrate. | [5][10] |
| Luminol (ECL) | Variable (pg to fg) | Flash/Glow | Rapid signal generation, high sensitivity with enhancers. | [8][11] |
| Colorimetric (e.g., BCIP/NBT) | Nanogram level | Precipitate | Simple, no specialized equipment needed. | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for common applications of this compound®. Note that optimization of antibody concentrations, blocking conditions, and incubation times is crucial for achieving the best results.
Western Blotting Protocol
This protocol outlines the steps for chemiluminescent detection of a target protein on a membrane following electrophoretic transfer.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. Chemiluminescent Western Blot Detection | Thermo Fisher Scientific - CL [thermofisher.com]
- 4. Novex™ AP Chemiluminescent Substrate (this compound™) - FAQs [thermofisher.com]
- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for CDP-Star® Chemiluminescent Northern Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for Northern blotting using the chemiluminescent substrate CDP-Star®, designed for the sensitive detection of specific RNA molecules. This method offers a non-radioactive alternative with high sensitivity and a strong signal-to-noise ratio.
Principle and Applications
Northern blotting is a key technique in molecular biology for the study of gene expression. It allows for the detection and quantification of specific RNA sequences in a complex sample. The this compound® system utilizes a chemiluminescent substrate for alkaline phosphatase (AP). In this system, a labeled probe (e.g., with digoxigenin, DIG) hybridizes to the target RNA immobilized on a membrane. An anti-DIG antibody conjugated to alkaline phosphatase then binds to the probe. The addition of this compound® triggers an enzymatic reaction that produces a sustained, high-intensity light emission at 466 nm, which can be captured on X-ray film or by a digital imaging system.[1]
This technique is widely used to:
-
Analyze gene expression levels in different tissues or under various experimental conditions.
-
Identify alternative splice variants of a gene.
-
Study the regulation of gene expression in response to stimuli, such as in signaling pathways.
Data Presentation
Table 1: Performance Characteristics of Chemiluminescent Substrates
| Feature | This compound® | CSPD® | Colorimetric (BCIP/NBT) |
| Detection Limit | High (femtogram to picogram range) | High | Moderate to Low (nanogram range) |
| Signal Intensity | Very High | High | Moderate |
| Signal Duration | Prolonged (glow kinetics, stable for hours to days)[1] | Prolonged (glow kinetics) | Stable precipitate |
| Time to Peak Signal (on membrane) | 1-2 hours[2] | Approximately 4 hours[2] | Minutes |
| Relative Sensitivity | Approximately 10-fold higher than CSPD®[1] | Standard high-sensitivity substrate | Lower sensitivity |
| Background Noise | Low | Low | Can be high with over-development |
| Multiple Exposures | Yes[1] | Yes | No |
Experimental Protocols
This protocol provides a comprehensive guide for performing a Northern blot experiment using a DIG-labeled probe and this compound® for detection.
I. RNA Electrophoresis and Blotting
-
RNA Sample Preparation:
-
Quantify the total RNA concentration of your samples.
-
For each sample, mix 10-20 µg of total RNA with an appropriate volume of RNA loading buffer (e.g., containing formamide and formaldehyde).
-
Denature the RNA samples by heating at 65°C for 15 minutes, followed by immediate chilling on ice.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.0-1.5% denaturing formaldehyde agarose gel in 1X MOPS buffer.
-
Load the denatured RNA samples and an RNA ladder into the wells.
-
Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated sufficiently.
-
-
RNA Transfer to Membrane:
-
After electrophoresis, transfer the RNA from the gel to a positively charged nylon membrane using capillary transfer overnight in 10X SSC or a semi-dry transfer apparatus.
-
Following transfer, rinse the membrane in 2X SSC.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
II. Hybridization and Stringency Washes
-
Prehybridization:
-
Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer (e.g., ULTRAhyb®-Oligo buffer).
-
Incubate at the appropriate hybridization temperature (e.g., 42°C) for at least 30 minutes with gentle agitation.
-
-
Probe Hybridization:
-
Denature the DIG-labeled RNA or DNA probe by heating at 100°C for 5 minutes, then quickly chill on ice.
-
Add the denatured probe to the prehybridization buffer.
-
Incubate overnight at the hybridization temperature with gentle agitation.
-
-
Stringency Washes:
-
Remove the hybridization buffer.
-
Perform a series of stringency washes to remove non-specifically bound probe:
-
Wash twice with low stringency wash buffer (2X SSC, 0.1% SDS) at room temperature for 5 minutes each.
-
Wash twice with high stringency wash buffer (0.1X SSC, 0.1% SDS) at 68°C for 15 minutes each.
-
-
III. Immunological Detection with this compound®
-
Blocking:
-
Rinse the membrane briefly in Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH 7.5, with 0.3% Tween 20).
-
Incubate the membrane in Blocking Solution for 30-60 minutes at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the anti-digoxigenin-AP conjugate (e.g., 1:10,000 to 1:20,000) in Blocking Solution.
-
Incubate the membrane in the antibody solution for 30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane twice for 15 minutes each with Washing Buffer at room temperature with gentle agitation.
-
-
Equilibration:
-
Equilibrate the membrane in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.
-
-
Chemiluminescent Reaction and Detection:
-
Place the membrane on a clean, flat surface.
-
Pipette the this compound® Ready-to-Use substrate onto the membrane to cover it completely.
-
Incubate for 5 minutes at room temperature.
-
Drain the excess substrate and place the membrane in a development folder or wrap in plastic wrap.
-
Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposures of 1-5 minutes are recommended, with optimization as needed.
-
Mandatory Visualizations
Signaling Pathway Diagram
Northern blotting is a powerful tool to study the regulation of gene expression in response to cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide variety of cellular processes, including gene expression. Activation of this pathway by extracellular stimuli leads to the transcriptional activation of target genes. A Northern blot can be used to measure the changes in mRNA levels of these target genes.
Caption: MAPK signaling pathway leading to gene expression.
Experimental Workflow Diagram
The following diagram illustrates the major steps of the this compound® Northern blot protocol.
Caption: this compound® Northern Blot Experimental Workflow.
References
Application Notes and Protocols for CDP-Star in Southern Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for performing Southern blotting using the chemiluminescent substrate CDP-Star. This method offers a highly sensitive, non-radioactive alternative for the detection of specific DNA sequences.
Introduction
Southern blotting is a foundational technique in molecular biology for detecting a specific DNA sequence in a complex DNA sample, such as genomic DNA. The procedure involves the separation of DNA fragments by gel electrophoresis, transfer to a solid support, and subsequent hybridization with a labeled probe. This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate) is a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP).[1] When a probe labeled with a hapten like digoxigenin (DIG) is used, an anti-hapten antibody conjugated to alkaline phosphatase can be employed for detection. The enzymatic dephosphorylation of this compound by alkaline phosphatase triggers a chemical reaction that produces sustained, high-intensity light at a maximum wavelength of approximately 466 nm, which can be captured on X-ray film or by a digital imaging system.[1] This system provides a rapid and sensitive detection method with low background, making it a robust alternative to traditional radioactive methods.
Principle of this compound Chemiluminescence
The detection of target DNA using a DIG-labeled probe and this compound involves a multi-step immunological and chemical process. Following hybridization of the DIG-labeled probe to the target DNA on the membrane, an anti-DIG antibody conjugated to alkaline phosphatase is added. This antibody specifically binds to the DIG moiety on the probe. The membrane is then incubated with this compound. The alkaline phosphatase enzyme catalyzes the removal of a phosphate group from the this compound molecule.[1][2] This dephosphorylation generates an unstable intermediate anion which decomposes, resulting in the emission of light.[1][2]
Caption: Chemiluminescent reaction of this compound catalyzed by alkaline phosphatase.
Experimental Workflow
The overall workflow for a Southern blot experiment using this compound detection can be broken down into several key stages, from sample preparation to signal detection.
Caption: Experimental workflow for Southern blotting with this compound detection.
Detailed Protocols
This section provides a detailed protocol for performing a Southern blot with DIG-labeled probes and this compound detection. The volumes provided are for a standard 100 cm² membrane and should be scaled accordingly.
Part 1: DNA Digestion, Electrophoresis, and Transfer
-
DNA Digestion: Digest 10-20 µg of genomic DNA with the desired restriction enzyme(s) overnight to ensure complete digestion.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel. Run the gel at a low voltage (e.g., 20-30 V) overnight for optimal separation of large fragments.
-
Depurination (Optional): For large DNA fragments (>10 kb), treat the gel with 0.25 M HCl for 10-15 minutes to facilitate transfer. Rinse with deionized water.
-
Denaturation: Immerse the gel in a denaturation solution for 2 x 15 minutes with gentle agitation.
-
Neutralization: Rinse the gel with deionized water and then immerse in a neutralization solution for 2 x 15 minutes.
-
Southern Transfer: Transfer the DNA from the gel to a positively charged nylon membrane overnight using a standard capillary transfer setup with 20x SSC transfer buffer.
-
Crosslinking: After transfer, rinse the membrane in 2x SSC, air dry, and fix the DNA to the membrane by UV crosslinking.
Part 2: Hybridization
-
Prehybridization: Place the membrane in a hybridization bottle or bag and add prehybridization buffer. Incubate for at least 1-2 hours at the calculated hybridization temperature with constant rotation or agitation.
-
Probe Denaturation: Denature the DIG-labeled DNA probe by heating at 100°C for 5 minutes, then immediately place it on ice.
-
Hybridization: Add the denatured probe to the prehybridization buffer (now the hybridization buffer) and incubate overnight at the hybridization temperature.
Part 3: Immunological Detection and Signal Generation
All incubation steps from this point forward are performed at room temperature (15-25°C) with gentle agitation.[3]
-
Stringency Washes:
-
Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.
-
Wash the membrane twice for 15 minutes each in 0.1x - 0.5x SSC, 0.1% SDS at the hybridization temperature or higher (e.g., 65-68°C).
-
-
Blocking:
-
Antibody Incubation:
-
Post-Antibody Washes:
-
Equilibration:
-
This compound Incubation:
-
Place the membrane on a clean, flat surface (e.g., a hybridization bag or development folder).
-
Apply the this compound working solution (typically diluted 1:100 in Detection Buffer or used as a ready-to-use solution) evenly onto the membrane (approximately 1 ml per 100 cm²).[1][3]
-
Incubate for 5 minutes.[3]
-
-
Signal Detection:
-
Remove excess substrate by touching the edge of the membrane to an absorbent paper. Do not allow the membrane to dry out.
-
Seal the damp membrane in a hybridization bag or place it between two sheets of clear plastic.
-
Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposure times can range from 1 to 10 minutes, and can be adjusted based on signal intensity.[5] The light emission is stable for several hours, allowing for multiple exposures.[1]
-
Reagent and Buffer Compositions
| Solution | Composition | Purpose |
| Denaturation Solution | 1.5 M NaCl, 0.5 M NaOH | Denatures double-stranded DNA in the gel. |
| Neutralization Solution | 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) | Neutralizes the gel after denaturation. |
| 20x SSC | 3 M NaCl, 0.3 M Sodium Citrate (pH 7.0) | Standard transfer and wash buffer. |
| Prehybridization Buffer | 5x SSC, 0.1% (w/v) N-lauroylsarcosine, 0.02% (w/v) SDS, 1% (w/v) Blocking Reagent | Blocks non-specific binding sites on the membrane before probe addition. |
| Washing Buffer | 0.1 M Maleic acid, 0.15 M NaCl, 0.3% (v/v) Tween 20 (pH 7.5) | Used for washing after antibody incubation.[3] |
| Blocking Solution | 1% (w/v) Blocking Reagent in Maleic Acid Buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5) | Blocks non-specific binding sites before antibody incubation.[6] |
| Detection Buffer | 0.1 M Tris-HCl, 0.1 M NaCl (pH 9.5) | Provides the optimal pH for the alkaline phosphatase reaction.[1] |
Quantitative Parameters for this compound Detection
| Parameter | Recommendation | Notes |
| Membrane Type | Positively charged nylon | Strongly recommended for optimal signal and low background.[1][5] |
| Anti-DIG-AP Dilution | 1:10,000 to 1:20,000 (typically 37.5 mU/ml) | Optimal concentration should be determined empirically.[4] |
| This compound Concentration | Ready-to-use (0.25 mM) or 1:100 dilution of stock | Follow manufacturer's instructions.[1][7] |
| Substrate Volume | ~1.0 ml per 100 cm² membrane | Ensure even coverage of the membrane. |
| Substrate Incubation Time | 5 minutes | [3][7] |
| Incubation Temperature | Room Temperature (15-25°C) | For all steps of the immunological detection.[3] |
| Initial Film Exposure | 1 - 10 minutes | Adjust based on signal strength. Multiple exposures are possible.[5] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Membrane type | - Increase blocking time to 60 minutes.- Optimize antibody dilution.- Increase the number and duration of post-antibody washes.- Use a recommended positively charged nylon membrane. |
| Weak or No Signal | - Inefficient DNA transfer- Low probe concentration or labeling efficiency- Stringency of washes too high- Exposure time too short | - Verify transfer with a stained gel.- Check probe labeling efficiency; increase probe concentration.- Reduce the temperature or increase the salt concentration of the high-stringency wash.- Increase exposure time; the signal is stable and allows for long exposures.[1] |
| Spotty/Uneven Background | - Uneven application of substrate- Membrane allowed to dry out- Contamination of buffers | - Ensure the substrate is spread evenly without air bubbles.- Keep the membrane damp throughout the detection procedure.- Use fresh, filtered buffers. |
Conclusion
The this compound chemiluminescent substrate provides a rapid, safe, and highly sensitive method for the detection of specific DNA sequences in Southern blotting. Its high signal intensity and low background, combined with a stable light emission, allow for flexible and reliable analysis. By following the detailed protocols and optimizing the key parameters outlined in these notes, researchers can achieve robust and reproducible results in their nucleic acid detection experiments.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: High-Sensitivity ELISA using CDP-Star® Chemiluminescent Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of biological research and drug development, enabling the quantification of specific analytes within complex samples. The sensitivity and dynamic range of an ELISA are critically dependent on the substrate used for signal detection. CDP-Star® is a 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase (AP) that offers superior sensitivity and an excellent signal-to-noise ratio compared to colorimetric and fluorescent methods.[1][2][3] Upon enzymatic dephosphorylation by AP, this compound® enters a high-energy, unstable state that results in the emission of a sustained glow of light, which can be quantified with a luminometer.[4] This application note provides a detailed protocol for performing a high-sensitivity sandwich ELISA using this compound® and showcases its advantages in quantifying analytes such as the inflammatory cytokine, Interleukin-6 (IL-6).
Principle of Detection
The chemiluminescent reaction of this compound® is initiated when alkaline phosphatase cleaves its phosphate group. This dephosphorylation generates an unstable dioxetane anion, which decomposes and emits light. The signal intensity is directly proportional to the amount of alkaline phosphatase-conjugated detection antibody, and thus to the concentration of the target analyte. The inclusion of enhancers, such as Sapphire-II™ or Emerald-II™, can increase and prolong the light emission, further enhancing the sensitivity of the assay.[5][6]
Caption: Mechanism of this compound® chemiluminescence.
Advantages of this compound® in ELISA
The use of this compound® in ELISA protocols offers several key advantages:
-
High Sensitivity: Detects analytes in the picogram to femtogram range.[4]
-
Wide Dynamic Range: A broader linear range for analyte quantification compared to colorimetric substrates.[1]
-
High Signal-to-Noise Ratio: Low background signal results in more reliable and reproducible data.[2]
-
Sustained Signal: The "glow" kinetics of the light emission allow for an extended measurement window.[1][4]
Data Presentation
The following tables summarize the performance characteristics of this compound® in comparison to other common ELISA substrates.
Table 1: Comparison of ELISA Substrates
| Substrate Type | Detection Limit | Dynamic Range | Signal Duration |
| This compound® (Chemiluminescent) | pg - fg | Wide | Hours |
| TMB (Colorimetric) | ng - µg | Narrow | Minutes (with stop solution) |
| pNPP (Colorimetric) | ng - µg | Narrow | Minutes (with stop solution) |
| 4-MUP (Fluorescent) | pg - ng | Moderate | Minutes to Hours |
Table 2: this compound® Performance Metrics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1-10 pg/mL |
| Linear Range | 10 - 5000 pg/mL |
| Signal-to-Noise Ratio | >1000 |
| Time to Peak Signal | 5 - 60 minutes |
Experimental Protocols
This section details a standard sandwich ELISA protocol using this compound® for the quantification of a target analyte, such as human IL-6.
Materials and Reagents
-
White, opaque 96-well microplates
-
Capture Antibody (specific for the target analyte)
-
Recombinant Antigen Standard
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (biotinylated, specific for the target analyte)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
This compound® Ready-to-Use Substrate
-
Plate reader with chemiluminescence detection capabilities
Assay Workflow
Caption: Sandwich ELISA workflow using this compound®.
Detailed Protocol
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a suitable coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well white microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant antigen standard in Blocking Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to the recommended concentration in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
-
Streptavidin-AP Incubation:
-
Dilute the Streptavidin-AP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Chemiluminescent Detection:
-
Equilibrate the this compound® substrate to room temperature.
-
Add 100 µL of this compound® to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the chemiluminescence using a plate luminometer. The signal will develop over time, and multiple readings can be taken.
-
Application Example: IL-6 Signaling Pathway
The quantification of cytokines like IL-6 is crucial for studying inflammatory responses and related diseases. A sensitive ELISA using this compound® is ideal for detecting the low concentrations of IL-6 often found in biological samples. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor, leading to the activation of the JAK/STAT pathway and subsequent gene expression.
Caption: Simplified IL-6 signaling pathway.
Conclusion
This compound® provides a robust and highly sensitive detection method for ELISAs, enabling researchers to quantify low-abundance analytes with high precision and a wide dynamic range. The detailed protocol provided herein can be adapted for various sandwich ELISA applications, contributing to advancements in basic research and drug development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. biomatik.com [biomatik.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for CDP-Star Substrate in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP).[1] It is widely utilized in various membrane-based applications, including Western blotting, for the detection of AP-conjugated secondary antibodies. The enzymatic dephosphorylation of this compound by alkaline phosphatase triggers a multi-step chemical reaction that results in the emission of light, which can be captured on X-ray film or by a CCD imaging system.[2][3][4] This technology offers a non-radioactive, highly sensitive, and reproducible method for protein detection.[5]
The dephosphorylation of this compound by AP generates an unstable intermediate, which then decomposes to produce an excited-state carboxylate ion.[6] As this excited-state molecule returns to its ground state, it releases energy in the form of light, with a maximum emission wavelength of approximately 466-475 nm.[2][3] The signal generated is stable and long-lasting, allowing for multiple exposures and the detection of low-abundance proteins.[5][7]
Data Presentation
Table 1: Commercially Available this compound Substrates and Kits for Western Blotting
| Product Name | Manufacturer | Recommended Application | Key Features |
| This compound Chemiluminescent Substrate | Sigma-Aldrich | Western, Southern, and Northern blotting | Supplied as a 0.25 mM ready-to-use solution.[1] |
| Immun-Star™ AP Chemiluminescent Kits | Bio-Rad | Western blotting | Long-lasting signal for up to 24 hours.[5][8] |
| This compound Substrate | Roche | Western, Southern, and Northern blotting | Available as a 100x concentrate or a ready-to-use solution.[2][9] |
| Western-Star™ Immunodetection System | Applied Biosystems | Western blotting | Optimized for use with nitrocellulose, PVDF, and nylon membranes. |
Table 2: Typical Working Concentrations and Incubation Times for this compound in Western Blotting
| Parameter | Recommendation | Notes |
| Substrate Concentration | Ready-to-use (typically 0.25 mM) | Most commercial formulations are provided as ready-to-use solutions, eliminating the need for dilution.[1][10] |
| Volume of Substrate | 50 µl/cm² of membrane (e.g., 3-5 ml for a 100 cm² membrane) | Ensure the entire surface of the membrane is evenly coated.[1][7] |
| Incubation Time | 5 minutes at room temperature | This allows for sufficient interaction between the enzyme and the substrate.[1][7] |
| Signal Duration | Up to 24 hours, with peak emission around 2-4 hours | The long-lasting signal allows for flexibility in exposure times and multiple exposures.[5][7] |
| Initial Exposure Time | 5-10 minutes (to X-ray film) | Adjust exposure time based on the initial signal intensity to achieve optimal results.[7] |
Experimental Protocols
I. General Western Blot Protocol with this compound Detection
This protocol outlines the key steps for performing a Western blot using a this compound-based chemiluminescent substrate.
A. Materials:
-
Transfer membrane (PVDF or positively charged nylon is recommended).[7]
-
Blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in TBST or PBST).
-
Primary antibody (diluted in blocking buffer).
-
Alkaline phosphatase (AP)-conjugated secondary antibody (diluted in blocking buffer).
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20, or PBST: Phosphate-buffered saline with 0.1% Tween-20).
-
This compound ready-to-use substrate solution.
-
X-ray film or CCD imaging system.
B. Procedure:
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a PVDF or nylon membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: After transfer, wash the membrane briefly with wash buffer. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in fresh blocking buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Decant the secondary antibody solution. Wash the membrane three times for 10-15 minutes each with wash buffer to remove unbound secondary antibody. A final wash with TBS or PBS (without Tween-20) can be performed to remove any residual detergent.
-
Substrate Incubation:
-
Signal Detection:
-
Carefully remove excess substrate by touching the edge of the membrane to a piece of filter paper.
-
Place the membrane in a plastic sheet protector or a development folder.
-
Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Start with an initial exposure of 5-10 minutes and adjust as needed.[7]
-
II. Optimization and Troubleshooting
-
High Background:
-
Increase the number and/or duration of the washing steps.
-
Optimize the concentration of the primary and secondary antibodies.
-
Ensure the blocking buffer is fresh and effective.
-
-
Weak or No Signal:
Mandatory Visualization
Experimental Workflow
Caption: Western Blot Workflow with this compound Detection.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK Signaling Pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western blotting guide: Part 8, Visualization [jacksonimmuno.com]
- 5. bio-rad.com [bio-rad.com]
- 6. hzymesbiotech.com [hzymesbiotech.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bio-rad.com [bio-rad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: CDP-Star for High-Sensitivity Nucleic Acid Detection on Nylon Membranes
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hzymesbiotech.com [hzymesbiotech.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Invitrogen™ this compound™ Substrate (12.5 mM Concentrate) | LabMart Limited [labmartgh.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for CDP-Star® Ready-to-Use Chemiluminescent Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the CDP-Star® ready-to-use solution, a high-sensitivity chemiluminescent substrate for the detection of alkaline phosphatase (AP) in various immunoassays. Detailed protocols for Western blotting and ELISA are provided, along with data on performance characteristics to aid in experimental design and data interpretation.
Introduction to this compound®
This compound® is a second-generation 1,2-dioxetane substrate for alkaline phosphatase.[1] Enzymatic dephosphorylation of this compound® by AP leads to the generation of a metastable anion that decomposes to produce sustained, high-intensity light emission.[1][2] This "glow" chemiluminescence allows for a wide window for signal detection and the ability to perform multiple exposures. The signal can persist for several hours, with peak light emission typically occurring between 2 to 4 hours after substrate incubation.[3] The ready-to-use formulation simplifies experimental workflows by eliminating the need for substrate preparation.
Mechanism of Action
The chemiluminescent reaction of this compound® is a multi-step process initiated by alkaline phosphatase.
-
Enzymatic Dephosphorylation: Alkaline phosphatase catalyzes the removal of a phosphate group from the this compound® molecule.
-
Formation of a Metastable Intermediate: This dephosphorylation results in the formation of an unstable dioxetane phenolate anion.[2]
-
Decomposition and Light Emission: The unstable intermediate decomposes, releasing energy in the form of light with a maximum emission wavelength of approximately 466 nm.[2]
The dephosphorylated product of this compound® has enhanced hydrophobicity, which allows it to form micelles with surfactants, leading to signal amplification and a reduction in background noise.[1]
Caption: Mechanism of this compound® chemiluminescence.
Quantitative Data and Performance Characteristics
This compound® is recognized for its high sensitivity and improved signal-to-noise ratio compared to first-generation chemiluminescent substrates like AMPPD.[1] While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, the following tables summarize key performance indicators based on manufacturer information and research articles.
Table 1: General Performance Characteristics of this compound®
| Parameter | Value | Reference |
| Substrate Type | 1,2-dioxetane | [1] |
| Enzyme | Alkaline Phosphatase (AP) | [3] |
| Emission Wavelength | ~466 nm | [2] |
| Signal Kinetics | Glow chemiluminescence | [4] |
| Time to Peak Emission | 2-4 hours | [3] |
| Signal Duration | Up to 24 hours or longer | [5][6] |
| Recommended Membranes | PVDF (Western), Nylon (Nucleic Acid) | [3] |
| Stability of Ready-to-Use Solution | 1 year at 2-8°C | [3][5] |
Table 2: Reported Sensitivity and Detection Limits
| Application | Target | Detection Limit | Reference |
| Southern Blot | Single copy gene (tPA) | < 5 min exposure | [2] |
| Dot Blot | Homologous DNA | 0.03 pg | [2] |
| Western Blot | General Protein | Low picogram to femtogram range | [6] |
Table 3: Qualitative Comparison with Other AP Substrates
| Substrate | Relative Sensitivity | Signal Kinetics | Notes | Reference |
| This compound® | High | Glow | Improved signal-to-noise ratio over first-generation substrates. | [1] |
| CSPD® | High | Glow | This compound® is reported to have approximately tenfold increased sensitivity. | [7] |
| Lumi-Phos™ 530 | High | Glow | A newer substrate, LumiFAST™, shows a 3- to 6-fold increase in signal-to-noise over Lumi-Phos™ 530. | [8] |
Experimental Protocols
Western Blotting Protocol
This protocol provides a general guideline for chemiluminescent detection of proteins on PVDF or nitrocellulose membranes using this compound® ready-to-use solution. Optimization may be required based on the specific antibody and antigen system.
Caption: Western Blotting Workflow with this compound®.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Wash buffer (e.g., TBST or PBST)
-
Assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound® Ready-to-Use Solution
-
X-ray film or a chemiluminescence imaging system
Procedure:
-
Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Optimal antibody concentration should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Equilibration: Briefly rinse the membrane with assay buffer.
-
Substrate Incubation: Place the membrane on a clean, flat surface. Pipette enough this compound® solution to cover the entire surface of the membrane (approximately 50-100 µL/cm²).[5] Incubate for 5 minutes at room temperature.[3][5]
-
Signal Detection: Drain the excess substrate from the membrane without letting it dry. Place the membrane in a plastic wrap or sheet protector and expose it to X-ray film or a chemiluminescence imager. Initial exposure times of 1-5 minutes are recommended and can be adjusted based on signal intensity.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a general procedure for a sandwich ELISA using this compound® for detection.
Caption: Sandwich ELISA Workflow with this compound®.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the antigen of interest
-
Biotinylated detection antibody
-
Alkaline phosphatase-conjugated streptavidin
-
Wash buffer (e.g., PBST)
-
This compound® Ready-to-Use Solution
-
Luminometer
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add the AP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Chemiluminescent Reaction: Add 100 µL of this compound® ready-to-use solution to each well.
-
Signal Measurement: Incubate the plate for 5-10 minutes at room temperature to allow the chemiluminescent signal to develop. Measure the light output using a luminometer. The signal will increase over time, and multiple readings can be taken to determine the optimal measurement window.
Troubleshooting
Caption: Troubleshooting Guide for this compound® Assays.
For further assistance, please refer to the manufacturer's specific guidelines and technical support.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
Application Notes and Protocols: Compatible Membranes for CDP-Star® Chemiluminescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
CDP-Star® is a highly sensitive 1,2-dioxetane chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in various membrane-based assays.[1] Upon enzymatic dephosphorylation by alkaline phosphatase, this compound generates a sustained, high-intensity light emission, making it ideal for applications such as Western, Southern, and Northern blotting.[2][3] The choice of membrane is a critical factor that influences signal intensity, background, and the overall success of the detection assay. This document provides a detailed guide to selecting compatible membranes and optimized protocols for use with this compound.
Principle of this compound® Chemiluminescence
The detection mechanism of this compound is based on a multi-step chemical reaction. Alkaline phosphatase cleaves the phosphate group from the this compound substrate. This enzymatic reaction produces a metastable dioxetane phenolate anion.[2][3][4] This intermediate is unstable and decomposes, resulting in the emission of light at a maximum wavelength of 466-475 nm.[2][3] The light signal is stable and can persist for several hours to days, allowing for multiple exposures to be captured using X-ray film or digital imaging systems.[1][4]
Compatible Membranes
The selection of an appropriate membrane is crucial for achieving high signal-to-noise ratios. This compound® is compatible with nylon, polyvinylidene difluoride (PVDF), and nitrocellulose membranes, although performance and handling requirements differ.[5]
-
Nylon Membranes: Positively charged nylon membranes are highly recommended for nucleic acid detection (Southern and Northern blotting) due to their high binding capacity for DNA and RNA.[1][2][6] They provide excellent sensitivity and signal stability with this compound, and an enhancer is typically not required.[4][7]
-
PVDF Membranes: PVDF membranes are recommended for immunodetection (Western blotting).[1] Their mechanical strength and higher protein binding capacity compared to nitrocellulose make them a robust choice. PVDF is hydrophobic and must be pre-wetted with methanol before use.[5][8] An enhancer is not typically required with this compound on PVDF membranes.[5]
-
Nitrocellulose Membranes: While nitrocellulose membranes can be used, they may produce lower signal intensity compared to nylon or PVDF.[2] To achieve comparable sensitivity, the use of a chemiluminescence enhancer, such as Nitro-Block-II™, is often necessary.[5][7][9]
Data Presentation: Membrane Performance Characteristics
| Membrane Type | Primary Application | Recommended Enhancer | Time to Max. Signal | Typical Exposure Time | Key Advantages |
| Nylon (Positively Charged) | Southern, Northern Blotting | Not required[7][9] | ~2 hours[5] | 1 sec - 5 min[5] | High nucleic acid binding, robust, high sensitivity.[6] |
| PVDF | Western Blotting | Not required[5][9] | 1 - 2 hours[5] | 1 sec - 15 min[5] | High protein binding, mechanical strength.[8] |
| Nitrocellulose | Western Blotting | Recommended (e.g., Nitro-Block-II™)[2][5] | ~1 hour (with enhancer)[5] | 1 sec - 60 min (with enhancer)[5] | Lower non-specific binding, economical. |
Experimental Workflow and Protocols
A generalized workflow for chemiluminescent detection using this compound involves sample separation, transfer to a membrane, blocking, probing with an AP-conjugated molecule, and substrate incubation, followed by signal detection.
Protocol 1: Western Blotting with PVDF or Nitrocellulose Membranes
This protocol is optimized for detecting proteins immobilized on PVDF or nitrocellulose membranes.
-
Transfer: Following SDS-PAGE, transfer proteins to the membrane using standard electrotransfer protocols.
-
For PVDF, pre-wet the membrane in 100% methanol for 15-30 seconds, then equilibrate in transfer buffer.[5]
-
-
Blocking: After transfer, rinse the blot briefly with TBS or PBS. Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 1% I-Block™ reagent in TBST/PBST) for 1 hour at room temperature with gentle agitation.[5][9]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the blot with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST or PBST.[5]
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5,000).[5] Incubate for 30-60 minutes at room temperature.[5]
-
Final Washes: Wash the membrane 3 times for 5 minutes each with TBST/PBST. Then, wash twice for 2 minutes each with 1X Assay Buffer (e.g., 200 mM Tris pH 9.8, 10 mM MgCl₂).[5] This step is crucial for removing residual detergents that can inhibit the enzyme.
-
Substrate Incubation: Drain excess buffer from the membrane by touching a corner to a paper towel. Place the blot on a clean surface. Pipette this compound® Ready-To-Use substrate onto the blot (approx. 3-5 mL per 100 cm² membrane).[1][5]
-
Incubation: Incubate for 5 minutes at room temperature.[1][5]
-
Detection: Carefully remove excess substrate by draining. Place the membrane in a plastic sheet protector or development folder.[1] Expose to X-ray film or a CCD imaging system. Initial exposures of 1-5 minutes are recommended and can be adjusted to achieve the optimal signal-to-noise ratio.[5]
Protocol 2: Southern/Northern Blotting with Nylon Membranes
This protocol is designed for the detection of nucleic acids immobilized on a positively charged nylon membrane.[4]
-
Transfer: Transfer DNA (Southern) or RNA (Northern) from the agarose gel to a positively charged nylon membrane using standard capillary or vacuum blotting procedures. UV crosslink or bake the membrane to covalently bind the nucleic acids.[6]
-
Prehybridization: Place the membrane in a hybridization tube or bag with prehybridization buffer (e.g., DIG Easy Hyb or PerfectHyb™ Plus). Incubate for at least 30 minutes at the appropriate hybridization temperature.
-
Hybridization: Replace the buffer with fresh hybridization buffer containing the AP-labeled nucleic acid probe. Incubate overnight at the hybridization temperature.
-
Stringency Washes: Perform a series of low and high stringency washes to remove the non-specifically bound probe.
-
Blocking: Wash the membrane briefly (1-5 minutes) in a washing buffer (e.g., maleic acid buffer with Tween 20).[4][10] Incubate in 1X Blocking Solution for 30-60 minutes.[4][10]
-
Antibody/Streptavidin Incubation: If using a hapten-labeled probe (e.g., DIG or Biotin), incubate the membrane for 30 minutes in an AP-conjugated antibody (e.g., Anti-Digoxigenin-AP) or Streptavidin-AP diluted in Blocking Solution.[2][11]
-
Final Washes: Wash the membrane twice for 15 minutes each in washing buffer to remove the unbound conjugate.[2][10]
-
Equilibration: Equilibrate the membrane for 2-5 minutes in Detection Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[2][4]
-
Substrate Incubation: Remove the membrane from the buffer, drain excess liquid, and place it on a clean, flat surface. Apply the this compound® working solution (typically diluted 1:100 in Detection Buffer or used as a Ready-To-Use solution) to the membrane surface (approx. 1 mL per 100 cm²).[2][10]
-
Incubation: Incubate for 5 minutes at room temperature.[2][10]
-
Detection: Seal the damp membrane in a hybridization bag or sheet protector, ensuring no air bubbles are trapped.[12] Expose to X-ray film or a digital imager. Exposures of 5-15 minutes are often sufficient, but can be optimized as needed.[2] The signal on nylon membranes is very stable and will reach a plateau that lasts for 24-48 hours.[4]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. hawachmembrane.com [hawachmembrane.com]
- 9. labmartgh.com [labmartgh.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
Application Notes and Protocols for CDP-Star Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase (AP) in a variety of immunoassays and nucleic acid hybridization assays.[1] Upon enzymatic dephosphorylation by alkaline phosphatase, this compound generates a metastable dioxetane anion that decomposes to produce a sustained, high-intensity light emission, enabling the quantification of minute amounts of target molecules.[1] This document provides detailed protocols for the preparation of this compound working solutions and its application in common assay formats.
The chemiluminescent reaction of this compound is initiated when alkaline phosphatase catalyzes the removal of its phosphate group. This dephosphorylation results in an unstable intermediate that breaks down, leading to the emission of light.[1] This light signal can be detected using X-ray film, phosphorimagers, or CCD camera-based imaging systems.[1] The signal generated is a "glow" luminescence, which is characterized by a rapid rise to a maximum light output followed by a prolonged period of high-intensity emission, allowing for a flexible window for signal detection.[2]
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of this compound based on available data. Direct numerical comparisons can be challenging due to variations in experimental conditions across different sources.
Table 1: Signal Kinetics of this compound
| Parameter | Solution-Based Assays (e.g., ELISA) | Membrane-Based Assays (e.g., Western Blot) |
| Time to Peak Signal | 5 - 20 minutes | ~60 minutes (on nylon membrane) |
| Signal Duration | Hours to days (signal intensity dependent) | Up to 24 hours or longer |
Note: Signal kinetics can be influenced by temperature, pH, and the specific buffer and enhancer used.
Table 2: Sensitivity and Detection Limits
| Application | Reported Sensitivity |
| Southern Blot | Detection of a single-copy gene in 0.3 µg of human placental DNA. |
| Dot Blot | 0.03 pg of homologous DNA.[1] |
| General Immunoassays | Linear relationship between signal and enzyme concentration from the nanogram (femtomole) to femtogram (zeptomole) range.[2] |
Table 3: Recommended Working Concentrations
| Application | This compound Concentration | Enhancer Concentration |
| Solution Assays (ELISA) | Varies by kit, often proprietary | 10% (v/v) for Sapphire-II™ or Emerald-II™ enhancers |
| Blotting Assays | 0.25 mM | 5% (v/v) for Nitro-Block™ or Nitro-Block-II™ enhancers |
Experimental Protocols
Preparation of Buffers and Solutions
Assay Buffer for Solution-Based Assays (e.g., ELISA):
-
0.1 M Diethanolamine
-
1 mM MgCl₂
-
Adjust pH to 10.0
-
Note: Prepare fresh daily to prevent contamination.
Detection Buffer for Membrane-Based Assays (e.g., Western Blot):
-
0.1 M Tris-HCl
-
0.1 M NaCl
-
Adjust pH to 9.5
-
Note: This buffer is used to dilute concentrated this compound.
Wash Buffer (General Use):
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.1% (v/v) Tween-20.
Preparation of this compound Working Solution
From a Concentrated Stock (e.g., 25 mM):
-
Allow the concentrated this compound solution to equilibrate to room temperature before use to avoid condensation.
-
For blotting applications, dilute the concentrated this compound 1:100 in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) to a final concentration of 0.25 mM.[1]
-
For solution assays, the optimal dilution should be determined empirically, but a starting point is a 1:100 to 1:200 dilution in the appropriate assay buffer.
-
If using an enhancer, add it to the final working solution at the recommended concentration (see Table 3).
Using a Ready-to-Use Formulation:
-
Many commercial kits provide this compound as a ready-to-use 0.25 mM solution.
-
Allow the solution to come to room temperature before application.
-
No further dilution is necessary.
Protocol for Western Blotting
-
Following the transfer of proteins to a PVDF or positively charged nylon membrane and blocking, incubate the membrane with an alkaline phosphatase-conjugated secondary antibody according to the manufacturer's instructions.
-
Wash the membrane thoroughly with Wash Buffer to remove any unbound antibody. Typically, three washes of 5-10 minutes each are sufficient.
-
Equilibrate the membrane by rinsing it for 2-5 minutes in Detection Buffer.[1]
-
Drain the excess buffer from the membrane.
-
Apply the this compound working solution to the membrane, ensuring even coverage. A typical volume is 50 µl per cm² of the membrane.
-
Incubate the membrane for 5 minutes at room temperature.
-
Carefully remove the membrane from the substrate solution, drain the excess liquid without letting the membrane dry out, and place it in a plastic sheet protector or a development folder.
-
Expose the membrane to X-ray film or a digital imaging system. Initial exposure times can range from 30 seconds to 15 minutes. Optimize the exposure time to achieve the best signal-to-noise ratio.
Protocol for ELISA
-
Perform the ELISA steps up to the final wash after incubation with the alkaline phosphatase-conjugated antibody or streptavidin.
-
After the final wash, add 100 µL of the this compound working solution (containing enhancer, if applicable) to each well.
-
Incubate the plate at room temperature for 5-10 minutes to allow the chemiluminescent signal to develop.
-
Measure the light emission using a luminometer. For kinetic readings, take measurements at 5-minute intervals until the signal has peaked (typically 20-30 minutes).
Visualizations
Caption: The enzymatic reaction of this compound with alkaline phosphatase leading to light emission.
Caption: A typical experimental workflow for Western blotting using this compound for detection.
References
Application Notes and Protocols for Chemiluminescent Detection using CDP-Star with PVDF Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CDP-Star, a chemiluminescent substrate for alkaline phosphatase (AP), in Western blotting applications with polyvinylidene difluoride (PVDF) membranes. The protocols and data presented are intended to enable sensitive and reproducible detection of target proteins.
I. Principle of Detection
This compound is a 1,2-dioxetane substrate that generates a sustained, high-intensity light signal upon dephosphorylation by alkaline phosphatase. The enzymatic reaction creates an unstable intermediate that decomposes and emits light, which can be captured by X-ray film or a digital imaging system. This method offers high sensitivity, allowing for the detection of low-abundance proteins.[1][2][3]
II. Performance Characteristics
The following table summarizes the key performance characteristics of this compound when used with PVDF membranes for Western blotting.
| Parameter | Specification |
| Sensitivity | Picogram to femtogram range |
| Signal Duration | Light emission can persist for up to 24 hours, allowing for multiple exposures.[4] |
| Time to Maximum Signal | Maximum light emission is typically reached within 1 to 2 hours.[5] |
| Recommended Primary Antibody Dilution | 1:1,000 – 1:10,000 (optimization required) |
| Recommended Secondary Antibody Dilution | 1:5,000 – 1:50,000 (optimization required)[5] |
| Membrane Compatibility | Excellent signal-to-noise ratio on PVDF membranes. Enhancers are generally not required.[5][6] |
III. Experimental Protocols
This section provides a detailed protocol for performing a Western blot using this compound for chemiluminescent detection on a PVDF membrane.
A. Reagent Preparation
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6.
-
Wash Buffer (TBS-T): TBS with 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBS-T. Note: Milk may not be suitable for all antibodies, particularly those targeting phosphorylated proteins.
-
Primary Antibody Diluent: Blocking buffer or as recommended by the antibody supplier.
-
Secondary Antibody Diluent: Blocking buffer.
-
Assay Buffer: 10X Assay Buffer (200 mM Tris, pH 9.8, 10 mM MgCl2) should be diluted to 1X with deionized water.[5]
-
This compound Substrate: Allow the ready-to-use solution to equilibrate to room temperature before use.[4]
B. Western Blot Procedure
-
Protein Transfer:
-
Perform SDS-PAGE to separate protein samples.
-
Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
Crucial Step: Pre-wet the PVDF membrane in 100% methanol for 15-30 seconds until it becomes translucent.[5]
-
Equilibrate the membrane in transfer buffer for at least 5 minutes before assembling the transfer stack.
-
-
Blocking:
-
After transfer, rinse the membrane briefly with TBS-T.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in the appropriate diluent.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBS-T.
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase-conjugated secondary antibody to the appropriate concentration in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Perform a final two washes for 2 minutes each with Assay Buffer to equilibrate the membrane.[5]
-
-
Chemiluminescent Detection:
-
Drain excess Assay Buffer from the membrane by touching the edge to a paper towel. Do not allow the membrane to dry out.[4]
-
Place the membrane on a clean, flat surface, protein side up.
-
Pipette the this compound substrate onto the membrane, ensuring the entire surface is covered (approximately 50 µl/cm²).[4]
-
Drain the excess substrate and place the membrane in a plastic sheet protector or a development folder.
-
-
Signal Detection:
IV. Visualizations
Chemiluminescent Reaction of this compound
Caption: Enzymatic dephosphorylation of this compound by alkaline phosphatase.
Western Blot Experimental Workflow
Caption: Key steps in the this compound chemiluminescent Western blot protocol.
V. Troubleshooting
The following table provides guidance for common issues encountered during the procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated buffers or reagents | - Increase blocking time to 2 hours or overnight at 4°C.- Optimize primary and secondary antibody concentrations by performing a dot blot or titration.- Increase the number and/or duration of wash steps.- Prepare fresh buffers and use high-purity water. |
| Weak or No Signal | - Inefficient protein transfer- Low protein abundance- Antibody concentration too low- Inactive secondary antibody conjugate- Insufficient exposure time | - Verify transfer efficiency by staining the membrane with Ponceau S.- Load more protein onto the gel.- Decrease the antibody dilution (use more antibody).- Use a fresh dilution of the secondary antibody.- Increase the exposure time. |
| Spotty or Uneven Background | - Aggregated antibodies- Particulates in buffers- Membrane dried out during the procedure- Uneven application of substrate | - Centrifuge antibody solutions before use to pellet aggregates.- Filter all buffers.- Ensure the membrane remains fully submerged during all incubation and wash steps.- Ensure the this compound substrate is spread evenly across the entire membrane surface. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemiluminescent standards for quantitative comparison of two-dimensional electrophoresis western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sensitivity of Western blotting between PVDF and NC membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
CDP-Star for High-Sensitivity Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CDP-Star®, a chemiluminescent substrate for alkaline phosphatase (AP), in high-sensitivity immunoassays. This compound enables the detection of minute quantities of target molecules in various applications, including Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting.
Introduction to this compound
This compound® is a 1,2-dioxetane chemiluminescent substrate that, upon enzymatic dephosphorylation by alkaline phosphatase, generates a prolonged and intense light signal.[1][2] This sustained "glow" chemiluminescence allows for a wide window for detection and the ability to perform multiple exposures to achieve optimal signal-to-noise ratios. The high sensitivity of this compound makes it an ideal choice for detecting low-abundance proteins and other target molecules.[1][2]
Key Features and Advantages:
-
High Sensitivity: Enables detection of picogram to femtogram levels of target analytes.[2]
-
Sustained Signal: The chemiluminescent signal can last for several hours to days, providing flexibility in detection timing.[2]
-
High Signal-to-Noise Ratio: Optimized formulations and the use of enhancers minimize background signal, leading to clearer results.[1]
-
Versatility: Suitable for a variety of membrane-based and solution-based assays, including Western blotting, Southern blotting, and ELISA.[3][4]
-
Rapid Results: While the signal is long-lasting, initial results can often be obtained within minutes of substrate addition.[2]
Mechanism of Action
The chemiluminescent reaction of this compound is a multi-step process initiated by alkaline phosphatase.
-
Enzymatic Cleavage: Alkaline phosphatase catalyzes the removal of a phosphate group from the this compound molecule.
-
Intermediate Formation: This dephosphorylation generates an unstable intermediate anion.
-
Decomposition and Light Emission: The intermediate decomposes, resulting in the emission of light. The maximum light emission occurs at a wavelength of approximately 466 nm.[1]
The inclusion of enhancers in some formulations can further amplify the light signal and shift the emission wavelength.
Data Presentation
| Substrate | Enzyme | Detection Method | Relative Sensitivity | Signal Duration | Key Advantages |
| This compound® | Alkaline Phosphatase (AP) | Chemiluminescent | Very High (pg-fg) | Hours to Days | High sensitivity, sustained signal, good signal-to-noise |
| CSPD® | Alkaline Phosphatase (AP) | Chemiluminescent | High | Hours | Good sensitivity, sustained signal |
| Luminol-based | Horseradish Peroxidase (HRP) | Chemiluminescent | High to Very High | Minutes to Hours | Good sensitivity, rapid signal generation |
| BCIP/NBT | Alkaline Phosphatase (AP) | Colorimetric | Moderate (ng) | Stable Precipitate | Simple, no special equipment needed |
| pNPP | Alkaline Phosphatase (AP) | Colorimetric | Moderate (ng) | Soluble Product | Quantitative, simple |
Note: Sensitivity and signal duration are dependent on the specific assay conditions, including antibody concentrations, incubation times, and the presence of enhancers.
Experimental Protocols
Chemiluminescent Western Blotting Protocol
This protocol provides a general guideline for performing a Western blot using this compound. Optimization of antibody concentrations, blocking conditions, and incubation times is recommended for each specific application.
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Wash buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
This compound® Ready-to-Use Substrate
-
Imaging system (X-ray film or CCD camera)
Procedure:
-
Protein Separation and Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.[5]
-
-
Blocking:
-
After transfer, wash the membrane briefly with wash buffer.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in blocking buffer.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.[6]
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody to the recommended concentration in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Perform a final wash with TBS (without Tween-20) to remove any residual detergent.
-
-
Signal Development and Detection:
-
Equilibrate the this compound® substrate to room temperature before use.[3]
-
Place the membrane on a clean, flat surface.
-
Pipette enough this compound® solution to completely cover the membrane surface (approximately 0.1 mL/cm²).[3]
-
Incubate for 5 minutes at room temperature.[3]
-
Carefully remove excess substrate by touching the edge of the membrane to a paper towel. Do not allow the membrane to dry.
-
Place the membrane in a plastic sheet protector or between two layers of clear plastic wrap.
-
Expose the membrane to X-ray film or a CCD imaging system. Initial exposure times of 1-5 minutes are recommended, and can be adjusted to achieve the desired signal intensity.
-
Chemiluminescent ELISA Protocol (Sandwich Assay)
This protocol provides a general guideline for a sandwich ELISA using this compound. Optimization of antibody concentrations, incubation times, and washing steps is crucial for optimal performance.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Detection antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound® with enhancer (for solution assays)
-
Luminometer
Procedure:
-
Coating:
-
Dilute the capture antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Antigen Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.[8]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Streptavidin-AP Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted Streptavidin-AP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
-
-
Final Washes:
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Prepare the this compound® working solution according to the manufacturer's instructions, including any recommended enhancers for solution-based assays.[4]
-
Add 100 µL of the this compound® working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
Visualizations
Caption: Mechanism of this compound chemiluminescence.
Caption: Western Blotting workflow with this compound.
Caption: Sandwich ELISA workflow with this compound.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. star-lab.am [star-lab.am]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for High-Sensitivity Chemiluminescent Detection Using CDP-Star® with a CCD Imager
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of CDP-Star®, a high-performance 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase (AP), in conjunction with a charge-coupled device (CCD) imager. This combination offers exceptional sensitivity, a wide dynamic range, and quantitative accuracy for various applications, including Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA).
Principle of this compound® Chemiluminescence
This compound® is a chemiluminescent substrate that, upon dephosphorylation by alkaline phosphatase, generates a prolonged and intense light emission. The reaction proceeds through the formation of an unstable dioxetane anion, which decomposes to produce light with a maximum emission wavelength of approximately 466-471 nm.[1] This sustained "glow" kinetics makes it particularly well-suited for detection with CCD imagers, allowing for flexible exposure times and the capture of both weak and strong signals in a single image. The signal can be further modulated and enhanced through the use of specific enhancers.
Advantages of CCD Imaging for this compound® Detection
Modern cooled CCD cameras are the preferred imaging systems for chemiluminescent Western blotting and ELISAs.[2][3]
-
High Sensitivity and Low Noise: Cooled CCD sensors produce high-quality images with low background noise, which is crucial for detecting faint signals, especially during the long exposure times often required for chemiluminescence.[3][4]
-
Wide Dynamic Range: CCD imagers possess a broad linear dynamic range, enabling the simultaneous and accurate quantification of both low-abundance and high-abundance proteins in the same blot without signal saturation.[3][5] This is a significant advantage over X-ray film, which has a much narrower linear range.[5][6]
-
Quantitative Accuracy: The digital nature of CCD imaging simplifies exposure optimization and allows for precise quantification of signal intensity.[7]
-
Flexibility and Convenience: Digital image capture is rapid and allows for multiple exposures of varying lengths to be taken from a single blot, ensuring optimal image quality.[1][2]
Data Presentation
Table 1: Performance Characteristics of this compound® with CCD Imaging
| Parameter | Typical Value/Range | Notes |
| Limit of Detection (Western Blot) | 10 pg | Dependent on antibody affinity and protein characteristics.[7] |
| Signal Duration | Up to 24 hours | Allows for multiple exposures and flexibility in imaging.[7][8] |
| Time to Peak Light Emission (Membrane) | ~60 minutes | Signal remains near-constant for several hours.[8] |
| Wavelength of Maximum Emission | ~466-471 nm | Compatible with standard CCD imagers.[1] |
Table 2: Recommended Starting Parameters for CCD Imager Setup
| Parameter | Recommended Setting | Rationale |
| Exposure Time | 30 seconds - 20 minutes | Start with shorter exposures and increase as needed to achieve optimal signal-to-noise.[2] |
| Binning | 2x2 or 3x3 | Increases sensitivity by combining charge from adjacent pixels, at the cost of slightly lower resolution.[4][5] |
| Aperture | Widest setting (lowest f-number) | Maximizes light collection for enhanced sensitivity.[4] |
| Cooling | Enabled (if available) | Reduces thermal noise, which is critical for long exposures.[3] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blotting with this compound® and CCD Imaging
This protocol provides a general procedure for chemiluminescent Western blotting. Optimal conditions for antibody concentrations, blocking reagents, and incubation times should be determined empirically.
Materials:
-
PVDF or positively charged nylon membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody (specific to the protein of interest)
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
This compound® Ready-to-Use Substrate[9]
-
CCD imaging system
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with Wash Buffer. A final wash with TBS (without Tween-20) can be performed to remove any residual detergent.
-
Substrate Incubation:
-
Image Acquisition:
-
Carefully remove the membrane and drain any excess substrate. Do not allow the membrane to dry.
-
Place the membrane in the CCD imager.
-
Set the CCD imager to capture a series of images with increasing exposure times (e.g., start with 30 seconds and double the time for subsequent captures, up to 20 minutes).[2]
-
Select the image with the best signal-to-noise ratio without saturation of the strongest bands.
-
-
Data Analysis: Use appropriate software to perform densitometric analysis of the bands for quantification.
Protocol 2: ELISA with this compound® and CCD-Compatible Plate Reader
This protocol describes a sandwich ELISA format. For other ELISA formats, the protocol should be adapted accordingly.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Standard and samples
-
Biotinylated detection antibody
-
Streptavidin-AP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound® with Sapphire-II™ or Emerald-II™ Enhancer[11][12][13]
-
Microplate luminometer with CCD detector
Procedure:
-
Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Add 100 µl of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µl of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature. Wash the plate three times with Wash Buffer.
-
Streptavidin-AP Incubation: Add 100 µl of diluted Streptavidin-AP conjugate to each well. Incubate for 1 hour at room temperature. Wash the plate five times with Wash Buffer.
-
Substrate Preparation and Incubation:
-
Prepare the this compound® working solution by mixing the substrate with the appropriate enhancer (e.g., Emerald-II™ for CCD-based systems) according to the manufacturer's instructions.[11][13] A final concentration of 10% (v/v) for the enhancer is often recommended for solution assays.[11]
-
Add 100 µl of the this compound® working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Place the microplate in a luminometer equipped with a CCD detector.
-
Measure the chemiluminescent signal. Integration times will vary depending on the instrument and signal intensity.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Generate a standard curve by plotting the signal intensity versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.[14]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Overexposure on CCD imager | - Increase blocking time or try a different blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number and/or duration of wash steps.- Reduce the exposure time on the CCD imager.[9] |
| Weak or No Signal | - Inactive enzyme conjugate- Insufficient antibody or antigen- Substrate not equilibrated to room temperature- Insufficient exposure time | - Use fresh or properly stored AP conjugate.- Increase antibody concentrations or sample loading.- Ensure this compound® is at room temperature before use.[8]- Increase the exposure time on the CCD imager.[9] |
| Saturated Signal (White Bands/Wells) | - Overexposure- Too much protein loaded or antibody concentration too high | - Reduce the exposure time.- Use a shorter exposure from the captured series.- Reduce the amount of protein loaded or dilute the primary/secondary antibodies. |
| Spotty or Uneven Background | - Aggregated antibodies- Uneven substrate application- Membrane dried out | - Centrifuge antibody solutions before use.- Ensure the membrane is fully and evenly covered with substrate.- Do not allow the membrane to dry at any stage of the process. |
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. Chemiluminescence in western blot | Abcam [abcam.com]
- 3. CCD vs. CMOS: Choosing the Right Imaging System for Chemiluminescent Western Blots – New England BioGroup [nebiogroup.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Improved Western Blot Detection Using CCD Digital Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Acquisition of chemiluminescent signals from immunoblots with a digital SLR camera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Invitrogen this compound Substrate (0.4 mM Ready-to-Use) with Enhancer Emerald-II™ Enhancer | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 13. labmartgh.com [labmartgh.com]
- 14. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
Application Notes & Protocols: Stripping and Reprobing Western Blots After CDP-Star® Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stripping and reprobing Western blots is a valuable technique that allows for the detection of multiple proteins on a single membrane. This approach conserves precious or limited samples, saves time, and reduces the cost of materials associated with running multiple gels and blots.[1][2][3][4][5] The process involves gently removing the primary and secondary antibodies from the first detection step, while leaving the transferred proteins bound to the membrane, which can then be reprobed with a new set of antibodies.
This guide provides detailed protocols and considerations for stripping and reprobing blots previously developed with CDP-Star®, a widely used chemiluminescent substrate for alkaline phosphatase (AP). While many stripping protocols are optimized for horseradish peroxidase (HRP)-based systems, the principles can be adapted for AP-based detection. Key considerations include choosing the appropriate membrane and stripping method to maximize protein retention while ensuring complete antibody removal.
Key Considerations Before Stripping
-
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are highly recommended for any experiment involving stripping and reprobing.[2][6][7][8][9] PVDF has a higher protein binding capacity and is more durable than nitrocellulose, which is more fragile and prone to protein loss during the stripping process.[6][8][10]
-
Detection Method: Chemiluminescent detection, such as with this compound®, is compatible with stripping. In contrast, colorimetric/chromogenic substrates leave a permanent precipitate on the membrane that cannot be removed and will interfere with subsequent detection.[1][6]
-
Probing Strategy: When planning multiple probing cycles, it is best to first probe for low-abundance proteins or use antibodies with lower affinity.[6][7][9][11] High-affinity antibodies may require harsher stripping conditions, which can lead to greater protein loss.[9]
-
No Quantitative Comparisons: It is critical to note that the stripping process inevitably removes some amount of the target protein from the membrane.[1][2][4][5][11] Therefore, quantitative comparisons of protein expression levels before and after stripping are not recommended.[1][5]
Experimental Workflows and Decision Making
The overall process of stripping and reprobing is a sequential workflow. The choice of stripping protocol—mild or harsh—is a critical decision point that depends on the nature of the primary antibody and the strength of the initial signal.
Caption: A high-level overview of the Western blot stripping and reprobing process.
Caption: Decision-making process for selecting an appropriate stripping method.
Quantitative Data on Stripping Effects
While specific data for this compound® is limited, the following table summarizes general findings on the impact of stripping on protein retention. The efficiency of stripping and the degree of protein loss are influenced by the membrane type, the stripping method, and the number of stripping cycles.
| Parameter | Method/Condition | Typical Observation | Key Considerations | Source(s) |
| Membrane Type | PVDF vs. Nitrocellulose | PVDF exhibits better protein retention after stripping compared to nitrocellulose. | PVDF is mechanically stronger and its hydrophobic nature helps anchor proteins more securely. | [1][6][8][10] |
| Protein Loss | Mild Stripping (Low pH) | Minimal protein loss, but may be less effective for high-affinity antibodies. | Generally the first method to try to preserve the maximum amount of protein. | [9][11] |
| Protein Loss | Harsh Stripping (Heat/SDS) | More significant protein loss with each cycle. Can be up to 25-50% in some cases. | More effective at removing high-affinity antibodies but increases risk of losing target protein. | [9][12] |
| Stripping Cycles | Multiple Rounds (2-5x) | Protein loss is cumulative. Signal intensity for the same protein decreases with each cycle. | A membrane can typically be stripped 2-3 times, though some report up to 10 successful cycles with optimization. | [4][11][12] |
Experimental Protocols
Always perform stripping procedures in a well-ventilated area, especially when using β-mercaptoethanol. As a rule, attempt a mild stripping protocol first. If this fails to remove the antibody signal, proceed to a harsher method.[1][5]
Protocol 1: Mild Stripping (Low pH Glycine Buffer)
This method uses a low pH solution to disrupt antibody-antigen interactions without denaturing the antigen significantly.[10][11]
Buffer Recipe (1 L):
-
Glycine: 15 g (1.5% w/v)
-
SDS: 1 g (0.1% w/v)
-
Tween 20: 10 mL (1% v/v)
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 2.2 with HCl.
-
Bring volume to 1 L with deionized water.
Procedure:
-
After detection with this compound®, wash the membrane briefly in wash buffer (e.g., TBST or PBST) to remove excess substrate.
-
Immerse the membrane in the Mild Stripping Buffer. Ensure the buffer completely covers the membrane.
-
Agitate gently at room temperature for 10-20 minutes.[3] For tightly bound antibodies, you may need to repeat this step with fresh buffer or increase the incubation time to 30 minutes.[5][9]
-
Discard the stripping buffer and wash the membrane extensively. Perform two 10-minute washes with PBS, followed by two 5-minute washes with TBST.[10]
-
Proceed to the "Verification of Stripping" step.
Protocol 2: Harsh Stripping (Heat and Detergent with Reducing Agent)
This method is more effective for high-affinity antibodies but will cause more protein loss. Perform this procedure in a fume hood due to the use of β-mercaptoethanol.
Buffer Recipe (100 mL):
-
Tris-HCl (0.5 M, pH 6.8): 12.5 mL
-
SDS (10% w/v): 20 mL
-
β-mercaptoethanol: 0.8 mL
-
Deionized water: 67.5 mL
Procedure:
-
In a fume hood, warm the Harsh Stripping Buffer to 50°C.
-
After detection, wash the membrane briefly in wash buffer (e.g., TBST).
-
Place the membrane in a sealed container with the pre-warmed stripping buffer.
-
Incubate with gentle agitation for 30-45 minutes at 50°C.[3][4][5]
-
Dispose of the stripping buffer according to your institution's safety guidelines.
-
Wash the membrane extensively to remove all traces of β-mercaptoethanol, which can damage antibodies. Wash 5-6 times for 5 minutes each with a large volume of wash buffer (TBST).[3]
-
Proceed to the "Verification of Stripping" step.
Protocol 3: Verification of Stripping
It is essential to confirm that the primary and secondary antibodies have been completely removed before reprobing.[6]
-
After the final wash step of the stripping protocol, block the membrane again for at least 1 hour at room temperature (e.g., using 5% non-fat milk or BSA in TBST).[2]
-
Wash the membrane as usual (e.g., 3 x 5 minutes in TBST).
-
Incubate the membrane with only the secondary antibody-AP conjugate (at the same concentration used for the initial blot) for 1 hour at room temperature.
-
Wash the membrane extensively (e.g., 3 x 5 minutes in TBST).
-
Apply the this compound® substrate and image the blot.
-
Expected Result: If stripping was successful, no bands should be visible.[6][10] If bands corresponding to the original signal are still present, the stripping was incomplete. Repeat the stripping procedure (you may need to increase incubation time or use a harsher method) before proceeding.[6]
Protocol 4: Reprobing the Membrane
Once you have confirmed that the blot is successfully stripped, you can proceed with detecting the next protein of interest.
-
After the verification step, the membrane should be in a blocked state. If not, block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the new primary antibody (for the second target protein). Follow the manufacturer's recommended dilution and incubation time (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
Wash the membrane extensively in wash buffer (e.g., 3 x 5 minutes in TBST).
-
Incubate the membrane with the appropriate AP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Apply the this compound® substrate and proceed with chemiluminescent detection.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. Western Blot Stripping and Reprobing [novusbio.com]
- 6. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Can I strip and reprobe PVDF and nitrocellulose membranes? | AAT Bioquest [aatbio.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background with CDP-Star®
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address high background issues when using CDP-Star® chemiluminescent substrate.
High Background Troubleshooting Guide
High background can obscure specific signals, leading to inaccurate data interpretation in applications such as Western blotting, Southern blotting, Northern blotting, and ELISA. The following question-and-answer guide addresses common causes and provides systematic solutions.
Q1: My blot or ELISA plate has uniformly high background. What are the likely causes and how can I fix it?
Uniformly high background is often related to issues with blocking, antibody concentrations, or washing steps.
-
Insufficient Blocking: If the blocking step is inadequate, the antibody can bind non-specifically across the membrane or plate.[1]
-
Solution: Increase the concentration of the blocking agent or extend the blocking incubation time. You can also try a different blocking reagent altogether. For Western blots, 5% non-fat dry milk or 3% BSA are common starting points.[1]
-
-
Antibody or Conjugate Concentration Too High: Excessive concentrations of the primary or secondary antibody (or streptavidin-alkaline phosphatase conjugate) can lead to non-specific binding.[2]
-
Solution: Optimize the antibody concentration by performing a titration. Decrease the concentration of the antibody or conjugate to a level that provides a good signal-to-noise ratio.
-
-
Inefficient Washing: Inadequate washing will not sufficiently remove unbound antibodies, leading to high background.
-
Solution: Increase the volume of the wash buffer, the duration of each wash, and the total number of wash steps. Ensure vigorous agitation during washes to enhance removal of non-specifically bound antibodies.
-
Q2: I'm observing speckled or spotty background on my blot. What could be the reason?
Spotty background is often caused by aggregation of reagents or issues with the membrane itself.
-
Aggregated Antibody/Conjugate: Precipitates in the antibody or enzyme conjugate solution can settle on the membrane, causing dark spots.
-
Solution: Centrifuge the antibody or conjugate solution for 5 minutes at 10,000 rpm before use to pellet any aggregates.
-
-
Poor Quality Blocking Reagent: The blocking agent itself may contain particulates.
-
Solution: Ensure your blocking solution is fully dissolved and filter it if necessary.
-
-
Contaminated Buffers: Microbial growth or other contaminants in buffers can also lead to a spotty appearance.
Q3: The background on my blot is high, and my bands of interest are very intense or bleeding. What's happening?
This often indicates that the reaction is proceeding too quickly or is too strong, which can be due to several factors.
-
Excessive Exposure Time: The exposure to X-ray film or a digital imager may be too long, causing the background to become overexposed along with the signal.[5]
-
High Target Protein Amount: Loading too much protein can lead to excessively strong signals that can appear diffuse or bleed into the surrounding area.[2]
-
Solution: Reduce the amount of protein loaded onto the gel.[2]
-
-
This compound® Substrate Concentration: In some cases, the concentration of the substrate itself might be too high for the amount of enzyme present.
-
Solution: While this compound® is often supplied ready-to-use, if you are diluting a concentrate, you can try optimizing the dilution factor.[7]
-
Q4: Could the type of membrane I'm using be the cause of high background?
Yes, the choice of membrane is critical for achieving a low background with chemiluminescent detection.
-
Incorrect Membrane Type: this compound® is optimized for use with nylon membranes, particularly positively charged nylon.[8] Using nitrocellulose membranes without a specific enhancer can result in lower signal and potentially higher background.[8][9] Some highly charged nylon membranes can also cause background issues.[8]
-
Membrane Drying: Allowing the membrane to dry out at any point during the immunodetection process can cause high background.
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing the cause of high background.
Caption: A decision tree for troubleshooting high background.
Quantitative Data Summary
Proper optimization of reagent concentrations and incubation times is crucial. The following tables provide recommended starting points for Western blotting and ELISA protocols. Note that these are general guidelines and optimal conditions should be determined empirically.
Table 1: Recommended Reagent Concentrations & Incubation Times for Western Blotting
| Step | Reagent/Parameter | Recommended Range/Time | Notes |
| Blocking | Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST) | 60 minutes | Can be performed overnight at 4°C.[13] |
| Primary Antibody | Primary Antibody Dilution | 1:1,000 - 1:10,000 | Titration is essential for optimal results. |
| Incubation | Primary Antibody Incubation | 60 minutes at RT or overnight at 4°C | Longer incubation at 4°C may improve specificity.[1] |
| Secondary Antibody | AP-Conjugated Secondary Ab | 1:5,000 - 1:50,000 | High concentrations can cause background.[11] |
| Incubation | Secondary Antibody Incubation | 30 - 60 minutes at RT | Follow manufacturer's recommendations.[11] |
| Substrate Incubation | This compound® Incubation | 5 minutes | Ensure even coating of the membrane.[13] |
| Exposure | Film or Digital Imager | 30 seconds to overnight | Start with short exposures and increase as needed.[13] |
Table 2: Recommended Parameters for Chemiluminescent ELISA
| Step | Reagent/Parameter | Recommended Range/Time | Notes |
| Blocking | Blocking Buffer | 60 - 120 minutes | Prevents non-specific binding to the plate surface. |
| Washing | Wash Buffer (e.g., PBST) | 3 - 5 washes per step | Insufficient washing is a major cause of high background.[3] |
| Antibody Incubation | Primary/Secondary Antibody | 60 minutes | Optimal times may vary based on antibody affinity. |
| Conjugate Incubation | Streptavidin-AP Conjugate | 30 - 60 minutes | Titrate to determine the optimal concentration. |
| Substrate Incubation | This compound® Incubation | 5 - 10 minutes | Light emission typically peaks 20-30 minutes after addition.[11] |
| Signal Reading | Luminometer | Read at intervals until peak emission | Over-incubation can lead to signal decay and high background. |
Experimental Protocols
Key Experiment: Western Blot Immunodetection with this compound®
This protocol outlines the key steps following protein transfer to a nylon membrane.
-
Blocking:
-
Place the membrane in a clean container.
-
Add a sufficient volume of blocking buffer (e.g., 5% non-fat dry milk in TBST) to fully submerge the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimized concentration in fresh blocking buffer.
-
Pour off the blocking buffer and add the primary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane with wash buffer (e.g., TBST) for 5-10 minutes with agitation. Repeat for a total of three washes.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase (AP)-conjugated secondary antibody to its optimized concentration in fresh blocking buffer.
-
Add the secondary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.[11]
-
-
Final Washes:
-
Chemiluminescent Detection:
-
Allow this compound® substrate to equilibrate to room temperature before use.
-
Drain the excess wash buffer from the membrane. Do not allow the membrane to dry.
-
Place the membrane on a clean, flat surface and apply the this compound® substrate evenly across the surface (approx. 50 µl/cm²).[13]
-
Incubate for 5 minutes at room temperature.[13]
-
Carefully remove excess substrate by touching the edge of the membrane to an absorbent material.[5]
-
Place the membrane in a plastic sheet protector or development folder and expose it to X-ray film or a digital imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound® Chemiluminescence Reaction Pathway
Caption: The enzymatic reaction pathway of this compound®.
Western Blotting Workflow for Troubleshooting
Caption: Key troubleshooting points in the Western blot workflow.
References
- 1. Chemiluminescence in western blot | Abcam [abcam.com]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. sinobiological.com [sinobiological.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bio-rad.com [bio-rad.com]
- 7. neb.com [neb.com]
- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 9. Novex™ AP Chemiluminescent Substrate (this compound™) - FAQs [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. labmartgh.com [labmartgh.com]
- 12. licorbio.com [licorbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: CDP-STAR® Chemiluminescent Substrate
Welcome to the technical support center for CDP-STAR® and related alkaline phosphatase (AP) chemiluminescent assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve issues with weak or no signal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it generate a signal?
This compound® is a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP).[1] The signal generation is a multi-step enzymatic reaction. First, alkaline phosphatase cleaves the phosphate group from the this compound® molecule.[2][3] This dephosphorylation creates a meta-stable dioxetane phenolate anion.[4] This unstable intermediate then decomposes, emitting glow-luminescence at a wavelength maximum of approximately 466-475 nm.[4][5] This emitted light is captured by X-ray film or a digital imaging system.[6]
Q2: How should I properly store and handle the this compound® reagent?
Proper storage and handling are critical for optimal performance. The reagent should be stored at 2-8°C and protected from light.[4][6] When stored correctly, the substrate is stable for at least one year.[7] Before use, it is important to allow the this compound® bottle to equilibrate to room temperature to prevent condensation from forming inside the container, which could dilute the substrate.[7] Always use aseptic techniques when handling the reagent to avoid contamination.
Q3: What type of membrane is recommended for use with this compound®?
For blotting applications like Southern and Northern blots, positively charged nylon membranes are strongly recommended.[4] While this compound® can function on nitrocellulose membranes, they often require the addition of a signal enhancer (e.g., Nitro-Block II™) to achieve signal intensity comparable to that on nylon membranes.[4][8] For Western blotting, PVDF membranes are also recommended.[9]
Q4: How long does the signal last after adding this compound®?
The chemiluminescent signal generates a persistent glow. Maximum light emission is typically reached in about 60 minutes and can continue for up to 24 hours.[7] This extended signal duration allows for multiple exposures to be taken, which is useful for optimizing the signal-to-noise ratio.
Troubleshooting Guide: Weak or No Signal
Use the following sections to diagnose and resolve common issues leading to suboptimal results.
Problem Area 1: Reagent and Substrate
Q: Could my this compound® reagent be the problem?
A: Yes, issues with the substrate are a common cause of weak signals.
-
Degraded Substrate: Ensure the reagent is not past its expiration date and has been stored correctly at 2-8°C, protected from light.[4][6]
-
Contamination/Dilution: Avoid microbial contamination by using aseptic techniques.[7] Also, ensure the reagent has been brought to room temperature before opening to prevent water from condensing into the solution and diluting it.[7]
-
Insufficient Substrate: Make sure you are using a sufficient volume of this compound® to completely cover the membrane. A common recommendation is 50 µl per cm² of membrane.
Problem Area 2: Antibodies and Probes
Q: I suspect an issue with my antibodies. What should I check?
A: Antibody-related problems are a frequent source of poor signal.
-
Incorrect Antibody Concentration: The concentration of both the primary and secondary antibodies is critical. If the concentration is too low, the signal will be weak.[9][10] Perform a titration experiment to determine the optimal dilution for each antibody.[11]
-
Wrong Secondary Antibody: Ensure your secondary antibody is designed to detect the primary antibody's host species (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[10][12]
-
Inactive Conjugate: The alkaline phosphatase (AP) conjugated to the secondary antibody may be inactive or too dilute.[9] Consider testing the conjugate's activity or using a fresh vial.[11]
-
Lot-to-Lot Variability: Polyclonal secondary antibodies can have significant lot-to-lot variation in signal strength.[13] If you open a new bottle and experience issues, this could be the cause.
Q: (For Southern/Northern Blots) What if my nucleic acid probe is the issue?
A: Probe-related factors can significantly impact sensitivity.
-
Inefficient Labeling: Check the efficiency of your probe labeling process.[4] Compare it against a labeled control to ensure it is working correctly.
-
Insufficient Probe Concentration: A probe concentration that is too low can lead to decreased sensitivity. You may need to increase the concentration, but be mindful that excessively high concentrations can cause high background.[4]
Problem Area 3: Experimental Procedure
Q: My reagents and antibodies seem fine. Could my technique be the cause?
A: Yes, procedural steps are critical for a strong, clean signal.
-
Poor Transfer: Inefficient transfer of proteins or nucleic acids from the gel to the membrane will result in a weaker signal. You can check transfer efficiency by staining the gel post-transfer with a total protein stain like Ponceau S for Westerns or ethidium bromide for nucleic acids.
-
Inadequate Blocking: Too much blocking agent can mask antibody-antigen binding sites, leading to a weak signal. Conversely, insufficient blocking can cause high background, which can obscure a weak signal.[14]
-
Washing Steps: Washing is a delicate balance. Excessive washing or overly stringent wash buffers (too high temperature or too low salt concentration) can strip the bound antibodies or probe from the membrane.[4] Insufficient washing, on the other hand, can lead to high background.[9]
-
Short Incubation/Exposure Times: Ensure incubation times for antibodies and the this compound® substrate are adequate.[11][15] Substrate incubation is typically 5 minutes.[9] The final exposure time to film or a digital imager may need to be increased; exposures can range from 30 seconds to overnight.
-
Incorrect pH: The enzymatic activity of alkaline phosphatase is pH-dependent. The dephosphorylation of this compound® occurs in an alkaline environment. Ensure your detection buffer is at the correct pH (typically pH 9.5).[2][4]
Data Presentation: Recommended Experimental Parameters
The following tables provide starting recommendations for key experimental variables. These should be optimized for your specific system.
Table 1: Reagent Concentrations & Volumes
| Parameter | Recommended Value | Notes |
|---|---|---|
| This compound® Concentration | 0.25 mM (Ready-to-use) | Some protocols use a 1:100 dilution from a 100x concentrate in detection buffer.[4] |
| This compound® Volume | 50 µl/cm² of membrane | Ensures even and complete coverage. |
| Primary Antibody Dilution | Varies (e.g., 1:1,000 - 1:10,000) | Must be optimized empirically. |
| Secondary Antibody-AP Dilution | Varies (e.g., 1:10,000 - 1:100,000) | Must be optimized empirically. High concentrations can cause background.[9] |
| Probe Concentration (Blotting) | 10 - 50 ng/ml | Higher concentrations may increase background. |
Table 2: Incubation and Exposure Times
| Step | Recommended Duration | Notes |
|---|---|---|
| Blocking | 60 minutes | Can be done overnight at 2-8°C.[7] |
| Primary Antibody Incubation | 1 hour to overnight | Longer incubation may increase signal, but also background. |
| Secondary Antibody Incubation | 1 hour | |
| This compound® Incubation | 5 minutes | Incubate at room temperature with gentle agitation.[9] |
| Signal Peak Time | ~60 minutes | Signal remains stable for hours, allowing for flexibility.[7] |
| Film/Imager Exposure | 30 seconds to overnight | The first exposure will help determine the optimal time.[9] |
Experimental Protocols & Visualizations
This compound® Reaction Pathway
The diagram below illustrates the enzymatic reaction that produces the chemiluminescent signal. Alkaline Phosphatase (AP) removes a phosphate group from the this compound® substrate, creating an unstable intermediate that decomposes and emits light.[1][2][4]
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. neb.com [neb.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. labmartgh.com [labmartgh.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biocompare.com [biocompare.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. mybiosource.com [mybiosource.com]
- 15. m.youtube.com [m.youtube.com]
how to reduce background with Cdp-star
Welcome to the technical support center for CDP-Star chemiluminescent substrate. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly sensitive chemiluminescent substrate used for the detection of alkaline phosphatase (ALP) in various assays like Western blots, ELISAs, and nucleic acid hybridizations.[1][2] The mechanism involves the enzymatic dephosphorylation of this compound by ALP. This reaction produces an unstable intermediate anion that decomposes and emits a sustained glow of light at a wavelength of approximately 466 nm.[2][3] This emitted light can be captured by X-ray film or other imaging systems.
Q2: Which type of membrane is best for use with this compound?
For nucleic acid detection, positively charged nylon membranes are strongly recommended for optimal performance and sensitivity.[2][4] While nitrocellulose membranes can be used, they often require the addition of a signal enhancer (e.g., Nitro-Block II) to achieve comparable signal intensity and may be more prone to high background.[2][5] For Western blotting, both nitrocellulose and PVDF can be used, but PVDF is often preferred for its durability and higher binding capacity. Note that some enhancers should not be used with PVDF membranes as they can increase background.[5]
Q3: How long does the light signal from this compound last?
The light emission begins almost immediately after the substrate comes into contact with alkaline phosphatase, builds rapidly, and reaches a plateau where the signal intensity remains nearly constant for several hours, and in some cases, for days.[2][5][6] This long-lasting signal allows for multiple exposures to be taken from a single blot, providing flexibility in optimizing exposure times.
Troubleshooting Guide: Reducing High Background
High background can obscure specific signals, making data interpretation difficult. The following sections address common causes of high background and provide targeted solutions.
Antibody and Conjugate Issues
Q4: My background is uniformly high across the entire membrane/plate. What is the likely cause?
A uniformly high background is often due to excessively high concentrations of the primary or secondary antibody, or the alkaline phosphatase (AP) conjugate.
-
Problem: The concentration of the AP-conjugated secondary antibody is too high, leading to non-specific binding across the membrane.[6][7]
-
Solution: Increase the dilution of the AP conjugate. Perform a titration experiment to determine the optimal concentration that provides a strong signal with low background.
-
Problem: The primary antibody concentration is too high, causing it to bind non-specifically.[8]
-
Solution: Reduce the primary antibody concentration by increasing its dilution. Like the conjugate, the primary antibody should be titrated for optimal results.
-
Problem: The secondary antibody is cross-reacting with other proteins in the sample or with the blocking agent.
-
Solution: Run a control with only the secondary antibody to see if it binds non-specifically.[8][9] If so, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins.
Protocol and Technique Issues
Q5: I see speckles, spots, or uneven blotches in my background. What could be the cause?
This type of background is typically caused by issues with reagents, washing, or membrane handling.
-
Problem: The blocking buffer contains aggregates or is not functioning effectively.[10]
-
Solution: Ensure the blocking agent (e.g., non-fat dry milk, BSA) is fully dissolved. Gentle warming and mixing can help.[9] Filter the blocking buffer before use to remove any particulates.[10] You can also try increasing the blocking incubation time or switching to a different blocking agent.[8][11]
-
Problem: Washing steps are insufficient to remove unbound antibodies.[6][8][11]
-
Solution: Increase the number, duration, and volume of washes.[6][8] Ensure the wash buffer contains a detergent, such as 0.05% Tween 20, to help remove non-specifically bound antibodies.[12]
-
Problem: The membrane was handled improperly or allowed to dry out.
-
Solution: Always handle membranes with clean forceps and wear gloves to avoid contamination.[10][12] Never allow the membrane to dry out at any stage of the blotting process, as this can cause irreversible, high background.[4][9][12]
-
Problem: Excess this compound substrate remains pooled on the membrane.[6]
-
Solution: After incubating with the substrate, carefully remove the membrane and touch the edge to a piece of absorbent filter paper to wick away excess liquid before placing it in a development folder or bag for imaging.[6][13]
Data Acquisition Issues
Q6: The background on my X-ray film is too dark, even with short exposure times. What can I do?
If the background develops too quickly, it points to an overly strong reaction, either from the specific signal, the background, or both.
-
Problem: The film exposure time is too long.[6]
-
Solution: Reduce the exposure time significantly. The signal from this compound is strong, and initial exposures of 1-5 minutes are often sufficient.[2][6] The long-lasting signal allows you to re-expose the same blot for a shorter duration if the first attempt is overexposed.
-
Problem: Substrate depletion is occurring in areas of very high target protein, leading to "ghost" or white bands.[10]
-
Solution: This occurs when the antibody or protein concentration is so high that it rapidly consumes all the local substrate.[10] To address this, load less sample protein onto the gel and/or further dilute your primary and secondary antibodies.
Data Presentation: Optimization Parameters
The following tables provide recommended starting points for optimizing your assay to reduce background.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Typical Starting Dilution Range | Notes |
| Primary Antibody | 1:1,000 – 1:10,000 | Highly dependent on antibody affinity and target abundance. Titration is critical. |
| AP-Conjugated Secondary | 1:5,000 – 1:100,000 | Higher dilutions often lead to lower background.[4] |
Table 2: Key Protocol Steps for Background Reduction
| Step | Parameter | Recommendation for Low Background |
| Blocking | Time | 1 hour to overnight |
| Agent | 3-5% BSA or Non-Fat Dry Milk in TBST | |
| Washing | Number of Washes | 3 to 5 washes after primary and secondary antibody incubations |
| Duration per Wash | 5 – 15 minutes with agitation | |
| Volume | Use sufficient volume to ensure the membrane floats freely. | |
| Substrate Incubation | Time | 5 minutes is typically sufficient.[6][13] |
| Exposure to Film | Initial Exposure Time | 1 – 5 minutes; adjust as needed.[2][6] |
Visual Guides and Protocols
This compound Mechanism of Action
The diagram below illustrates the two-step enzymatic reaction that generates the chemiluminescent signal from this compound.
Caption: The enzymatic reaction of this compound with Alkaline Phosphatase (ALP) to produce light.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your experiments.
Caption: A step-by-step workflow for troubleshooting high background with this compound.
Experimental Protocols
Detailed Methodology: Western Blotting with this compound
This protocol provides a general framework. Incubation times, concentrations, and buffer compositions should be optimized for your specific antibody and protein of interest.
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or low-fluorescence nitrocellulose membrane using standard procedures.
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh blocking buffer to its predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a large volume of TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in fresh blocking buffer to its optimal concentration.
-
Incubate the membrane for 1 hour at room temperature with agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane at least three times for 10-15 minutes each with TBST to remove all unbound conjugate.
-
-
Chemiluminescent Detection:
-
Equilibrate the membrane in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.[2]
-
Drain excess buffer and place the membrane on a clean, flat surface.
-
Apply the this compound working solution to the membrane (approx. 50 µl/cm²), ensuring the entire surface is covered.[13]
-
Incubate for 5 minutes at room temperature.[13]
-
-
Signal Acquisition:
-
Carefully remove excess substrate by touching the edge of the membrane to an absorbent paper. Do not let the membrane dry.[6][13]
-
Place the membrane in a plastic sheet protector or development folder.
-
Expose the membrane to X-ray film or a digital imager. Start with a short exposure (1-5 minutes) and adjust as necessary for optimal signal-to-noise ratio.[6]
-
Western Blot Experimental Workflow Diagram
Caption: A summary of the key steps in a typical Western blot experiment using this compound.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. neb.com [neb.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Novex™ AP Chemiluminescent Substrate (this compound™) - FAQs [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. Detection problems in Western blot | Abcam [abcam.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimizing CDP-Star Western Blot Signals: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Western blot signals when using the CDP-Star chemiluminescent substrate.
Troubleshooting Guide
Encountering issues with your Western blot? The table below outlines common problems, their potential causes, and actionable solutions to enhance your results with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient Protein Load: The amount of target protein is below the detection limit. | - Increase the total protein loaded per well to 20-40 µg of total cell lysate.[1] - For low-abundance proteins, consider immunoprecipitation to enrich the target protein.[2] |
| Suboptimal Antibody Concentrations: Primary or secondary antibody concentrations are too low. | - Primary Antibody: Increase the concentration. Typical starting dilutions are 1:1000, but a range of 1:250 to 1:4000 can be tested.[3] - Secondary Antibody-AP Conjugate: Decrease the dilution. A common starting point is 1:5,000, but this can be optimized.[4] | |
| Inefficient Protein Transfer: Proteins are not effectively transferred from the gel to the membrane. | - Confirm transfer by staining the membrane with Ponceau S after transfer.[2] - Optimize transfer time, especially for high molecular weight proteins which may require longer transfer periods.[5] | |
| Blocking Issues: The blocking agent may be masking the epitope. | - Try switching blocking agents (e.g., from non-fat dry milk to BSA, or vice versa). For phosphoprotein detection, BSA is generally preferred.[6][7] | |
| Insufficient Substrate Incubation: The membrane is not incubated with this compound for a sufficient amount of time. | - Incubate the membrane with this compound solution for at least 5 minutes at room temperature.[4][8] | |
| Short Exposure Time: The signal is not captured adequately. | - Initial exposures of 5 to 30 minutes are recommended.[4] Multiple exposures of varying lengths can be taken as the signal is stable for several hours.[8][9] | |
| High Background | Excessive Antibody Concentrations: Too much primary or secondary antibody leads to non-specific binding. | - Primary Antibody: Decrease the concentration. Perform a titration to find the optimal dilution.[7] - Secondary Antibody-AP Conjugate: Increase the dilution of the secondary antibody.[7] |
| Inadequate Blocking: Non-specific sites on the membrane are not sufficiently blocked. | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[3][7] - Ensure the blocking solution is fresh, as bacterial growth can cause background.[7] | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | - Increase the number and duration of wash steps. A standard protocol is three washes of 5-10 minutes each. This can be increased to four or five washes of 10-15 minutes.[6] - Include a detergent like Tween-20 (0.05-0.1%) in the wash buffer.[6][10] | |
| Contaminated Buffers or Equipment: Reagents or trays may be contaminated. | - Prepare fresh buffers and filter them before use.[11] - Ensure all equipment and incubation trays are clean.[1] | |
| Membrane Handling: The membrane was allowed to dry out or was handled improperly. | - Never let the membrane dry out during the Western blotting process.[6] - Handle the membrane with clean forceps and gloves. | |
| Non-Specific Bands | Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | - Ensure the primary antibody is validated for Western blotting. - Run a negative control (e.g., a cell lysate known not to express the target protein). |
| Antibody Concentration Too High: High antibody concentrations can lead to off-target binding. | - Reduce the concentration of the primary antibody.[11] | |
| Protein Degradation: Proteases in the sample may have degraded the target protein. | - Add protease inhibitors to your lysis buffer and keep samples on ice.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal membrane type for use with this compound?
For Western blotting with this compound, PVDF (polyvinylidene difluoride) membranes are often recommended.[12] However, nitrocellulose membranes can also be used, sometimes with the addition of an enhancer like Nitro-Block-II™ to boost the signal.[4]
Q2: How long does the chemiluminescent signal from this compound last?
The signal from this compound is long-lasting, with peak light emission occurring after 2-4 hours and continuing for several days.[12] This allows for multiple exposures to be taken to achieve the optimal signal-to-noise ratio.[9]
Q3: Can I strip and re-probe a membrane that has been developed with this compound?
Yes, membranes developed with this compound can be stripped and re-probed. A common method involves incubating the blot in a stripping buffer (e.g., containing SDS and β-mercaptoethanol) at an elevated temperature to remove the bound antibodies.[4]
Q4: What is the mechanism of light emission with this compound?
This compound is a 1,2-dioxetane substrate. Alkaline phosphatase (AP), which is conjugated to the secondary antibody, dephosphorylates this compound. This creates an unstable intermediate that decomposes and emits light, which can be detected by X-ray film or a CCD camera.[13][14]
Q5: Should I use Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) with an alkaline phosphatase (AP) conjugate?
It is recommended to use Tris-buffered saline (TBS) when working with an AP conjugate. Phosphate-buffered saline (PBS) can interfere with the activity of alkaline phosphatase.
Experimental Protocols
Below is a detailed methodology for a standard Western blot experiment using this compound for chemiluminescent detection.
I. Gel Electrophoresis and Protein Transfer
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
II. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration (typically between 1:250 and 1:4000).[3]
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three to five times for 5-15 minutes each with a generous volume of TBS-T with gentle agitation.[6]
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase (AP)-conjugated secondary antibody in blocking buffer (a common starting dilution is 1:5,000).[4]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane as described in step II.3.
-
III. Signal Detection
-
Substrate Incubation:
-
Signal Capture:
-
Carefully remove the membrane from the substrate solution, and drain any excess liquid by touching the edge to a piece of filter paper.
-
Place the membrane in a plastic sheet protector or a development folder.
-
Expose the membrane to X-ray film or a CCD imaging system. Start with an initial exposure of 5-30 minutes and optimize as needed.[4]
-
Visualizing Key Processes
To better understand the experimental workflow, troubleshooting logic, and the underlying signaling pathway, the following diagrams are provided.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. clyte.tech [clyte.tech]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. licorbio.com [licorbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sysmex.co.jp [sysmex.co.jp]
- 14. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
CDP-Star Signal Optimization: Technical Support Center
Welcome to the technical support center for CDP-Star signal optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments utilizing this compound chemiluminescent substrate.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments. The guides are in a question-and-answer format to directly address specific issues.
Low or No Signal
Question: I am observing a very weak signal or no signal at all on my blot. What are the possible causes and how can I troubleshoot this?
Answer: A weak or absent signal can stem from several factors throughout the experimental process. Here is a systematic guide to pinpointing and resolving the issue:
Troubleshooting Steps for Low/No Signal:
| Potential Cause | Recommended Solution |
| Inefficient Protein/Nucleic Acid Transfer | Verify transfer efficiency by staining the gel with a total protein stain (e.g., Ponceau S for Western blots) or ethidium bromide (for nucleic acid blots) after transfer to ensure the protein or nucleic acid has successfully transferred to the membrane.[1][2] Ensure good contact between the gel and the membrane, avoiding any air bubbles. |
| Suboptimal Antibody/Probe Concentration | The concentration of your primary or secondary antibody (for Westerns/ELISAs) or your probe (for nucleic acid blots) may be too low. Increase the concentration of the antibody or probe.[1][2][3] It is crucial to empirically determine the optimal concentration for your specific assay.[1] |
| Insufficient Exposure Time | The signal may be present but too weak to be captured with a short exposure. Increase the exposure time. This compound's signal is stable for up to 24 hours, allowing for multiple and longer exposures.[1][2] |
| Blocking Conditions | Excessive blocking can mask the target, leading to a weaker signal. Try decreasing the concentration of the blocking agent or the duration of the blocking step.[1][2] |
| Incorrect Buffer pH | The optimal pH for the this compound reaction is around 9.5. Ensure your detection buffer is at the correct pH, as a lower pH can quench the chemiluminescent reaction.[4][5] |
| Substrate Issues | Ensure the this compound substrate has been equilibrated to room temperature before use to prevent dilution from condensation.[1][2] If you observe a white precipitate in the solution, warm it to 37°C to redissolve it.[5] Also, confirm that the substrate has not expired and has been stored correctly at 2-8°C, protected from light.[1][3][4] |
| Inactive Enzyme Conjugate | The alkaline phosphatase (AP) conjugate on your secondary antibody or streptavidin may be inactive. Verify the activity of the conjugate and ensure it has been stored correctly. |
High Background
Question: My blot shows high background, making it difficult to distinguish my signal. What can I do to reduce the background?
Answer: High background can obscure your specific signal and is often due to non-specific binding or issues with the washing steps.
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent or the duration of the blocking step.[1] Consider changing the blocking reagent altogether.[1] For Western blots, a common starting point is 5% non-fat dry milk or BSA in TBST. |
| Antibody/Probe Concentration Too High | An overly concentrated primary or secondary antibody/probe can lead to non-specific binding. Decrease the concentration of the antibody or probe.[3] |
| Inadequate Washing | Increase the number, duration, or volume of the wash steps to more effectively remove unbound antibodies or probes.[3] Adding a detergent like Tween 20 to your wash buffer can also help reduce non-specific binding. |
| Membrane Choice | For nucleic acid detection, positively charged nylon membranes are recommended.[3][4] For Western blotting, PVDF is a suitable choice.[3] Some highly charged nylon membranes can contribute to background.[4][6] Nitrocellulose membranes can be used but may require an enhancer like Nitro-Block-II to achieve optimal signal intensity.[4][7] |
| Contamination | Ensure all equipment, buffers, and solutions are clean and free of contaminants. Use aseptic techniques when handling the this compound substrate.[1][2] Precipitates in the antibody-AP conjugate can cause spotty background; centrifuge the conjugate briefly before use to pellet any aggregates.[6] |
| Excess Substrate | After incubating the membrane with this compound, ensure you drain the excess substrate by touching the edge of the membrane to a piece of filter paper before placing it in the imager.[3] Leaking substrate can cause dark spots on the film.[3] |
| Membrane Drying | Do not allow the membrane to dry out at any point during the detection process, as this can lead to a dark background. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a chemiluminescent substrate for alkaline phosphatase (AP). The reaction is initiated when AP dephosphorylates the this compound molecule. This creates an unstable intermediate that decomposes and emits light, with a maximum emission at a wavelength of approximately 466 nm.[4][8]
Q2: How should I store this compound substrate?
A2: this compound should be stored at 2-8°C and protected from light.[1][3][4] When stored properly, it is stable for at least one year.[1][2][3]
Q3: How long after adding the substrate should I expose my blot?
A3: Light emission begins almost immediately after the substrate comes into contact with the alkaline phosphatase.[3] Maximum light emission is typically reached within 60 minutes and the signal can persist for up to 24 hours, allowing for multiple exposures.[1][2] For initial exposures, you can start with 30 seconds to 5 minutes and then optimize based on the signal intensity.[1][3]
Q4: Can I use this compound with nitrocellulose membranes?
A4: While nylon membranes are strongly recommended for nucleic acid detection with this compound, nitrocellulose can be used.[4] However, to achieve similar signal intensity as with nylon, the use of an enhancer, such as Nitro-Block-II, is often required.[4][7] For Western blotting, PVDF membranes are also recommended.[3]
Q5: What is the recommended concentration of this compound for use?
A5: Many commercial preparations of this compound are supplied as a ready-to-use 0.25 mM solution, which does not require further dilution.[1][2] Some formulations are provided as a concentrated stock (e.g., 100x) that should be diluted 1:100 in a detection buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[4] Always refer to the manufacturer's instructions for the specific product you are using.
Experimental Protocols
Key Experiment: Western Blot Signal Optimization
This protocol provides a general workflow for a Western blot experiment using this compound, with key optimization steps highlighted.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound™ Substrate (0.25 mM Ready-To-Use) with Nitro-Block-II™ Enhancer 100 ml [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Cdp-star troubleshooting guide for blotting
Welcome to the technical support center for CDP-Star chemiluminescent substrate. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in various membrane-based applications, including Western, Southern, and Northern blotting.[1][2] It generates a light signal through an enzymatic reaction, which can be detected by X-ray film or imaging systems.[2][3][4]
Q2: How should this compound be stored?
This compound should be stored at 2-8°C and protected from prolonged exposure to light.[1][5] When stored correctly, it is stable for at least one year from the date of receipt.[1][5] It is recommended to allow the reagent to equilibrate to room temperature before use to prevent condensation from diluting the substrate.[5]
Q3: Which type of membrane is recommended for use with this compound?
For Western blotting, PVDF membranes are recommended.[1] For nucleic acid detection, positively charged nylon membranes are suggested.[1][6] While nitrocellulose membranes can be used, they may require the addition of an enhancer, such as Nitro-Block, to achieve optimal signal intensity.[3][6][7]
Q4: How long does the chemiluminescent signal last?
The light emission begins almost immediately after the substrate comes into contact with alkaline phosphatase.[1] Peak light emission is typically reached between 1 to 4 hours, and the signal can persist for several hours to days, allowing for multiple exposures.[1][2][8]
Troubleshooting Common Issues
This section addresses specific problems that may arise during your blotting experiment with this compound.
High Background
High background can obscure specific signals and make data interpretation difficult.
Problem: The entire membrane appears dark or has a high level of non-specific signal.
| Potential Cause | Corrective Action |
| Insufficient Washing | Increase the volume of the wash solution and/or the duration and number of washes after incubation with the AP-conjugated antibody.[1][5] |
| AP Conjugate Too Concentrated | Increase the dilution of the alkaline phosphatase-conjugated antibody.[1] |
| Film Exposure Time Too Long | Decrease the length of the film exposure time.[1][9] |
| Inefficient Blocking | Increase the concentration of the blocking reagent or the duration of the blocking step. Consider changing the blocking reagent.[5] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all incubation trays and equipment are clean.[10][11] |
| Membrane Drying | Ensure the membrane remains wet throughout the entire process.[10] |
Weak or No Signal
A faint or absent signal can be due to a variety of factors throughout the experimental process.
Problem: Bands are very faint or not visible at all.
| Potential Cause | Corrective Action |
| Film Exposure Time Too Brief | Increase the duration of the film exposure.[1][5] Multiple exposures can be performed as the signal is long-lasting.[3][6] |
| AP Conjugate Too Dilute | Decrease the dilution of the alkaline phosphatase-conjugated antibody; use more conjugate.[1] |
| Insufficient Probe/Antibody Concentration | Increase the concentration of the primary or secondary antibody.[5][9][12] |
| Poor Transfer Efficiency | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[13] |
| Inactive Enzyme | Ensure the alkaline phosphatase conjugate has been stored correctly and has not lost activity. |
| Incorrect pH of Substrate Buffer | The optimal pH for the detection buffer is around 9.5. Low pH can quench the reaction.[4] |
Spotty or Uneven Background
Irregular spots or patches on the blot can interfere with band visualization.
Problem: The blot has dark spots or an uneven, blotchy background.
| Potential Cause | Corrective Action |
| Leakage of this compound onto Film | After incubating the membrane in this compound, touch the edge to a piece of filter paper to remove excess substrate before placing it in a development folder or bag.[1] |
| Aggregates in Reagents | Centrifuge the antibody solutions before use to pellet any aggregates.[6] Filter buffers if they appear cloudy. |
| Air Bubbles | Ensure no air bubbles are trapped between the gel and the membrane during transfer or between the membrane and the plastic wrap during exposure.[14] |
| Uneven Coating of Substrate | Ensure the this compound solution is spread evenly over the entire surface of the membrane.[6] |
| Precipitation of this compound | If a white precipitate is observed in the this compound solution, warm it to 37°C to redissolve it.[4] |
Experimental Protocols
Standard Western Blotting Protocol with this compound
-
Electrophoresis and Transfer: Perform protein separation via SDS-PAGE and transfer the proteins to a PVDF membrane using standard protocols.
-
Blocking: Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 4) thoroughly to remove unbound secondary antibody.[1]
-
Equilibration: Rinse the membrane briefly in an assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[1][6]
-
Substrate Incubation: Incubate the membrane in the ready-to-use this compound solution for 5 minutes.[1][5] Use a sufficient volume to cover the membrane (e.g., 5 ml per 100 cm²).[1]
-
Signal Detection: Remove the membrane from the substrate solution, drain the excess liquid, and place it in a plastic sheet protector or hybridization bag.[1] Expose the membrane to X-ray film or a digital imager. The initial exposure can be 5-10 minutes, then optimize as needed.[1]
Visual Guides
Below are diagrams to help visualize the experimental workflow and troubleshooting logic.
Caption: General workflow for Western blotting using this compound detection.
Caption: Decision tree for troubleshooting common this compound blotting issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. labmartgh.com [labmartgh.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bio-rad.com [bio-rad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Resolving Inconsistent Results with CDP-Star
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with the CDP-Star chemiluminescent substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound.
Q1: Why am I getting high background on my blot?
High background can obscure results and is often caused by several factors. The most common culprits include:
-
Excessive Exposure Time: The prolonged light emission of this compound means that excessively long exposures can increase background noise.[1][2] It is recommended to decrease the exposure time.[1]
-
Over-concentrated Reagents: Using too high a concentration of the antibody, streptavidin conjugate, or nucleic acid probe can lead to non-specific binding and elevated background.[1][2] Consider diluting the AP conjugate or decreasing the probe concentration.[2][3]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane is a frequent cause of high background.[1] You can try increasing the concentration of the blocking reagent, extending the blocking step duration, or changing the blocking reagent entirely.[1]
-
Improper Washing: Insufficient washing may not remove all unbound conjugate or probe.[2] Increasing the volume of the wash solution and/or the duration of washes can help mitigate this.[2]
-
Membrane Issues: The type of membrane used is critical. Some highly charged nylon membranes can inherently cause background.[4] Lot-to-lot variations in membranes can also contribute to inconsistent background levels.[4] Additionally, allowing the membrane to dry out at any point during the process can result in a dark background.[3][5]
Q2: Why is my signal weak or completely absent?
Low or no signal can be frustrating. The following are typical causes:
-
Inefficient Probe or Antibody: The probe may have poor labeling efficiency, or the antibody/streptavidin conjugate may have low activity.[1] It is important to check the labeling efficiency and integrity of your probe.[1]
-
Low Reagent Concentration: The concentration of the probe or antibody/streptavidin conjugate may be too low for sensitive detection.[1] Try increasing the concentration of these reagents.
-
Excessive Washing: While important for reducing background, washing steps that are too stringent (e.g., too high temperature or too low salt concentration) can strip the bound probe or antibody, leading to decreased sensitivity.[1]
-
Sub-optimal Blocking: Conversely to causing high background, using too much blocking agent can sometimes mask the signal.[1][6]
-
Short Exposure Time: The signal may be present but too weak to be captured with a short exposure. Increasing the exposure time is a simple first step in troubleshooting.[1]
-
Incorrect Membrane Type: For nucleic acid detection, positively charged nylon membranes are recommended.[2][4] Using nitrocellulose membranes without an appropriate enhancer can result in a significantly weaker signal.[4]
Q3: What causes spotty, speckled, or uneven background?
This issue is often related to the physical handling of the reagents and membrane:
-
Reagent Precipitation: Precipitates in the Anti-DIG-AP conjugate can cause spotty background. This can be resolved by a brief centrifugation of the antibody solution before use.[3]
-
Uneven Substrate Application: If the this compound substrate is not spread evenly across the membrane, it can lead to an uneven signal. Ensure the membrane is covered smoothly without air bubbles.[4]
-
Substrate Leakage: Excess substrate on the membrane can leak onto the X-ray film or imaging surface, causing spots or blotches.[2] Before exposure, gently touch the edge of the membrane to an absorbent material to drain excess liquid.[2]
Q4: My results are not reproducible. What are the common causes of inconsistency?
Lack of reproducibility can stem from subtle variations in protocol execution:
-
Reagent Handling: Always allow this compound to equilibrate to room temperature before use to prevent condensation from diluting the substrate.[1][6]
-
Membrane Variability: As mentioned, lot-to-lot variations in membranes can cause problems.[4] Using a consistent, function-tested membrane type is recommended.
-
Temperature Fluctuations: Perform all incubations at a consistent temperature, typically between +15 to +25°C, to ensure stable reaction kinetics.[3][4]
-
Drying of the Membrane: It is critical to ensure the membrane does not dry out at any point during the detection process, as this can irreversibly affect results.[3][5]
Data Summary Tables
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| High Background | Exposure time is too long. | Decrease the exposure time.[1][2] |
| Antibody/probe concentration is too high. | Decrease the antibody or probe concentration.[1] | |
| Inefficient blocking or washing. | Increase the duration/concentration of blocking or washing steps.[1][2] | |
| Wrong type of membrane (e.g., highly charged). | Use a function-tested, positively charged nylon membrane.[4] | |
| Membrane dried out during the procedure. | Keep the membrane moist at all times.[3] | |
| Low Signal | Inefficient probe labeling or integrity. | Check the efficiency and integrity of the probe.[1] |
| Insufficient antibody/probe concentration. | Increase the antibody or probe concentration. | |
| Excessive washing stringency. | Decrease the temperature or increase the salt concentration of wash buffers.[1] | |
| Exposure time is too short. | Increase the exposure time. | |
| Incorrect membrane type (e.g., nitrocellulose). | Use a positively charged nylon membrane or add an enhancer.[4] | |
| Spotty Background | Precipitates in the antibody conjugate. | Centrifuge the antibody solution for 5 minutes before use.[3] |
| Uneven substrate application or air bubbles. | Ensure the substrate is spread evenly over the membrane.[4] | |
| Leakage of excess substrate onto the film. | Drain excess this compound by touching the membrane edge to a filter paper.[2] |
Table 2: Key Experimental Protocol Parameters
| Step | Parameter | Recommendation |
| Reagent Preparation | This compound Equilibration | Allow the bottle to reach room temperature before opening.[1][6] |
| Membrane Blocking | Duration | 30 - 60 minutes.[3][6] |
| Antibody/Conjugate Incubation | Duration | 30 minutes.[3][4] |
| Washing Steps | Post-Conjugate Washes | Typically 2 washes for 15 minutes each.[3][4] |
| Equilibration | Detection Buffer | 2 - 5 minutes.[3][4] |
| Substrate Incubation | This compound Incubation | 5 minutes with gentle agitation.[1][2] |
| Signal Detection | Exposure to Film/Imager | Start with 30 seconds to 5 minutes; can be extended overnight.[1][5] |
| Storage | This compound Reagent | Store at 2–8 °C, protected from light.[1][4] |
Experimental Protocols and Methodologies
General Protocol for Membrane-Based Detection
This protocol provides a generalized workflow for detecting alkaline phosphatase-labeled molecules on a membrane using this compound. Volumes should be adjusted based on membrane size (e.g., ~1 ml per cm² for blocking).[6]
-
Post-Hybridization/Transfer Wash: After completing hybridization and stringency washes, briefly rinse the membrane for 1-5 minutes in a washing buffer (e.g., 0.1 M Maleic acid, 0.15 M NaCl, pH 7.5 with 0.3% Tween 20).[3][4]
-
Blocking: Transfer the membrane to a clean container and incubate in a blocking solution for 30-60 minutes at room temperature with gentle agitation.[3][6]
-
Antibody/Streptavidin Conjugate Incubation: Incubate the membrane in the appropriate alkaline phosphatase conjugate (e.g., Anti-Digoxigenin-AP), diluted in blocking solution, for 30 minutes with gentle agitation.[3][4]
-
Washing: Wash the membrane thoroughly to remove unbound conjugate. Typically, this involves two washes of 15 minutes each in washing buffer with agitation.[3][4]
-
Equilibration: Equilibrate the membrane in a detection buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.[3][4]
-
Substrate Incubation: Place the membrane on a clean, flat surface (such as a development folder) with the sample side up.[1] Apply the this compound ready-to-use solution to fully cover the membrane and incubate for 5 minutes at room temperature.[1][2]
-
Signal Detection: Carefully remove excess this compound by touching the edge of the membrane to an absorbent material, ensuring the membrane does not dry out.[1][2] Seal the damp membrane in a hybridization bag or development folder, removing any air bubbles.[2][5] Expose the membrane to X-ray film or a digital imaging system.[1] Initial exposures of 5-10 minutes are common, but this can be adjusted from 30 seconds to overnight to achieve the optimal signal-to-noise ratio.[2][6]
Visual Guides
Signaling Pathway and Experimental Workflow
Caption: The enzymatic reaction pathway for this compound.
Caption: A typical experimental workflow for this compound detection.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound issues.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with CDP-Star®
Welcome to the technical support center for CDP-Star®, a widely used chemiluminescent substrate for alkaline phosphatase in various membrane-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance experimental results by improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
This compound® is a chemiluminescent substrate for alkaline phosphatase (AP). When AP enzymatically dephosphorylates this compound®, it forms a metastable dioxetane phenolate anion. This intermediate decomposes and emits light, which can be detected by X-ray film or imaging systems.[1][2][3] This reaction produces a sustained signal, allowing for multiple exposures to be taken.[4]
Q2: What are the key advantages of using this compound®?
This compound® offers high sensitivity and a superior signal-to-noise ratio compared to earlier generation substrates.[5] Its formulation often includes enhancers that form micelles with the luminescent intermediates, which amplifies the signal and suppresses the background.[5] The prolonged light emission, lasting for hours, provides flexibility in signal detection.[6][7]
Q3: What membranes are compatible with this compound®?
For optimal performance, positively charged nylon membranes are recommended for nucleic acid detection (Southern and Northern blotting).[3][4][6] For Western blotting, PVDF membranes are a suitable choice.[6] While nitrocellulose membranes can be used, they may require the addition of enhancers to achieve comparable signal intensity.[3]
Q4: How should I store this compound®?
This compound® should be stored at 2–8 °C and protected from light.[4][6] It is important to allow the reagent to equilibrate to room temperature before use to prevent condensation from diluting the substrate.[7] Aseptic techniques should be used when handling the solution to maintain its stability.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound® and provides solutions to improve the signal-to-noise ratio.
High Background
High background can obscure weak signals and complicate data interpretation. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Solution |
| Inefficient Blocking | Increase the concentration of the blocking reagent or the duration of the blocking step. Consider changing the blocking reagent.[7] |
| Probe Concentration Too High | Decrease the probe concentration to a level that still allows for sensitive detection without causing non-specific binding. |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and filtered if necessary. Centrifuge the Anti-DIG-AP conjugate before use to remove precipitates.[4] |
| Membrane Drying Out | Do not allow the membrane to dry out at any stage of the procedure, as this can cause high background.[4] If the membrane dries during exposure, it may result in a dark background.[4] |
| Excess Substrate on Membrane | After incubation with this compound®, ensure excess substrate is drained by touching the edge of the membrane to a piece of filter paper.[6] |
| Exposure Time Too Long | Reduce the exposure time. Multiple shorter exposures are recommended to determine the optimal signal-to-noise ratio.[6][7] |
| Improper Washing | Increase the volume and/or duration of the washing steps to remove unbound probe and conjugate.[6] |
Weak or No Signal
A faint or absent signal can be due to a variety of factors, from inefficient transfer to suboptimal detection conditions.
| Potential Cause | Solution |
| Inefficient Transfer | Verify transfer efficiency by staining the gel with ethidium bromide (for nucleic acids) or a total protein stain after transfer. |
| Poor Probe Labeling or Integrity | Check the efficiency of probe labeling and its integrity. Use a control to compare. |
| Insufficient Probe Concentration | Increase the probe concentration. However, be mindful that excessively high concentrations can lead to high background.[7] |
| AP Conjugate Too Dilute | Decrease the dilution of the alkaline phosphatase conjugate to use more conjugate.[6] |
| Suboptimal pH of Substrate Buffer | Ensure the detection buffer has a pH of 9.5, as this is optimal for the light-emitting reaction. A pH that is too low can quench the reaction.[1] |
| Exposure Time Too Short | Increase the exposure time. The signal from this compound® is stable, allowing for long or multiple exposures.[4][7] |
| Excessive Washing Stringency | Decrease the stringency of the washing steps by lowering the temperature or increasing the salt concentration. |
Experimental Protocols
Below are detailed methodologies for common applications using this compound®.
General Experimental Workflow for Membrane Blotting
Detailed Protocol for Nucleic Acid Detection (Southern/Northern Blotting)
-
Pre-hybridization and Hybridization: Following transfer of nucleic acid to a positively charged nylon membrane, pre-hybridize the membrane in a suitable buffer. Then, hybridize with your labeled probe overnight.
-
Stringency Washes: Wash the membrane under appropriate stringency conditions (temperature and salt concentration) to remove non-specifically bound probe.
-
Blocking: Rinse the membrane in a washing buffer for 1-5 minutes. Incubate the membrane in 1X Blocking solution for 30-60 minutes.[4][7]
-
Antibody Incubation: Incubate the membrane in the appropriate antibody solution (e.g., Anti-DIG-AP) for 30 minutes.[4]
-
Washing: Wash the membrane twice for 15 minutes each in washing buffer.[4]
-
Equilibration: Equilibrate the membrane in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.[4]
-
Substrate Incubation: Drain excess buffer and place the membrane on a clean surface. Add this compound® (approximately 50 µl/cm²) and incubate for 5 minutes at room temperature. Ensure even coverage.
-
Signal Detection: Remove excess substrate and place the membrane in a development folder or plastic wrap. Expose to X-ray film or a chemiluminescence imager. Initial exposures can range from 30 seconds to 25 minutes.[4] Adjust exposure time to achieve the optimal signal-to-noise ratio.
Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Volume | Incubation Time | Temperature |
| Blocking | 1X Blocking Solution | 1 ml/cm² | 30-60 minutes | Room Temperature |
| Antibody Incubation | Antibody Solution (e.g., Anti-DIG-AP) | 20 ml (for 100 cm² membrane) | 30 minutes | Room Temperature |
| Washing (Post-Antibody) | Washing Buffer | 100 ml (for 100 cm² membrane) | 2 x 15 minutes | Room Temperature |
| Equilibration | Detection Buffer (pH 9.5) | 20 ml (for 100 cm² membrane) | 2-5 minutes | Room Temperature |
| Substrate Incubation | This compound® | 50 µl/cm² | 5 minutes | Room Temperature |
| Signal Detection | N/A | N/A | 30 seconds to overnight | Room Temperature |
Note: These are general guidelines. Optimal conditions may vary and should be determined empirically.
Signaling Pathways and Logical Relationships
Chemiluminescent Reaction of this compound®
The detection process is initiated by the enzymatic activity of alkaline phosphatase on the this compound® substrate.
Troubleshooting Logic Tree
This diagram provides a logical workflow for diagnosing and resolving common experimental issues.
References
- 1. neb.com [neb.com]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hzymesbiotech.com [hzymesbiotech.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: CDP-Star Chemiluminescent Substrate
Welcome to the technical support center for CDP-Star and related chemiluminescent detection. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with spotty backgrounds on membranes and other common problems encountered during western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in blotting applications such as Western, Southern, and Northern blots.[1] When the alkaline phosphatase enzyme dephosphorylates this compound, it creates a metastable anion that decomposes and emits light.[2][3] This light can be captured on X-ray film or by a digital imaging system.[4][5] The signal generation is gradual, increasing over time.[2]
Q2: What type of membrane is recommended for use with this compound in western blotting?
A2: For western blotting applications using this compound, PVDF (polyvinylidene difluoride) membranes are recommended.[1] For nucleic acid detection, positively charged nylon membranes are often suggested.[1][6]
Q3: How should I store this compound?
A3: this compound should be stored at 2-8°C and protected from prolonged exposure to light.[1][7] When stored correctly, it is stable for at least one year from the date of receipt.[1][7] It is important to allow the reagent to equilibrate to room temperature before use to prevent condensation from diluting the substrate.[7]
Q4: Can I reuse the this compound substrate?
A4: It is not recommended to reuse the this compound substrate. For optimal results and to avoid contamination, use fresh substrate for each blot. The recommended volume is typically 5 ml of substrate per 100 cm² of membrane.[1]
Troubleshooting Guide: Spotty Background on Membrane
A common issue encountered during chemiluminescent western blotting is the appearance of a spotty or speckled background on the membrane. This can obscure results and make data interpretation difficult. Below are common causes and solutions to address this problem.
Problem: My western blot shows a spotty or speckled background.
This issue can manifest as random black or dark spots scattered across the membrane.
Cause 1: Aggregates in Buffers or Reagents
Particulates in the blocking buffer, antibody solutions, or wash buffers can settle on the membrane and cause a spotty background.[4][8]
-
Solution:
-
Ensure that powdered blocking agents like non-fat dry milk or Bovine Serum Albumin (BSA) are completely dissolved. Gentle warming and mixing can help.[8][9]
-
Filter all buffers (blocking, antibody, and wash) through a 0.2 µm filter before use to remove any particulates.[4][8][9]
-
Centrifuge the secondary antibody solution before use to pellet any aggregates.[6][10]
-
Cause 2: Contaminated Equipment or Reagents
Dirty equipment, such as trays or forceps, can introduce contaminants that lead to spots.[4][8] Rust particles from metallic instruments like scissors or forceps can also cause speckling.[11]
-
Solution:
Cause 3: Inadequate Blocking
Insufficient blocking of the membrane can lead to non-specific binding of antibodies, resulting in a high or spotty background.[8]
-
Solution:
-
Increase the blocking time and/or the concentration of the blocking agent.[8]
-
Ensure the blocking buffer is fresh and evenly covers the entire membrane during incubation.[8]
-
Consider trying a different blocking agent. While non-fat dry milk is common, BSA may be a better option for some antibodies.[11][12]
-
Cause 4: Issues with Antibody Concentrations or Incubation
Antibody aggregates or excessively high antibody concentrations can lead to speckles and high background.[8][9]
-
Solution:
Cause 5: Improper Washing
Insufficient washing after antibody incubations can leave unbound antibodies on the membrane, contributing to background noise.[1][5]
-
Solution:
Cause 6: this compound Substrate Issues
Precipitation in the this compound reagent or uneven application can cause a spotty appearance.[13]
-
Solution:
Summary of Troubleshooting for Spotty Background
| Potential Cause | Recommended Solution(s) |
| Aggregates in Buffers | Ensure complete dissolution of blocking agents.[8][9] Filter all buffers through a 0.2 µm filter.[4][8] |
| Antibody Aggregation | Centrifuge antibody solutions before use.[6][10] Filter antibody solutions if necessary.[8][9] |
| Contaminated Equipment | Thoroughly clean all trays, forceps, and transfer apparatus.[4][8] Avoid using rusted metallic instruments.[11] |
| Inadequate Blocking | Increase blocking time and/or concentration.[8] Use fresh blocking buffer and consider alternative blocking agents.[8][11] |
| Improper Washing | Increase the number and duration of wash steps.[1][4][5] Use a larger volume of wash buffer with adequate agitation.[4][11] |
| Substrate Issues | If precipitated, warm this compound to 37°C to redissolve.[13] Ensure even application of the substrate and drain excess before imaging.[1][4] |
Experimental Protocols
Standard Western Blot Protocol with this compound Detection
The following table outlines a general protocol for chemiluminescent western blotting. Note that specific antibody dilutions, incubation times, and protein loads should be optimized for each experiment.[4]
| Step | Procedure | Key Considerations |
| 1. Sample Preparation & Electrophoresis | Prepare protein lysates and determine protein concentration. Separate 20-40 µg of total protein per lane by SDS-PAGE. | The optimal protein load should be determined for each specific protein and antibody pair.[4] |
| 2. Protein Transfer | Transfer separated proteins from the gel to a PVDF membrane using standard protocols. | Ensure no air bubbles are trapped between the gel and the membrane to allow for even transfer.[9][10] |
| 3. Blocking | Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation. | Blocking prevents non-specific antibody binding. Ensure the buffer is free of particulates.[5][9] |
| 4. Primary Antibody Incubation | Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C. | The optimal antibody concentration must be determined empirically. |
| 5. Washing | Wash the membrane three to four times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody. | Thorough washing is critical for reducing background.[5] |
| 6. Secondary Antibody Incubation | Incubate the membrane with an AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. | The secondary antibody should be specific for the host species of the primary antibody. |
| 7. Final Washing | Repeat the washing step (Step 5) to remove unbound secondary antibody. | This is the final wash step before detection and is crucial for a clean blot. |
| 8. Substrate Incubation | Rinse the membrane with an assay buffer if recommended by the manufacturer.[1] Incubate the membrane in this compound substrate for 5 minutes.[1][7] | Ensure the entire surface of the membrane is in contact with the substrate.[4] |
| 9. Signal Detection | Remove the membrane from the substrate, drain the excess, and place it in a plastic wrap or membrane protector.[1] Expose to X-ray film or a digital imager. | Initial exposure times can be around 5-10 minutes, then optimized based on signal intensity.[1] |
Visual Guides
Experimental Workflow for Western Blotting
Caption: A typical workflow for a chemiluminescent western blot experiment.
Troubleshooting Logic for Spotty Background
Caption: A logical diagram for troubleshooting a spotty background.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. licorbio.com [licorbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 9. arp1.com [arp1.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. neb.com [neb.com]
Technical Support Center: Optimizing CDP-Star® Signal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal from CDP-Star® chemiluminescent substrate by adjusting antibody concentrations in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of light generation by this compound®?
This compound® is a chemiluminescent substrate for alkaline phosphatase (AP). The reaction proceeds in two steps:
-
Enzymatic Dephosphorylation: Alkaline phosphatase, typically conjugated to a secondary antibody, catalyzes the removal of a phosphate group from the this compound® molecule.[1][2][3]
-
Light Emission: This dephosphorylation generates an unstable intermediate anion.[1][2] This intermediate decomposes and, in the process, emits light, with a maximum emission wavelength of approximately 466-471 nm.[1][2] This sustained "glow" can be detected by X-ray film or a digital imager.[2]
Q2: How does antibody concentration fundamentally affect the this compound® signal?
Antibody concentration is a critical factor that directly impacts the intensity and quality of the chemiluminescent signal. Both the primary and secondary antibody concentrations must be optimized to achieve a high signal-to-noise ratio.[4]
-
Primary Antibody: The concentration of the primary antibody determines how much of the target protein is labeled for detection. Too low a concentration will result in a weak or undetectable signal. Conversely, an excessively high concentration can lead to non-specific binding and high background.[5][6]
-
Secondary Antibody-AP Conjugate: The secondary antibody, conjugated with alkaline phosphatase, binds to the primary antibody. Its concentration dictates the amount of enzyme available to react with the this compound® substrate. An optimal concentration ensures a strong signal from the target protein while keeping background low. Too much secondary antibody is a common cause of high background.[7][8]
Q3: What is the "hook effect" and how can it be identified?
The hook effect, or prozone effect, is a phenomenon that can occur in one-step immunoassays, leading to falsely low or even negative results at very high concentrations of the target analyte.[9] It happens when an excess of the target protein saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[9]
To identify a potential hook effect, serially diluting the sample is the most effective method. If a diluted sample yields a stronger signal than the undiluted sample, the hook effect is likely occurring.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound® and provides solutions related to antibody concentration.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient Antibody Concentration: The primary or secondary antibody concentration is too low to generate a detectable signal.[5][6] | • Increase the concentration of the primary antibody. • Increase the concentration of the secondary antibody-AP conjugate.[10] • Optimize incubation times; consider incubating the primary antibody overnight at 4°C.[5] |
| Inactive Antibody: The primary or secondary antibody has lost activity due to improper storage or handling. | • Verify the storage conditions and expiration date of the antibodies.[5] • Use a fresh dilution of the antibody for each experiment.[8] | |
| High Background | Excessive Antibody Concentration: The concentration of the primary or, more commonly, the secondary antibody is too high, leading to non-specific binding.[5][6][8] | • Decrease the concentration of the secondary antibody-AP conjugate.[5] • Reduce the concentration of the primary antibody.[5] • Perform a dot blot to determine the optimal antibody concentrations. |
| Insufficient Washing: Wash steps are not adequate to remove unbound antibodies.[7] | • Increase the number and duration of wash steps after both primary and secondary antibody incubations.[7][8] • Ensure sufficient wash buffer volume is used with agitation.[8] | |
| Suboptimal Blocking: The blocking step is inefficient, allowing antibodies to bind non-specifically to the membrane. | • Increase the blocking time to at least 1 hour at room temperature.[5] • Ensure the blocking agent is fully dissolved to prevent aggregates that can cause a speckled background.[6] | |
| Saturated Signal (White Bands) | Antibody Concentration Too High: Excessive amounts of primary or secondary antibody lead to a very strong enzymatic reaction that quickly depletes the substrate, causing a "white" or "ghost" band on the film or image.[8] | • Significantly reduce the concentration of the primary and/or secondary antibody.[4] • Reduce the amount of protein loaded onto the gel.[7] |
| Overexposure: The detection time is too long for the signal intensity. | • Reduce the exposure time when imaging the blot.[5] |
Data Presentation
Optimizing antibody concentrations is crucial for achieving linearity between the amount of protein and the signal intensity. A checkerboard titration, varying both primary and secondary antibody dilutions, is the best approach to find the optimal combination.
Table 1: Example of Antibody Titration and its Effect on Signal-to-Noise Ratio (SNR)
| Primary Antibody Dilution | Secondary Antibody-AP Dilution | Signal (Relative Light Units - RLU) | Background (RLU) | Signal-to-Noise Ratio (SNR) |
| 1:1000 | 1:5000 | 2,500,000 | 50,000 | 50 |
| 1:1000 | 1:10,000 | 1,800,000 | 20,000 | 90 |
| 1:1000 | 1:20,000 | 950,000 | 8,000 | 119 |
| 1:2000 | 1:5000 | 1,900,000 | 35,000 | 54 |
| 1:2000 | 1:10,000 | 1,500,000 | 10,000 | 150 (Optimal) |
| 1:2000 | 1:20,000 | 700,000 | 5,000 | 140 |
| 1:5000 | 1:5000 | 900,000 | 25,000 | 36 |
| 1:5000 | 1:10,000 | 650,000 | 7,000 | 93 |
| 1:5000 | 1:20,000 | 300,000 | 4,000 | 75 |
Note: The data presented in this table is illustrative. Optimal dilutions must be determined empirically for each specific antibody and antigen pair.
Experimental Protocols
Key Experiment: Chemiluminescent Western Blot
This protocol outlines the key steps for performing a Western blot using this compound® for detection.
-
Protein Gel Electrophoresis & Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Wash the membrane briefly with a wash buffer (e.g., TBS with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with an ample volume of wash buffer to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase (AP)-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with agitation.
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Repeat the washing steps as described in step 4 to remove unbound secondary antibody.
-
Perform two final, brief rinses with an assay buffer (e.g., Tris-buffered saline) to remove residual detergent.[11]
-
-
Signal Detection:
-
Equilibrate the this compound® substrate to room temperature before use.[10]
-
Drain excess buffer from the membrane. Place it on a clean, flat surface.
-
Pipette the this compound® solution evenly onto the membrane surface (e.g., 50 µl/cm²).[10]
-
Incubate for 5 minutes at room temperature.[10]
-
Drain excess substrate and place the membrane in a plastic sheet protector or development folder.
-
Expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal. Exposure times can range from 30 seconds to overnight.[10]
-
Visualizations
Caption: this compound® chemiluminescent signaling pathway.
Caption: Relationship between antibody concentration and signal quality.
Caption: Chemiluminescent Western blot experimental workflow.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing CDP-Star Detection
This guide provides troubleshooting and frequently asked questions to help you optimize the washing steps for CDP-Star chemiluminescent detection, ensuring high signal-to-noise ratios in your blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the washing steps in a chemiluminescent blot? A1: Washing steps are critical for removing unbound primary and secondary antibodies and reducing nonspecific antibody binding to the membrane.[1] Inadequate washing is a primary cause of high background, which can obscure the specific signal from your target protein.[2][3] Thorough washing ensures that the signal detected is specific to the antigen-antibody interaction, leading to a high signal-to-noise ratio.[4]
Q2: Which wash buffer is better for alkaline phosphatase (AP)-based detection: TBS-T or PBS-T? A2: For alkaline phosphatase (AP) conjugated secondary antibodies, Tris-buffered saline (TBS) with Tween 20 (TBS-T) is generally recommended over phosphate-buffered saline (PBS). Phosphates can act as a competitive inhibitor for alkaline phosphatase, potentially reducing signal intensity.[5] TBS does not interfere with AP activity and can help maintain a stable pH that is optimal for the enzyme.[5]
Q3: How many washes are sufficient, and for how long? A3: A typical recommendation is to perform at least three to six washes after both the primary and secondary antibody incubation steps.[1][6] Each wash should last for a minimum of 5-15 minutes with gentle agitation to ensure the entire membrane is washed evenly.[6][7][8] Increasing the number and duration of washes can be an effective strategy to reduce high background.[4][9]
Q4: Can I let the membrane dry out during the washing or detection process? A4: No, it is critical to keep the membrane constantly wet throughout the entire procedure, from transfer to detection.[3][7][9] If the membrane dries out, it can lead to irreversible nonspecific binding of antibodies, causing high and uneven background.[7] Ensure the membrane is always submerged in buffer during incubation and washing steps.
Troubleshooting Guide
This section addresses common problems encountered during this compound detection, with a focus on issues related to washing steps.
Problem 1: High Background
Q: I'm observing high background on my blot, obscuring my bands. What are the likely causes related to washing?
A: High background is often a direct result of suboptimal washing.[2][10] The primary causes include insufficient wash time, inadequate wash buffer volume, or low detergent concentration.
Troubleshooting Steps & Solutions
-
Increase Wash Duration and Number: Extend each wash to 10-15 minutes and increase the number of washes from three to six after the secondary antibody incubation.[6]
-
Increase Wash Buffer Volume: Ensure the membrane is completely submerged and can move freely in the wash buffer. Use a generous volume (e.g., 0.5 - 1.5 mL/cm² of membrane) to effectively dilute and remove unbound antibodies.[11]
-
Optimize Detergent Concentration: The non-ionic detergent Tween 20 is crucial for reducing nonspecific binding. Ensure your wash buffer (TBS-T or PBS-T) contains 0.05% to 0.2% Tween 20.[1][6]
-
Check Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to nonspecific binding that is difficult to remove.[2][3] Consider titrating your antibodies to find the optimal dilution.
| Parameter | Standard Protocol | Optimized for High Background |
| Post-Secondary Ab Washes | 3 washes x 5 min | 4-6 washes x 10-15 min |
| Wash Buffer Volume | ~0.5 mL/cm² | >1.0 mL/cm² |
| Tween 20 Concentration | 0.05% - 0.1% | 0.1% - 0.2% |
Problem 2: Weak or No Signal
Q: My blot has very faint bands or no signal at all. Could this be a washing issue?
A: While less common, overly stringent washing can lead to a weak signal by stripping the specific antibody from the target protein.
Troubleshooting Steps & Solutions
-
Reduce Wash Stringency: If you suspect excessive washing is the cause, try reducing the number of washes or shortening their duration.[8][12]
-
Decrease Detergent Concentration: High concentrations of Tween 20 can disrupt lower-affinity antibody-antigen interactions. Try reducing the concentration to 0.05%.[13]
-
Verify Buffer pH: The pH of the final wash buffer before substrate addition is important. This compound's light emission is pH-dependent, with optimal performance around pH 9.5.[14] Ensure the final rinse is in an appropriate assay buffer without detergents to equilibrate the membrane.[2]
-
Check for Inhibitors: Ensure your wash buffer does not contain inhibitors of alkaline phosphatase, such as phosphates (if using PBS) or sodium azide.[1][5]
Problem 3: Spotty or Uneven Background
Q: My blot has black dots or uneven splotches. What could be the cause?
A: A spotty background is often caused by particulates or contaminants in the buffers, or improper handling.
Troubleshooting Steps & Solutions
-
Filter Buffers: Particulates in blocking or wash buffers can settle on the membrane.[4] Filter any buffers that are not clear to remove aggregates, especially if you are using powdered milk as a blocking agent.[10]
-
Ensure Cleanliness: Use clean incubation trays and forceps. Contaminated equipment can transfer particles to the membrane.[3][4]
-
Proper Agitation: Ensure gentle and consistent agitation during all incubation and washing steps to prevent uneven processing of the membrane.
-
Remove Excess Substrate: Before imaging, ensure excess this compound substrate is drained from the membrane by touching the edge to a piece of filter paper.[2] Pooling or leaking substrate can cause dark spots on the film or imager.[2]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound detection related to washing and antibody steps.
Caption: Troubleshooting workflow for this compound detection.
Experimental Protocols
Optimized Washing and Detection Protocol for this compound
This protocol is designed for a standard 10x10 cm PVDF or nylon membrane and aims to minimize background while preserving specific signal.
Reagents Required:
-
TBS-T Wash Buffer: Tris-Buffered Saline (TBS) with 0.1% Tween 20.
-
Assay Buffer: (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 9.5).
-
This compound Substrate: (Ready-to-use solution). Allow to equilibrate to room temperature before use.[9]
Procedure:
-
Post-Primary Antibody Incubation:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 10 minutes each with ≥50 mL of TBS-T on an orbital shaker with gentle agitation.[7]
-
-
Post-Secondary Antibody Incubation:
-
Remove the alkaline phosphatase (AP)-conjugated secondary antibody solution.
-
This step is critical for reducing final background. Wash the membrane four times for 10 minutes each with ≥50 mL of fresh TBS-T with gentle agitation.[1]
-
-
Membrane Equilibration:
-
Substrate Incubation:
-
Carefully remove the membrane from the assay buffer, draining excess liquid by touching the edge to a clean paper towel. Do not allow the membrane to dry.[9]
-
Place the membrane on a clean, flat surface (e.g., a sheet protector or development folder).
-
Apply the this compound substrate evenly across the membrane surface. A typical volume is 30-50 µL per cm² of membrane.[9][15]
-
-
Imaging:
-
Drain the excess substrate from the membrane.
-
Place the membrane in a plastic sheet protector or a hybridization bag to prevent it from drying and to avoid contaminating the imaging equipment.[2]
-
Expose the membrane to X-ray film or a digital imager. Initial exposure times can range from 30 seconds to 10 minutes.[2][9] Light emission will plateau after about 2-4 hours and can last for several days, allowing for multiple exposures.[2]
-
References
- 1. licorbio.com [licorbio.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. m.youtube.com [m.youtube.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 11. neb.com [neb.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemiluminescence in western blot | Abcam [abcam.com]
- 14. neb.com [neb.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
Cdp-star substrate stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of CDP-Star chemiluminescent substrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound substrate?
A1: this compound substrate should be stored at 2–8°C and protected from light.[1][2][3] When stored under these conditions, the reagent is stable for at least one year.[1][2][4]
Q2: Why is it important to bring this compound to room temperature before use?
A2: Allowing the this compound solution to equilibrate to room temperature before opening the container is crucial to prevent condensation from forming inside.[1] Condensation can dilute the substrate, potentially affecting its performance and leading to inconsistent results.[1]
Q3: What is the shelf life of this compound?
A3: When stored correctly at 2–8°C and handled with aseptic technique, this compound remains active for at least one year from the date of receipt.[1][2][4]
Q4: Can I reuse the this compound working solution?
A4: The 1x working solution, if kept sterile, can be reused one to two times. It should be stored at 2–8°C and protected from light between uses.
Q5: What type of membrane is recommended for use with this compound?
A5: For nucleic acid detection (Southern and Northern blots), positively charged nylon membranes are strongly recommended.[2][3] For Western blotting applications, PVDF membranes are recommended.[2] While other nylon membranes can be used, they might require longer exposure times.[5] Nitrocellulose membranes are generally not recommended as they can quench the chemiluminescent signal unless an enhancer is used.[3][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound, providing potential causes and recommended solutions.
High Background
High background can obscure specific signals and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Decrease the concentration of the labeled probe to a level that still allows for sensitive detection.[1] |
| Inefficient Blocking | - Increase the concentration of the blocking reagent.- Increase the duration of the blocking step.- Consider changing to a different blocking reagent.[1] |
| Inefficient Washing | - Increase the volume of the wash solution.- Increase the duration and number of wash steps.[1][2] |
| AP Conjugate Too Concentrated | Increase the dilution of the alkaline phosphatase (AP) conjugate.[2] A 1:50,000 dilution of Anti-DIG-AP conjugate has been shown to work without a significant reduction in sensitivity.[5] |
| Film Exposure Time Too Long | Decrease the length of the film exposure.[2] |
| Contaminated Buffers | Prepare fresh buffers and filter-sterilize them before storage to prevent contamination.[6] |
| Membrane Type | Some highly charged nylon membranes can cause background issues. Using a recommended and function-tested nylon membrane can avoid these problems.[3] |
| Leakage of Substrate onto Film | Ensure excess this compound is completely removed by touching the edge of the membrane to filter paper before placing it in a hybridization bag or plastic wrap.[2] |
| Precipitate in Reagents | If a white precipitate is observed in the this compound solution, warm it to 37°C to redissolve it.[6] Centrifuge the antibody conjugate before use to pellet any precipitates.[5] |
Weak or No Signal
A weak or absent signal can result from various factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Increase the concentration of the labeled probe.[1] |
| Poor Labeling Efficiency or Probe Integrity | Check the efficiency of probe labeling and its integrity, possibly by comparing it to a control molecule.[1] |
| Excessive Washing Stringency | Decrease the stringency of the washing steps by lowering the temperature or increasing the salt concentration.[1] |
| Excessive Blocking | Too much blocking agent can mask the signal. Decrease the amount of blocking agent in the blocking buffer.[1] |
| Film Exposure Time Too Brief | Increase the film exposure time. Multiple exposures can be taken as the signal persists for hours.[1][2] |
| Poor Transfer Efficiency | For nucleic acid blots, stain the gel with ethidium bromide after transfer to ensure the nucleic acid has transferred efficiently to the membrane.[1] |
| Incorrect Buffer pH | The optimal pH for the detection buffer is 9.5. A pH that is too low can quench the reaction.[6] |
| Membrane Drying Out | Do not let the membrane dry out at any point during the detection process or during film exposure.[1][5] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Supplied Concentration (Ready-to-Use) | 0.25 mM | Aqueous solution that does not require dilution.[1] |
| Supplied Concentration (100x Concentrate) | 25 mM | Dilute 1:100 in detection buffer before use.[3] |
| Storage Temperature | 2–8°C | Must be protected from light.[1][2][3] |
| Shelf Life | ≥ 1 year | When stored under recommended conditions.[1][2][4] |
| Incubation Time with Substrate | 5 minutes | At room temperature with gentle agitation.[1][2] |
| Time to Peak Light Emission (on Nylon) | ~60 minutes | Varies, with some sources stating 1-2 hours.[1][4][7] |
| Signal Duration | Up to 24 hours or longer | Allows for multiple exposures.[1][2] |
| Maximum Emission Wavelength | ~466 - 471 nm | [3][8] |
| Recommended Volume for Membrane | 50 µl/cm² | Or 5 ml per 100 cm² membrane.[1][2] |
Experimental Protocols & Visualizations
This compound Chemiluminescent Reaction Pathway
The enzymatic reaction initiated by Alkaline Phosphatase (ALP) is the core of this compound's light-emitting properties. ALP dephosphorylates the this compound molecule, creating an unstable intermediate that decomposes to produce light.[3][8]
Caption: Enzymatic dephosphorylation and subsequent decomposition of this compound leading to light emission.
Standard Western/Northern Blot Detection Workflow
The following diagram outlines the key steps for using this compound in a typical membrane-based blotting application after the transfer step.
Caption: Standard experimental workflow for chemiluminescent detection using this compound substrate.
Troubleshooting Logic for High Background
This diagram illustrates a logical workflow for diagnosing the cause of high background in your experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. labmartgh.com [labmartgh.com]
- 8. hzymesbiotech.com [hzymesbiotech.com]
CDP-Star Signal Enhancement: Technical Support Center
Welcome to the technical support center for CDP-Star chemiluminescent substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve robust and prolonged signal duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of light emission with this compound?
This compound is a 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase (AP). The process is initiated when alkaline phosphatase catalyzes the dephosphorylation of this compound, generating an unstable intermediate anion.[1][2] This intermediate then decomposes, producing an excited-state carboxylate ion. As this molecule returns to its ground state, it releases energy in the form of light, with a maximum emission wavelength of approximately 466-471 nm.[1][2][3]
Q2: How long does the chemiluminescent signal from this compound last?
The signal generated by this compound is known for its long duration, which allows for flexibility in detection and multiple exposures.[1][4] Light emission begins almost immediately upon reaction with alkaline phosphatase, reaches its peak intensity within a few minutes to a few hours, and can persist for up to 48 hours or even several days, depending on the specific assay conditions.[2][3][5][6] On nylon membranes, maximum light emission is typically reached within a few minutes.[2][3]
Q3: What are enhancers and when should I use them?
Enhancers are specialized reagents that can be used with this compound to increase signal intensity and, in some cases, shift the wavelength of emitted light.[7][8][9] For instance, Sapphire-II and Emerald-II enhancers can shift the light emission to 461 nm or 542 nm, respectively.[7][9] Enhancers are particularly useful when using nitrocellulose membranes to achieve signal intensity comparable to that on nylon membranes.[2] Some enhancers, like Nitro-Block II, are specifically designed for use with nitrocellulose membranes.[10]
Q4: Can I use this compound with different types of membranes?
Yes, this compound can be used with various membranes, but performance can differ. Positively charged nylon membranes are strongly recommended for optimal performance and to achieve high signal intensity.[2][3] While nitrocellulose membranes can be used, they may require the addition of an enhancer to achieve a similar signal strength.[2][3] PVDF membranes can also be used, but the reaction kinetics may be faster and produce a stronger signal, potentially eliminating the need for an enhancer unless protein loads are low or low-affinity antibodies are used.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient enzyme (alkaline phosphatase) concentration. | Optimize the concentration of the AP-conjugated antibody or streptavidin.[5] |
| Inefficient transfer of proteins or nucleic acids to the membrane. | Confirm transfer efficiency by staining the gel post-transfer. | |
| Incorrect substrate dilution. | Use the recommended this compound concentration. For many applications, a 1:100 dilution of the concentrate is suggested.[11][12] | |
| Sub-optimal pH of the detection buffer. | Ensure the detection buffer has the correct alkaline pH (typically around 9.5) for optimal enzyme activity.[11] | |
| Short exposure time. | Increase the exposure time to the X-ray film or imaging system.[5] | |
| High Background | Excessive concentration of the AP-conjugated antibody. | Increase the dilution of the AP conjugate.[5] |
| Insufficient washing steps. | Increase the number and duration of wash steps after antibody incubation to remove unbound conjugate.[5] | |
| Contaminated buffers or reagents. | Prepare fresh buffers and ensure all reagents are free from contamination.[13] | |
| Membrane allowed to dry out. | Keep the membrane moist throughout the entire procedure.[11] | |
| High concentration of the probe. | Reduce the concentration of the DIG-labeled probe.[6] | |
| Spotty Background | Precipitates in the antibody solution. | Centrifuge the antibody solution before use to pellet any aggregates.[3] |
| Uneven coating of the substrate on the membrane. | Ensure the membrane is fully and evenly covered with the this compound solution. | |
| Leakage of this compound substrate onto the X-ray film. | Carefully remove excess substrate from the membrane before placing it in the film cassette.[5] | |
| Rapid Signal Decay | Substrate depletion due to very high enzyme concentration. | Reduce the concentration of the AP conjugate. |
| Incorrect buffer composition. | Use the recommended assay buffer for this compound. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound.
Table 1: Signal Kinetics and Duration
| Parameter | Value | Source |
| Peak Light Emission (on membrane) | 1-4 hours | [5][8] |
| Peak Light Emission (in solution) | 10-20 minutes | [8] |
| Signal Duration | Up to 48 hours or several days | [3][5][6] |
| Wavelength of Maximum Emission | ~466 - 471 nm | [1][2][3] |
Table 2: Recommended Reagent Concentrations
| Reagent | Application | Recommended Concentration | Source |
| This compound (from concentrate) | Blotting Assays | 1:100 to 1:500 dilution | [11][12] |
| This compound (ready-to-use) | Blotting Assays | 0.25 mM | [8] |
| This compound | Solution-based Assays (e.g., ELISA) | 0.4 mM | [10] |
| Sapphire-II™ / Emerald-II™ Enhancer | Solution-based Assays | 10% (v/v) | [8] |
| Nitro-Block™ / Nitro-Block-II™ Enhancer | Blotting Assays | 5% (v/v) | [8] |
| Anti-DIG-AP Conjugate | Blotting Assays | 1:50,000 (15 mU/ml) | [6] |
Experimental Protocols
Key Experiment 1: Western Blotting with this compound
This protocol outlines the general steps for chemiluminescent detection of proteins on a membrane using this compound.
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a positively charged nylon or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution in TBS-T) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps as in step 4 to remove unbound secondary antibody.
-
Equilibration: Briefly rinse the membrane with an assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[2]
-
Substrate Incubation: Place the membrane on a clean surface and add the this compound working solution to completely cover the membrane (approximately 50 µl/cm²). Incubate for 5 minutes at room temperature.[5]
-
Signal Detection: Carefully remove excess substrate by touching the edge of the membrane to a piece of filter paper.[5] Place the membrane in a plastic sheet protector or a hybridization bag and expose it to X-ray film or a chemiluminescence imager. Initial exposure times can range from 30 seconds to several minutes.
Key Experiment 2: ELISA with this compound
This protocol provides a general outline for a sandwich ELISA using this compound for detection.
-
Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS-T).
-
Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-alkaline phosphatase conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Final Washes: Wash the plate thoroughly, typically 4-6 times.
-
Substrate Addition: Prepare the this compound working solution, potentially with an enhancer for solution-based assays.[8][10] Add the substrate solution to each well.
-
Signal Measurement: Incubate the plate for 5-30 minutes at room temperature in the dark.[10] Measure the luminescent signal using a plate luminometer.
Visualizations
Caption: this compound chemiluminescent reaction pathway.
Caption: General workflow for Western blot detection.
Caption: Troubleshooting logic for weak signal issues.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bio-rad.com [bio-rad.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. labmartgh.com [labmartgh.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. goldbio.com [goldbio.com]
Validation & Comparative
A Head-to-Head Comparison: CDP-Star vs. CSPD Chemiluminescent Substrates for Alkaline Phosphatase
In the realm of sensitive biomolecule detection, particularly in Western blotting and ELISA, the choice of a chemiluminescent substrate for alkaline phosphatase (AP) is critical. Among the most established and utilized are CDP-Star and CSPD, both 1,2-dioxetane-based substrates that emit light upon enzymatic dephosphorylation. This guide provides a detailed comparison of their sensitivity, kinetics, and optimal applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate substrate for their needs.
Executive Summary: Key Differences at a Glance
This compound is consistently reported to be a more sensitive and faster-acting substrate compared to CSPD.[1][2][3][4] It produces a more intense and rapid light signal, making it the preferred choice for applications requiring the highest sensitivity, shorter exposure times, or digital imaging.[1] While both are highly sensitive, this compound is stated to have an approximately tenfold increased sensitivity over CSPD.[2][3][4] CSPD, however, remains a reliable and satisfactory reagent for many standard applications.[1]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and CSPD based on available data.
| Feature | This compound | CSPD | Reference(s) |
| Relative Sensitivity | Higher; approximately 10-fold greater than CSPD | High | [2][3][4] |
| Signal Intensity | More intense (brighter) signal | Strong signal | [1] |
| Time to Peak Emission (Membrane) | 1-2 hours | Approximately 4 hours | [1][5] |
| Time to Peak Emission (Solution) | 10-20 minutes (similar to CSPD) | 10-20 minutes | [1][5] |
| Signal Duration | Glow signal can last for hours to days | Glow signal can last for hours to days | [1][6] |
| Recommended Applications | High-sensitivity detection, digital imaging, applications requiring short exposure times | Standard sensitivity detection | [1] |
| Membrane Compatibility | Nylon, Nitrocellulose (with enhancer), PVDF | Nylon, Nitrocellulose (with enhancer) | [5][7] |
Light Emission Kinetics
Experimental data illustrates the difference in signal generation speed between the two substrates on a nylon membrane. This compound reaches its maximum light emission significantly faster than CSPD.
Figure 1. A graphical representation of the light emission kinetics of this compound and CSPD on a nylon membrane, showing that this compound reaches peak relative light units faster than CSPD.
Experimental Protocols
Below are generalized protocols for the use of this compound and CSPD in a Western blotting application. Note that optimal conditions, such as antibody concentrations and incubation times, should be empirically determined.
General Western Blotting Protocol
-
Blocking: Following protein transfer to a membrane (e.g., PVDF or nitrocellulose), block non-specific binding sites by incubating the membrane in a suitable blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS-T or PBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3 to remove unbound secondary antibody.
-
Equilibration: Briefly rinse the membrane in an assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.[2][6]
Chemiluminescent Detection
Using this compound:
-
Drain excess assay buffer from the membrane.
-
Incubate the membrane with the this compound working solution (typically ready-to-use at 0.25 mM) for 5 minutes at room temperature.[7] Use sufficient volume to cover the membrane (e.g., 50 µl/cm²).
-
For nitrocellulose membranes, an enhancer such as Nitro-Block-II™ should be used with this compound.[1][5]
-
Remove the membrane from the substrate solution, drain the excess liquid, and place it in a plastic wrap or development folder.
-
Expose the membrane to X-ray film or a digital imager. Initial exposure times can range from 30 seconds to 15 minutes.[1]
Using CSPD:
-
Drain excess assay buffer from the membrane.
-
Incubate the membrane with the CSPD working solution for 5 minutes at room temperature.[6]
-
For nitrocellulose and PVDF membranes, an enhancer like Nitro-Block™ can be used with CSPD.[5]
-
Remove the membrane from the substrate solution, drain the excess, and wrap it.
-
To enhance the luminescent reaction, the damp membrane can be incubated for 10 minutes at 37°C.[6]
-
Expose the membrane to X-ray film or a digital imager. Typical initial exposure times are between 15 and 25 minutes.[6]
Signaling Pathway and Reaction Mechanism
Both this compound and CSPD are 1,2-dioxetane chemiluminescent substrates. The light-emitting reaction is initiated by the enzymatic activity of alkaline phosphatase.
Diagram 1. General reaction mechanism for this compound and CSPD.
The process begins when alkaline phosphatase dephosphorylates the substrate, creating a transient and unstable dioxetane anion.[1][4] This intermediate then spontaneously decomposes, resulting in the emission of light.[1][4] For this compound, the maximum light emission occurs at approximately 466 nm.[3][4]
Conclusion
For researchers requiring the utmost sensitivity and rapid results, this compound is the superior choice, offering a significantly brighter and faster signal than CSPD. Its performance is particularly advantageous for detecting low-abundance proteins and for workflows utilizing digital imaging systems. CSPD remains a cost-effective and reliable option for routine applications where the highest level of sensitivity is not the primary consideration. The selection between these two substrates should be guided by the specific sensitivity requirements of the assay and the available detection instrumentation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labmartgh.com [labmartgh.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of CDP-Star and ECL for Chemiluminescent Western Blotting
In the realm of protein analysis, Western blotting stands as a cornerstone technique for the specific identification and quantification of proteins. At the heart of this method lies the detection system, with chemiluminescence being a popular choice due to its high sensitivity. Among the most widely used chemiluminescent substrates are CDP-Star, which is activated by alkaline phosphatase (AP), and Enhanced Chemiluminescence (ECL) reagents, which are catalyzed by horseradish peroxidase (HRP). This guide provides an objective comparison of these two systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
The Fundamental Chemistry of Light Emission
The operational principles of this compound and ECL are rooted in distinct enzymatic reactions that culminate in the emission of light.
This compound , a 1,2-dioxetane-based substrate, relies on the enzymatic activity of alkaline phosphatase . AP catalyzes the dephosphorylation of this compound, yielding an unstable intermediate. This intermediate then decomposes, emitting light at a maximum wavelength of approximately 466 nm.[1][2]
ECL , on the other hand, is an HRP-based system that utilizes luminol. In the presence of hydrogen peroxide, horseradish peroxidase catalyzes the oxidation of luminol. This reaction is significantly amplified by the presence of enhancer compounds, resulting in a robust emission of light.[3][4]
Quantitative Performance at a Glance
The choice between this compound and ECL often hinges on key performance metrics such as sensitivity, the speed of signal generation, and the duration of the signal. The following table summarizes these quantitative aspects.
| Feature | This compound (AP-based) | ECL (HRP-based) |
| Enzyme Conjugate | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |
| Sensitivity | Picogram to femtogram detection is achievable.[5][6] | Picogram to femtogram detection is achievable.[5][6] |
| Signal Kinetics | The signal develops gradually, reaching a plateau around 60 minutes.[5][6] | The signal develops very quickly, often reaching its maximum intensity within 5 minutes.[5][6] |
| Signal Duration | The signal is very stable and can persist for up to several days.[5][6] | The chemiluminescent signal is transient and can last from a few seconds to several hours, depending on the specific substrate formulation.[6] |
| Enzyme Size | Larger size (around 140 kDa for calf intestinal AP).[6] | Smaller size (around 44 kDa).[6] |
| Potential Inhibitors | Phosphate buffers.[5] | Sodium azide.[3] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the practical steps involved in using this compound and ECL, the following diagrams have been generated.
The following flowchart outlines the key steps in a typical Western blotting experiment, highlighting the divergence in the detection phase for this compound and ECL.
Detailed Experimental Protocols
Below are detailed methodologies for performing Western blotting with either this compound or ECL as the detection reagent.
This compound (Alkaline Phosphatase-based) Protocol
-
Protein Transfer and Blocking: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Equilibration: Briefly rinse the membrane with an assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).
-
Substrate Incubation: Place the membrane on a clean surface and add the this compound substrate, ensuring the entire surface is covered. Incubate for 5 minutes at room temperature.
-
Signal Detection: Drain excess substrate and wrap the membrane in a transparent plastic sheet. Expose the membrane to X-ray film or a CCD imaging system. The signal will develop over time, with optimal light emission typically occurring after about 60 minutes.[5][6] Multiple exposures can be taken as the signal is long-lasting.[5][6]
ECL (Horseradish Peroxidase-based) Protocol
-
Protein Transfer and Blocking: After SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound secondary antibody. It is crucial to wash thoroughly at this step.
-
Substrate Preparation and Incubation: Prepare the ECL working solution by mixing the luminol/enhancer solution and the peroxide solution according to the manufacturer's instructions. Place the membrane on a clean surface and add the ECL substrate, ensuring complete coverage. Incubate for 1-5 minutes at room temperature.
-
Signal Detection: Drain excess substrate and wrap the membrane in a transparent plastic sheet. Immediately expose the membrane to X-ray film or a CCD imaging system. The signal is transient, so prompt imaging is essential.[6]
Concluding Remarks
The decision between this compound and ECL for Western blotting is contingent on the specific experimental goals and available resources.
This compound is an excellent choice when:
-
Prolonged signal duration is required, allowing for multiple exposures and flexibility in imaging schedules.[5][6]
-
The experimental setup is sensitive to sodium azide , which inhibits HRP.[3]
ECL is often preferred when:
-
The smaller size of the HRP enzyme may reduce steric hindrance.[6]
-
The use of phosphate-containing buffers is necessary, as these can interfere with AP activity.[5]
Both systems offer high sensitivity, capable of detecting low abundance proteins.[5][6] Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between signal kinetics, signal stability, and compatibility with other experimental reagents.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 4. Chemiluminescent Western Blotting | Thermo Fisher Scientific - AE [thermofisher.com]
- 5. giridiag.in [giridiag.in]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: CDP-Star vs. Luminol-Based Substrates for Chemiluminescent Detection
For researchers, scientists, and drug development professionals, the selection of a chemiluminescent substrate is a critical determinant for the sensitivity and reliability of immunoassays such as Western blotting and ELISA. This guide provides an objective comparison of two widely used classes of substrates: 1,2-dioxetane-based substrates, exemplified by CDP-Star®, and luminol-based substrates, commonly known as ECL (Enhanced Chemiluminescence) reagents.
This comparison delves into the fundamental mechanisms of action, presents a quantitative analysis of their performance, and provides detailed experimental protocols to aid in the selection of the most appropriate substrate for your research needs.
Mechanism of Action: A Tale of Two Enzymes
The primary difference between this compound and luminol-based substrates lies in the enzymatic system they employ. This compound is a substrate for alkaline phosphatase (AP) , while luminol-based substrates are designed for horseradish peroxidase (HRP) .
This compound (Alkaline Phosphatase-mediated)
This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate) is a 1,2-dioxetane chemiluminescent substrate. The light-emitting reaction is initiated by the enzymatic dephosphorylation of this compound by alkaline phosphatase. This creates an unstable intermediate, the dioxetane phenolate anion, which decomposes and emits a sustained glow of light with a maximum wavelength of approximately 466 nm.[1]
Luminol-Based Substrates (Horseradish Peroxidase-mediated)
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) produces light through an oxidation reaction catalyzed by horseradish peroxidase (HRP) in the presence of an oxidizing agent, typically hydrogen peroxide.[2][3][4] This reaction generates an excited-state intermediate, 3-aminophthalate, which upon decaying to its ground state, emits a flash of light with a maximum wavelength of around 425 nm.[4] Commercially available luminol-based substrates, often referred to as Enhanced Chemiluminescence (ECL) substrates, include enhancers that increase the intensity and duration of the light signal.[4]
Signaling Pathway Diagrams
Chemiluminescent pathway of this compound.
Chemiluminescent pathway of Luminol.
Quantitative Performance Comparison
The choice between this compound and luminol-based substrates often depends on the specific requirements of the assay, such as the desired sensitivity and the need for a prolonged signal.
| Performance Metric | This compound (Alkaline Phosphatase) | Luminol-Based Substrates (Horseradish Peroxidase) |
| Sensitivity | High (low picogram to femtogram range) | Varies (mid-picogram to low femtogram range) |
| Signal Kinetics | Glow-type: Signal develops gradually, reaching a plateau. | Flash-type: Signal develops rapidly, peaking within minutes. |
| Signal Duration | Long-lasting: Signal can persist for several hours to days.[4] | Transient: Signal duration ranges from minutes to several hours.[5] |
| Enzyme Stability | Generally more stable. | Can be inhibited by azide and excess peroxide. |
| Endogenous Activity | Can be an issue in some tissues (e.g., intestine, kidney). | Present in red blood cells and some other tissues. |
| Common Applications | Western blotting, Southern blotting, Northern blotting, ELISA. | Western blotting, ELISA, Immunohistochemistry. |
Experimental Workflow: Western Blotting
The following diagram outlines a typical workflow for a chemiluminescent Western blot, highlighting the key stages where the choice of substrate system comes into play.
General Western blot workflow.
Experimental Protocols
Western Blotting Protocol with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
PVDF or nylon membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody
-
AP-conjugated secondary antibody
-
Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Assay Buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
This compound® Ready-to-Use Substrate
-
Chemiluminescence imaging system or X-ray film
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Equilibration: Briefly rinse the membrane with Assay Buffer.
-
Substrate Incubation: Place the membrane on a clean, flat surface. Pipette enough this compound® substrate to cover the entire surface of the membrane. Incubate for 5 minutes at room temperature.
-
Signal Detection: Drain the excess substrate from the membrane without letting it dry. Place the membrane in a plastic sheet protector or between two layers of clear plastic wrap. Expose the membrane to an imaging system or X-ray film. Signal intensity will increase over time, so multiple exposures may be necessary to achieve the optimal image.
Western Blotting Protocol with Luminol-Based (ECL) Substrate
This protocol is a general guideline for a typical ECL substrate and may require optimization.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
ECL Substrate (typically a two-component system: luminol/enhancer solution and a peroxide solution)
-
Chemiluminescence imaging system or X-ray film
Procedure:
-
Blocking: After protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the appropriate concentration. Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane thoroughly three to five times for 10 minutes each with Wash Buffer to remove any unbound secondary antibody.
-
Substrate Preparation and Incubation: Immediately before use, mix the two components of the ECL substrate in a 1:1 ratio. Place the membrane on a clean surface and add the mixed substrate to completely cover the membrane. Incubate for 1-5 minutes at room temperature.
-
Signal Detection: Carefully remove the membrane from the substrate solution, draining any excess liquid. Place the membrane in a plastic sheet protector or wrap. Immediately expose the membrane to an imaging system or X-ray film. The signal is transient, so it is crucial to acquire the image shortly after substrate incubation. Multiple short exposures are recommended to find the optimal signal without saturation.
Conclusion
The choice between this compound and luminol-based substrates is contingent on the specific experimental goals and available resources.
-
This compound , with its AP enzyme system, offers a prolonged, stable signal, making it ideal for applications requiring multiple exposures or when the timing of detection needs to be flexible. Its high sensitivity makes it a robust choice for detecting low-abundance targets.
-
Luminol-based substrates , powered by the HRP enzyme, provide a rapid and intense signal, which is advantageous for high-throughput screening and when quick results are needed. The sensitivity of modern enhanced luminol substrates is comparable to that of 1,2-dioxetanes, making them a versatile and widely used option in many laboratories.
By understanding the distinct characteristics of each substrate system and following optimized protocols, researchers can achieve high-quality, reproducible results in their chemiluminescent assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 3. Chemiluminescent substrates increase sensitivity of antigen detection in western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to High-Sensitivity Alkaline Phosphatase Detection: Alternatives to CDP-Star
For decades, chemiluminescent detection has been a cornerstone of sensitive biomolecule detection in applications such as Western blotting and ELISA. Among the plethora of available substrates for alkaline phosphatase (AP), CDP-Star® has established itself as a widely used reagent, known for its high sensitivity and prolonged signal duration. However, the landscape of chemiluminescent technology is ever-evolving, with several alternative substrates now offering comparable or even enhanced performance characteristics. This guide provides an objective comparison of prominent alternatives to this compound, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal substrate for their specific needs.
Performance Comparison of Alkaline Phosphatase Chemiluminescent Substrates
The choice of a chemiluminescent substrate is critical as it directly impacts assay sensitivity, signal kinetics, and the signal-to-noise ratio. Below is a summary of quantitative data for this compound and its key alternatives. Data has been compiled from manufacturer technical data and independent comparative studies. It is important to note that performance can vary depending on the specific assay conditions, antibody-antigen interactions, and detection instrumentation.
| Substrate | Chemical Class | Limit of Detection (LOD) | Time to Max Signal (Approx.) | Signal Duration (Approx.) | Key Features |
| This compound® | 1,2-Dioxetane | Low picogram to femtogram | 1-4 hours (membrane) | >24 hours | Well-established, long signal duration, high signal intensity.[1][2][3][4] |
| CSPD® | 1,2-Dioxetane | Picogram | ~4 hours (membrane) | Several hours to days | Good sensitivity, slower kinetics compared to this compound.[1] |
| Lumi-Phos™ Plus | 1,2-Dioxetane | Picogram | ~30 minutes (solution) | >1 hour | Fast signal generation in solution-based assays. |
| Lumi-Phos™ PRO (LumiFAST™) | Acridan | Not specified | ~1 minute | Not specified | Rapid signal generation, improved signal-to-noise, reduced interference from endogenous AP.[5][6] |
| APS-5 | Acridan | <5 pg | ~2 minutes | Long-lasting | High sensitivity, rapid peak luminescence, temperature-insensitive signal.[2] |
Signaling Pathways and Experimental Workflows
The generation of a light signal by these substrates is initiated by the enzymatic activity of alkaline phosphatase, which triggers a chemical reaction culminating in the emission of photons. The underlying chemical mechanisms differ between the substrate classes.
1,2-Dioxetane-Based Chemiluminescence
Substrates like this compound and CSPD belong to the 1,2-dioxetane family. The general mechanism involves the dephosphorylation of the substrate by alkaline phosphatase, leading to the formation of an unstable anion. This intermediate then decomposes, resulting in the emission of light.
Caption: General reaction pathway for 1,2-dioxetane-based chemiluminescent substrates.
Acridan-Based Chemiluminescence
Newer generation substrates, such as Lumi-Phos PRO and APS-5, are often based on acridan chemistry. In this mechanism, alkaline phosphatase triggers a series of reactions that lead to the formation of an excited acridan derivative, which then emits light upon relaxation. This class of substrates is known for its rapid kinetics.
Caption: General reaction pathway for acridan-based chemiluminescent substrates.
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for Western blotting and ELISA using this compound and its alternatives. It is crucial to optimize these protocols for your specific antibodies and experimental setup.
Western Blotting Protocol
This protocol outlines the key steps for chemiluminescent detection of proteins on a membrane.
Caption: A generalized workflow for chemiluminescent Western blotting.
1. Membrane Blocking:
-
After protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
2. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
3. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
4. Secondary Antibody Incubation:
-
Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
5. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Briefly rinse the membrane with assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).
6. Substrate Incubation and Detection:
-
For this compound/CSPD: Incubate the membrane with the substrate solution for 5 minutes.[3] Drain the excess substrate and place the membrane in a plastic protector. Expose to X-ray film or a CCD imager. The signal will develop over time.
-
For Lumi-Phos Plus/Lumi-Phos PRO/APS-5: Follow the manufacturer's specific instructions for incubation time, which is typically shorter (1-5 minutes). Proceed with imaging as the signal develops rapidly.
ELISA Protocol
This protocol provides a general outline for a sandwich ELISA with chemiluminescent detection.
Caption: A generalized workflow for a chemiluminescent sandwich ELISA.
1. Plate Coating and Blocking:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
2. Sample and Antibody Incubations:
-
Wash the plate and add your samples and standards. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-conjugated alkaline phosphatase. Incubate for 30-60 minutes at room temperature.
3. Chemiluminescent Detection:
-
Wash the plate thoroughly.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
For this compound/CSPD: Incubate for 20-30 minutes at room temperature before reading the luminescence.[1]
-
For Lumi-Phos Plus/Lumi-Phos PRO/APS-5: The incubation time before reading is typically shorter. Refer to the manufacturer's protocol for optimal timing.
-
Read the plate using a luminometer.
Conclusion
While this compound remains a reliable and sensitive substrate for alkaline phosphatase detection, a growing number of alternatives offer compelling advantages in terms of signal kinetics, sensitivity, and signal-to-noise ratios. Newer acridan-based substrates like Lumi-Phos PRO and APS-5 provide significantly faster time-to-signal, which can be a major advantage in high-throughput applications. The choice of the most suitable substrate will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the need for rapid results. By understanding the performance characteristics and underlying chemistry of these alternatives, researchers can make an informed decision to optimize their immunoassays for the highest level of performance.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
A Comparative Guide to CDP-Star Chemiluminescence Assay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDP-Star chemiluminescence assay with alternative alkaline phosphatase (AP) substrates. It includes detailed experimental protocols for assay validation and supporting data to facilitate informed decisions in selecting the optimal detection system for immunoassays and other applications.
Introduction to Chemiluminescent Alkaline Phosphatase Substrates
Chemiluminescence-based detection methods are a cornerstone of modern life science research, offering high sensitivity and a wide dynamic range for the quantification of biomolecules. In assays utilizing alkaline phosphatase (AP) as a reporter enzyme, the choice of a chemiluminescent substrate is critical to achieving the desired performance. This guide focuses on the validation and comparison of this compound, a widely used 1,2-dioxetane-based substrate, against its predecessors and newer alternatives.
This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate) is a second-generation chemiluminescent substrate that produces a prolonged "glow" luminescence upon enzymatic dephosphorylation by alkaline phosphatase.[1] This sustained light emission allows for a wider window for signal detection and multiple exposures, making it a popular choice for various applications, including ELISAs, Western blots, and nucleic acid hybridization assays.[2][3]
Principle of this compound Chemiluminescence
The mechanism of light production by this compound involves a multi-step enzymatic and chemical reaction process. Understanding this pathway is crucial for optimizing assay conditions and troubleshooting.
Figure 1: Signaling pathway of the this compound chemiluminescent reaction. Alkaline phosphatase catalyzes the removal of a phosphate group from this compound, leading to an unstable intermediate that decomposes to produce light.
Performance Comparison of Alkaline Phosphatase Substrates
The selection of a chemiluminescent substrate is often a trade-off between sensitivity, signal duration, and cost. This section provides a comparative overview of this compound and its alternatives.
| Substrate Generation | Substrate Example | Key Characteristics |
| First Generation | AMPPD | Foundational 1,2-dioxetane substrate. Generally lower signal-to-noise ratio compared to later generations.[4] |
| Second Generation | CSPD, This compound | Improved signal-to-noise ratio and signal stability over first-generation substrates. This compound is reported to have approximately 10-fold higher sensitivity than CSPD.[1] |
| Third Generation | APS-5 | A newer generation substrate designed for ultra-high sensitivity, rapid signal generation, and a wide linear range.[5][6] |
| Colorimetric | pNPP (p-Nitrophenyl Phosphate) | Produces a colored product that is measured by absorbance. Generally less sensitive than chemiluminescent substrates.[7] |
| Fluorogenic | MUP (4-Methylumbelliferyl phosphate) | Produces a fluorescent product upon enzymatic reaction. Offers a stable signal suitable for kinetic studies.[8] |
Assay Validation: Experimental Protocols and Data
Validating a chemiluminescence assay is essential to ensure its accuracy, reliability, and fitness for purpose. The following sections detail the experimental protocols for key validation parameters.
Figure 2: A logical workflow for the validation of a chemiluminescence immunoassay.
Sensitivity (Limit of Detection and Quantitation)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ).
Experimental Protocol:
-
Blank Measurement: Prepare and measure a series of at least 10-20 blank samples (containing all assay components except the analyte).
-
Low Concentration Samples: Prepare and measure a series of samples with a very low, known concentration of the analyte.
-
Calculations:
-
LOD: Calculate the mean and standard deviation (SD) of the blank measurements. The LOD is typically defined as the mean of the blank + 3x SD of the blank.
-
LOQ: The LOQ is the lowest concentration at which the assay demonstrates acceptable precision and accuracy. It is often determined as the mean of the blank + 10x SD of the blank, or by identifying the lowest standard on the calibration curve that meets predefined criteria for precision (e.g., %CV < 20%).
-
Comparative Data:
| Substrate | Reported Limit of Detection (LOD) |
| This compound | Low picogram to femtogram levels.[9] Can detect 0.03 pg of homologous DNA in dot blot applications.[1] |
| APS-5 | Can detect ALP concentrations as low as 1x10⁻¹⁹ mol (0.01 pg).[5] |
| Colorimetric (pNPP) | Generally in the nanogram range, significantly less sensitive than chemiluminescent substrates.[7] |
Note: Direct comparison of LODs across different studies can be challenging due to variations in assay formats, antibodies, and instrumentation. The data presented here are indicative of the relative performance.
Linearity and Range
Objective: To assess the assay's ability to provide results that are directly proportional to the concentration of the analyte within a specific range.
Experimental Protocol:
-
Sample Preparation: Prepare a high-concentration sample of the analyte.
-
Serial Dilutions: Create a series of at least 5-7 serial dilutions of the high-concentration sample using the assay diluent.
-
Measurement: Measure the concentration of the analyte in each dilution in replicate.
-
Data Analysis:
-
Plot the measured concentrations against the expected (theoretical) concentrations.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
The linear range is the concentration range over which the assay demonstrates acceptable linearity, accuracy, and precision.
-
Comparative Data:
| Substrate | Reported Linear Range |
| This compound | Designed to provide a linear relationship between signal intensity and enzyme concentration in the nanogram to femtogram range.[10] |
| APS-5 | Reported to have a wide linear range, accommodating ALP concentrations from 50 pg/mL to 50,000 pg/mL.[5] |
| Colorimetric (pNPP) | Generally has a narrower linear range compared to chemiluminescent substrates. |
Precision (Repeatability and Reproducibility)
Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare multiple replicates (e.g., n=20) of at least two samples with different analyte concentrations (low and high).
-
Measure all replicates in a single assay run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. A %CV of <15% is often considered acceptable.
-
-
Reproducibility (Inter-assay precision):
-
Prepare aliquots of at least two samples with different analyte concentrations (low and high).
-
Measure the aliquots in multiple independent assay runs, preferably on different days and by different operators.
-
Calculate the mean, SD, and %CV for each sample across all runs. A %CV of <20% is generally acceptable.
-
Comparative Data:
| Substrate | Reported Precision (%CV) |
| This compound | Inter-batch variation is reported to be controlled within ±10%.[2] |
| APS-5 | Repeatability is reported to be ≤5%.[11] |
| General Chemiluminescent Assays | Intra-assay CVs are typically in the range of 3-10%, and inter-assay CVs are in the range of 5-15%.[12] |
Specificity and Cross-Reactivity
Objective: To assess the ability of the assay to exclusively measure the intended analyte in the presence of other, potentially interfering substances.
Experimental Protocol:
-
Cross-Reactant Selection: Identify structurally similar molecules or other components present in the sample matrix that could potentially cross-react with the assay antibodies.
-
Cross-Reactivity Testing:
-
Prepare a standard curve for the target analyte.
-
Prepare serial dilutions of each potential cross-reactant and measure their response in the assay.
-
Determine the concentration of the cross-reactant that produces a signal equivalent to a specific concentration of the target analyte (e.g., the 50% inhibition concentration in a competitive assay).
-
-
Calculation of % Cross-Reactivity:
-
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
-
Performance Considerations:
The specificity of a chemiluminescent assay is primarily determined by the antibodies used, not the substrate itself. However, a highly sensitive substrate like this compound can amplify any non-specific binding, leading to higher background signals. Therefore, thorough blocking and washing steps are crucial when using high-sensitivity substrates. The substrate itself is highly specific for alkaline phosphatase.
Conclusion and Recommendations
The validation of a chemiluminescence assay is a critical step in ensuring the generation of reliable and reproducible data. This compound remains a robust and widely used substrate that offers a good balance of sensitivity and signal duration for a variety of applications.
For assays requiring the highest sensitivity, newer generation substrates like APS-5 may offer an advantage, with reports of lower detection limits and faster signal generation. However, the increased sensitivity may necessitate more stringent optimization of blocking and washing procedures to maintain a low background.
Colorimetric and fluorogenic substrates represent viable alternatives, particularly when prolonged signal stability for kinetic studies is required (fluorogenic) or when cost and simplicity are the primary considerations (colorimetric), though they generally offer lower sensitivity than chemiluminescent methods.
Ultimately, the choice of substrate should be guided by the specific requirements of the assay, including the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. It is imperative that any chosen substrate and the corresponding assay protocol be thoroughly validated to ensure the generation of high-quality, reliable data.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. hzymesbiotech.com [hzymesbiotech.com]
- 6. nbinno.com [nbinno.com]
- 7. Comparison of chemiluminescent assays and colorimetric ELISAs for quantification of murine IL-12, human IL-4 and murine IL-4: chemiluminescent substrates provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Invitrogen™ Novex™ AP Chemiluminescent Substrate (this compound™), 100 mL | LabMart Limited [labmartgh.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. High Quality OEM APS-5 Chemiluminescence Substrate Solution (Alkaline Phosphatase) Hyasen and Hyasen Biotech | Hyasen One Stop Supply, Hyasen | Hyasen Biotech [hyasen.com]
- 12. Validation of a multiplex electrochemiluminescent immunoassay platform in human and mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemiluminescent Substrates for Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
In sensitive detection assays such as ELISAs and Western blots, the choice of a chemiluminescent substrate for alkaline phosphatase (AP) is a critical determinant of success. The ideal substrate maximizes sensitivity while providing a stable and long-lasting signal for reliable data capture. This guide offers an objective comparison of commonly used AP chemiluminescent substrates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of AP Chemiluminescent Substrates
The performance of a chemiluminescent substrate is primarily evaluated based on its sensitivity, signal duration, and kinetics. The following table summarizes the key performance characteristics of several widely used AP substrates.
| Substrate Family | Exemplary Products | Sensitivity | Signal Duration | Time to Peak Signal (Membrane) | Key Characteristics |
| 1,2-Dioxetane | CDP-Star® | High (Low Picogram to Femtogram) | Up to 24 hours[1] | 1-2 hours[2] | 5-10 fold brighter signal than CSPD®[2] |
| 1,2-Dioxetane | CSPD® | High (Femtogram)[2] | Can endure for hours or even days[2] | ~4 hours[2] | Glow signal kinetics[2] |
| Acridan-Based | Lumi-Phos™ 530 | High | Not specified | ~6.3 minutes (automated systems)[3] | Established substrate with good sensitivity[3] |
| Acridan-Based | LumiFAST™ (Lumi-Phos™ PRO) | Higher than Lumi-Phos™ 530 | Not specified | ~1 minute (automated systems)[3] | Rapid signal generation, improved signal-to-noise[3] |
| Dioxetane-Based | PhosphaGLO™ | General Western blotting applications | Minimum of 5 days[4] | Not specified | Prolonged signal duration[4] |
| Dioxetane-Based | PhosphaGLO™ Reserve™ | Higher than PhosphaGLO™ | Minimum of 5 days[4] | Not specified | For ultimate sensitivity[4] |
| Dioxetane-Based | Moss™ MK | High | Plateau after ~45 minutes[5] | ~45 minutes[5] | High sensitivity formulation[5] |
| Dioxetane-Based | Moss™ RK | High | Plateau after ~20 minutes[5] | ~20 minutes[5] | Rapid kinetics formulation[5] |
Signaling Pathway and Experimental Workflow
The chemiluminescent signal is the result of a multi-step chemical reaction initiated by alkaline phosphatase. The general workflow for a Western blot experiment using a chemiluminescent AP substrate involves protein separation, transfer, antibody incubation, and signal detection.
Chemiluminescent Reaction Pathway
The most common chemiluminescent substrates for AP are based on a 1,2-dioxetane scaffold. The reaction mechanism involves the enzymatic dephosphorylation of the substrate, leading to an unstable intermediate that decomposes and emits light.
References
A Comparative Guide to CDP-Star and Alternative Chemiluminescent Assays: Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the selection of a robust and reliable detection method is paramount for generating high-quality, reproducible data. Chemiluminescent assays, prized for their high sensitivity, have become a cornerstone in various applications, including Western blotting and ELISA. This guide provides an objective comparison of the widely used CDP-Star® chemiluminescent substrate with its alternatives, focusing on their reproducibility and reliability, supported by experimental data and detailed protocols.
Mechanism of Action: The Engine of Light Production
Chemiluminescent assays harness enzymatic reactions to generate a light signal. The two most predominantly used enzymes are Alkaline Phosphatase (AP) and Horseradish Peroxidase (HRP).
Alkaline Phosphatase (AP) Substrates: this compound® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate) is a second-generation 1,2-dioxetane substrate for AP. The enzymatic dephosphorylation of this compound by AP triggers the decomposition of the molecule, resulting in the emission of a sustained glow of light.[1][2] This prolonged signal offers a wider window for detection.
Horseradish Peroxidase (HRP) Substrates: HRP substrates, most commonly luminol-based, produce light through an oxidative reaction catalyzed by HRP in the presence of an enhancer and peroxide. This reaction typically results in a more intense but shorter-lived "flash" of light compared to AP substrates.
Performance Comparison: Reproducibility and Reliability
The reproducibility of an assay is often assessed by its coefficient of variation (CV), which measures the precision of replicate measurements. Reliability encompasses factors like signal-to-noise ratio (S/N), sensitivity (limit of detection), and signal duration.
Reproducibility:
Chemiluminescent immunoassays, in general, demonstrate good reproducibility. For immunoassays, an acceptable inter-assay CV is typically below 15%, while the intra-assay CV should be less than 10%.[3][4]
| Assay Type | Parameter | Reported CV (%) |
| Chemiluminescence Immunoassays (General) | Inter-assay | 3.5 - 10.2[5] |
| Intra-assay | 2.8 - 9.1[6] | |
| Homocysteine CLIA | Inter-assay | 2.29 - 6.88[7] |
| Intra-assay | 1.94 - 5.05[7] | |
| Anti-HCV CLIA | Inter-assay | < 2[8] |
Table 1. Reproducibility of Chemiluminescent Immunoassays.
While specific CV data for this compound across a wide range of applications is not always published in direct comparative studies, its formulation is designed for rapid, reproducible detection.[9]
Reliability:
| Substrate Class | Substrate Example | Sensitivity | Signal-to-Noise Ratio | Signal Duration |
| AP Substrate | This compound | Picogram[10] | High[1] | Hours to days[2][11] |
| CSPD | Picogram | Good | Hours to days | |
| Lumi-Phos PRO | - | 3-6 fold higher than Lumi-Phos 530[12] | - | |
| HRP Substrate | Luminol-based (e.g., ECL) | Femtogram to Picogram[13] | Generally higher than AP substrates | Minutes to hours[14] |
Table 2. Reliability characteristics of common chemiluminescent substrates.
HRP-based systems are often favored for their higher sensitivity and signal-to-noise ratios, making them suitable for detecting low-abundance proteins.[10] However, the prolonged signal from AP substrates like this compound provides greater flexibility for repeated exposures and imaging without significant signal decay.
Experimental Protocols
Detailed and consistent protocols are critical for ensuring the reproducibility and reliability of any assay. Below are generalized, yet detailed, workflows for Western blot and ELISA using chemiluminescent detection.
Western Blotting Workflow
Detailed Protocol for Western Blot using this compound:
-
Transfer: Following SDS-PAGE, transfer proteins to a PVDF or positively charged nylon membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 4.
-
Equilibration: Rinse the membrane with an assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[11]
-
Substrate Incubation: Incubate the membrane with this compound working solution for 5 minutes.[9][11]
-
Detection: Remove excess substrate and acquire the signal using X-ray film or a digital imager. Multiple exposures can be taken due to the long-lasting signal.
ELISA Workflow
Detailed Protocol for ELISA using an AP Substrate (e.g., CSPD, a related dioxetane):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Addition: Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-AP and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add 100 µL of the AP chemiluminescent substrate (e.g., CSPD with an enhancer) to each well.[12]
-
Signal Measurement: Incubate for 5-30 minutes at room temperature in the dark and measure the luminescence using a plate luminometer.[15]
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the experiment.
-
This compound and other AP substrates are highly reliable, offering a prolonged and stable signal that is advantageous for applications requiring a wider detection window or multiple exposures. Their reproducibility is well within acceptable limits for immunoassays.
-
HRP substrates (e.g., ECL) generally provide higher sensitivity and a stronger initial signal, making them ideal for detecting low-abundance targets. However, the signal is more transient.
For researchers prioritizing a long-lasting and stable signal with good sensitivity and proven reproducibility, this compound remains a robust choice. For those requiring the utmost sensitivity for detecting minute quantities of a target protein, a high-sensitivity HRP substrate may be more appropriate. Ultimately, careful optimization of antibody concentrations and incubation times is crucial for achieving the best performance from any chemiluminescent system.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. What ELISA should I choose? | Abcam [abcam.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. Clinical performance evaluation of four automated chemiluminescence immunoassays for hepatitis C virus antibody detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a chemiluminescent immunoassay based on magnetic solid phase for quantification of homocysteine in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an anti-HCV chemiluminescence assay: Enhancing diagnostic accuracy and reducing false positives in hepatitis C screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemiluminescent Western Blot Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Western Blot Substrates and Substrate Kits | Thermo Fisher Scientific [thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. genfollower.com [genfollower.com]
A Researcher's Guide: CDP-Star vs. Fluorescent Substrates for Western Blotting
In the field of protein analysis, Western blotting remains a cornerstone technique for identifying and quantifying specific proteins from complex mixtures. The final step, detection, is critical for generating reliable and publishable data. The two most prevalent detection methods are chemiluminescence, which utilizes enzyme-substrate reactions to produce light, and fluorescence, which employs fluorophore-conjugated antibodies.
This guide provides an objective comparison between CDP-Star, a widely-used chemiluminescent substrate for alkaline phosphatase (AP), and fluorescent substrates. We will delve into their detection mechanisms, performance metrics, and experimental workflows, supported by data to help researchers select the optimal method for their specific experimental needs.
Principles of Detection
The fundamental difference between the two methods lies in how the signal is generated. Chemiluminescence is an enzyme-driven chemical reaction, while fluorescence is a physical phenomenon involving the excitation of a fluorophore.
Chemiluminescent Detection with this compound
This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)-tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate) is a high-sensitivity 1,2-dioxetane substrate for alkaline phosphatase (AP).[1][2] The process is indirect: a secondary antibody is conjugated to the AP enzyme. When the this compound substrate is added, AP catalyzes the removal of a phosphate group.[3][4] This dephosphorylation creates a highly unstable anion intermediate, which rapidly decomposes and, in the process, emits a sustained glow of light at a maximum wavelength of approximately 466-475 nm.[5][6] This light is then captured by X-ray film or a CCD-based digital imager.[6]
Fluorescent Detection
Fluorescent Western blotting is a direct detection method.[7] Here, secondary antibodies are covalently linked to fluorescent molecules called fluorophores. An imager equipped with a specific light source (e.g., lasers or LEDs) excites the fluorophore at one wavelength. The fluorophore absorbs this energy and is elevated to an excited state, then rapidly releases the energy as a photon of light at a longer, lower-energy wavelength.[7][8] This emitted light is captured by the imager's camera, which uses filters to ensure only the emission wavelength is detected. A key advantage is the ability to use multiple fluorophores with distinct excitation/emission spectra on the same blot to detect several proteins simultaneously—a technique known as multiplexing.[8][9]
Performance Comparison: this compound vs. Fluorescence
The choice between chemiluminescent and fluorescent detection often depends on the specific goals of the experiment, such as the need for high sensitivity versus precise quantification.
| Feature | This compound (Chemiluminescence) | Fluorescent Substrates | Supporting Evidence |
| Sensitivity | Very high (femtogram range). Ideal for low-abundance proteins. | High, but can be 2- to 100-fold less sensitive than chemiluminescence depending on the target. | [9][10][11] |
| Quantitative Accuracy | Semi-quantitative. Signal is dependent on enzyme kinetics and can saturate quickly, limiting the linear range. | Highly quantitative. The signal is stable and directly proportional to the amount of protein, offering a wider linear dynamic range. | [7][9][10] |
| Linear Dynamic Range | Narrower (10-50 fold). Subject to signal saturation with high-abundance proteins. | Wide (>4000 fold). Superior for accurately quantifying both low and high abundance proteins in the same sample. | [7][10][12] |
| Multiplexing | Not possible without stripping and reprobing, which can lead to protein loss and inaccurate data. | Yes. The primary advantage is the ability to detect multiple (2-4) proteins simultaneously using different colored fluorophores. | [8][9][13] |
| Signal Stability | Transient. The enzyme reaction produces a signal that peaks within 1-2 hours and lasts for up to 24 hours, allowing for multiple exposures. | Very stable. The signal is non-enzymatic and can be stable for weeks or months, allowing blots to be re-imaged later. | [1][7][14] |
| Required Equipment | X-ray film with a darkroom or a CCD-based digital imager (e.g., G:BOX, ChemiDoc). | A digital imager with specific excitation light sources (lasers/LEDs) and emission filters is required. | [13][15] |
Experimental Workflow Overview
While the core steps of protein separation and transfer are similar, the detection and imaging stages differ significantly between the two methods. Fluorescent blotting requires careful handling to avoid contamination with fluorescent particles (e.g., dust) and may require specialized buffers.
Detailed Experimental Protocols
The following are generalized protocols. Always optimize antibody concentrations, blocking reagents, and incubation times for your specific targets and antibodies.
Protocol 1: Chemiluminescent Western Blot with this compound
This protocol assumes the protein transfer to a nitrocellulose or PVDF membrane is complete.
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of washing buffer (TBST).[17]
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in fresh blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[16]
-
-
Final Washes & Equilibration:
-
Substrate Incubation and Detection:
-
Place the membrane on a clean, flat surface.
-
Apply the this compound ready-to-use solution evenly across the membrane surface (e.g., 50 µl/cm²).[2]
-
Drain excess substrate and place the membrane in a plastic sheet protector or development folder.
-
Expose the membrane to X-ray film or a CCD digital imager. Multiple exposures of varying lengths (e.g., 30 seconds to overnight) may be necessary to achieve the optimal signal-to-noise ratio.[2]
-
Protocol 2: Multiplex Fluorescent Western Blot
This protocol requires handling steps to be performed protected from light once fluorescent antibodies are introduced.
-
Blocking:
-
After transfer, incubate the membrane in a high-quality blocking buffer (specialized fluorescent blockers or 5% BSA in TBS are often recommended) for 1 hour at room temperature.[18] Note: Milk-based blockers are generally not recommended due to potential autofluorescence.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (raised in different species, e.g., mouse and rabbit) together in fresh blocking buffer.
-
Incubate the membrane in the mixed primary antibody solution overnight at 4°C with gentle agitation.[18]
-
-
Washing:
-
Secondary Antibody Incubation (Protect from Light):
-
Final Washes (Protect from Light):
-
Imaging:
-
Allow the membrane to dry completely for optimal signal-to-noise.[20]
-
Scan the membrane using a digital imaging system equipped with the appropriate lasers/light sources and filters for your chosen fluorophores.
-
Conclusion: Making the Right Choice
Both this compound-based chemiluminescence and fluorescent detection are powerful methods for Western blotting, each with distinct advantages. The optimal choice depends entirely on the experimental objective.
Choose this compound (Chemiluminescence) when:
-
Ultimate sensitivity is required: It is the method of choice for detecting proteins expressed at very low levels.[13]
-
You are performing qualitative analysis: It is excellent for confirming the presence or absence of a single protein.
-
Equipment is limited: A simple darkroom and X-ray film or a basic CCD imager are sufficient.
Choose Fluorescent Detection when:
-
Accurate quantification is the goal: The stable signal and wide linear dynamic range make it the gold standard for quantitative Westerns.[15]
-
You need to detect multiple proteins: Multiplexing saves time and sample by allowing simultaneous detection of a target protein and a loading control on the same blot.[8]
-
You are comparing a protein and its modified form: It is ideal for visualizing co-migrating proteins, such as a protein and its phosphorylated version.[9]
-
You may need to re-image the blot: The stable signal allows for archiving and re-analysis days or weeks later.[7][14]
References
- 1. labmartgh.com [labmartgh.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Detection Methods | Bio-Rad [bio-rad.com]
- 8. Fluorescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. Chemiluminescence and Fluorescence Applications - Synoptics [synoptics.co.uk]
- 14. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. azurebiosystems.com [azurebiosystems.com]
Decoding Antibody Specificity: A Comparative Guide to CDP-Star and ECL Detection in Western Blotting
For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for generating reliable and reproducible data. Western blotting remains a cornerstone technique for protein analysis, and the choice of detection method significantly impacts sensitivity and accuracy. This guide provides an objective comparison between the alkaline phosphatase (AP)-based substrate, CDP-Star, and a widely used horseradish peroxidase (HRP)-based enhanced chemiluminescent (ECL) substrate, SuperSignal™ West Pico PLUS, for confirming antibody specificity.
This guide presents a detailed comparison of their performance metrics, experimental protocols, and illustrates their application in validating antibodies against key signaling pathways. By understanding the nuances of each system, researchers can make informed decisions to best suit their experimental needs.
Performance at a Glance: this compound vs. ECL
The selection of a chemiluminescent substrate is a critical decision that influences the sensitivity, duration of signal, and the ability to detect low-abundance proteins. Below is a summary of the key performance indicators for this compound and SuperSignal™ West Pico PLUS.
| Performance Metric | This compound (AP-based) | SuperSignal™ West Pico PLUS (ECL, HRP-based) |
| Enzyme Conjugate | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |
| Limit of Detection | Low to mid femtogram | Low picogram to high femtogram[1][2][3] |
| Signal Duration | Up to 24-48 hours[4][5] | 6 to 24 hours[1][2][6] |
| Time to Max Signal | ~60 minutes[5][7] | ~5 minutes |
| Antibody Dilution | Primary: 1:500 - 1:5,000Secondary: 1:2,000 - 1:10,000 | Primary: 1:1,000 - 1:5,000Secondary: 1:20,000 - 1:100,000[1][2][6] |
The Chemistry of Light: How They Work
Understanding the underlying mechanism of light generation is key to optimizing your western blot experiments. Both this compound and ECL substrates produce light through an enzyme-catalyzed reaction, but they utilize different enzymes and chemical precursors.
This compound: This system employs a 1,2-dioxetane substrate for alkaline phosphatase. The enzymatic dephosphorylation of this compound by AP generates an unstable anion that decomposes, emitting a sustained glow of light at approximately 466 nm.[8][9] This prolonged light emission is a key feature of AP-based detection systems.
Enhanced Chemiluminescence (ECL): The most common ECL substrates, like SuperSignal™ West Pico PLUS, are luminol-based and rely on the enzymatic activity of HRP. In the presence of a peroxide buffer and an enhancer, HRP catalyzes the oxidation of luminol, creating an excited-state product that emits a flash of light as it decays.[10] The signal is typically more intense initially but has a shorter duration compared to AP substrates.
Visualizing the Workflow: Confirming Antibody Specificity
A typical western blot workflow to confirm antibody specificity involves several key stages, from sample preparation to signal detection.
Caption: A generalized workflow for western blot analysis.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high-quality, reproducible results. Below are step-by-step methodologies for western blotting using this compound and an ECL substrate.
Western Blotting Protocol with this compound Detection
This protocol is adapted for use with an alkaline phosphatase (AP)-conjugated secondary antibody.
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or positively charged nylon membrane according to standard protocols.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST. A final rinse with TBS (without Tween-20) may be performed.
-
Substrate Incubation: Equilibrate the membrane in a detection buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.[4] Drain excess buffer and place the membrane on a clean surface. Apply the this compound working solution to the membrane (approximately 1 ml for a 100 cm² membrane) and incubate for 5 minutes.[4]
-
Signal Detection: Remove excess substrate by touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector and expose it to X-ray film or a digital imager. Multiple exposures can be taken due to the long-lasting signal.[4][5]
Western Blotting Protocol with ECL Detection (SuperSignal™ West Pico PLUS)
This protocol is designed for use with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein Transfer: After SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane using a standard transfer method.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane for 1 hour at room temperature with agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove any unbound secondary antibody.
-
Substrate Preparation and Incubation: Prepare the ECL substrate working solution by mixing the luminol/enhancer and peroxide solutions in a 1:1 ratio.[3] Use enough solution to cover the membrane (approximately 0.1 mL/cm²).[3] Incubate the blot with the substrate for 5 minutes.[3]
-
Signal Detection: Remove the membrane from the substrate solution, drain the excess liquid, and place it in a plastic wrap or sheet protector. Immediately expose the membrane to X-ray film or a CCD camera-based imager.[3]
Application in Signaling Pathways: Validating Antibody Specificity
To demonstrate the utility of these detection methods in a biological context, we can consider the validation of antibodies targeting key proteins in signaling pathways implicated in cancer and cell proliferation, such as the PI3K/Akt and EGFR pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Validating antibodies against total and phosphorylated forms of Akt (p-Akt) is essential for studying this pathway.
Caption: Simplified PI3K/Akt signaling cascade.
A specific antibody for p-Akt should show a signal only in stimulated cells, while an antibody for total Akt should detect the protein regardless of its phosphorylation state. A western blot using either this compound or an ECL substrate can be employed to visualize these differences, thereby confirming the specificity of the phospho-specific antibody.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell proliferation and is often dysregulated in cancer.[11] Antibody specificity for EGFR can be confirmed using cell lines with known EGFR expression levels or through knockout models.[12][13]
Caption: Overview of the EGFR/MAPK signaling pathway.
For instance, a western blot comparing a high-EGFR expressing cell line (e.g., A431) with an EGFR-knockout cell line would be a definitive test of antibody specificity.[12] A specific anti-EGFR antibody should produce a strong band in the A431 lysate and no band in the knockout lysate. The high sensitivity of both this compound and advanced ECL substrates makes them suitable for detecting endogenous levels of EGFR.
Conclusion
Both this compound and modern ECL substrates like SuperSignal™ West Pico PLUS are powerful tools for confirming antibody specificity in western blotting. The choice between them often comes down to the specific experimental requirements.
-
This compound offers an exceptionally long signal duration, providing flexibility for multiple exposures and the detection of very faint bands over time.
-
SuperSignal™ West Pico PLUS and similar ECL substrates provide a strong initial signal, which is ideal for rapid detection and for experiments where high signal intensity is required for a shorter duration.
Ultimately, the successful validation of an antibody relies on a well-optimized western blot protocol, careful selection of controls, and a clear understanding of the capabilities of the chosen detection system. By leveraging the information in this guide, researchers can confidently select the appropriate substrate to generate robust and reliable data, thereby advancing their research and development efforts.
References
- 1. Thermo Scientific™ SuperSignal™ West Pico PLUS Chemiluminescent Substrate | LabMart Limited [labmartgh.com]
- 2. Thermo Scientific™ SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Fisher Scientific [fishersci.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thermo Scientific SuperSignal West Pico PLUS Chemiluminescent Substrate 20 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hzymesbiotech.com [hzymesbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Chemiluminescent Western Blot Detection | AntTeknik.com [antteknik.com]
- 11. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemiluminescent Alkaline Phosphatase Detection: A Comparative Guide to CDP-Star and its Alternatives
For researchers, scientists, and drug development professionals leveraging chemiluminescence for the detection of alkaline phosphatase (AP) in assays such as ELISAs and Western blots, the choice of substrate is paramount to achieving high sensitivity and specificity. While CDP-Star is a widely used and effective substrate, concerns regarding background signal and the availability of newer technologies necessitate a thorough comparison of the available options. This guide provides an objective look at this compound, its common alternatives, and strategies to mitigate non-specific signal, often perceived as cross-reactivity.
Understanding "Cross-Reactivity" in the Context of Chemiluminescent Substrates
It is important to clarify that "cross-reactivity" in the context of a substrate like this compound does not refer to the substrate itself binding non-specifically in a biological sense, as an antibody might. Instead, the issues encountered are typically related to non-specific signal or high background, which can arise from several factors within the experimental setup. These factors include insufficient blocking, suboptimal antibody concentrations, or inherent instability of the substrate leading to auto-luminescence. This guide will address these issues by comparing substrate performance in terms of signal-to-noise ratio and by providing robust experimental protocols.
Performance Comparison of Alkaline Phosphatase Chemiluminescent Substrates
The selection of a chemiluminescent substrate significantly impacts assay sensitivity, signal duration, and signal-to-noise ratio. Below is a comparative summary of key performance indicators for this compound and its main competitors.
| Substrate | Class | Relative Sensitivity | Time to Peak Signal (Membrane) | Signal Duration | Key Characteristics |
| This compound® | 1,2-dioxetane | High | 1-2 hours[1] | Up to 24 hours or more[2] | Faster kinetics and brighter signal compared to CSPD[1]. Good signal-to-noise ratio. |
| CSPD® | 1,2-dioxetane | High | ~4 hours[1] | Hours to days[1] | Slower kinetics compared to this compound, but still provides high sensitivity. |
| Lumi-Phos™ 530 | 1,2-dioxetane | High | Slower, requires ~6.3 minutes for signal generation in automated systems[3] | Stable | Good sensitivity and stability, but slower signal generation. |
| LumiFAST™ | Acridan-based | Very High | Faster than Lumi-Phos 530 (approx. 5 minutes shorter read time)[3] | Stable | Optimized for rapid signal generation and improved signal-to-noise performance. Shows reduced non-specific background from endogenous ALP[3]. |
| Next-Generation Substrates (e.g., APS-5) | 1,2-dioxetane | Very High | Optimized for speed | Stable | Aim to provide an ideal balance of signal intensity, reaction speed, and background suppression. |
Experimental Protocols
To ensure optimal performance and minimize non-specific signals, adherence to a well-defined protocol is crucial. The following are generalized protocols for Western blotting and ELISA using chemiluminescent alkaline phosphatase substrates.
Chemiluminescent Western Blotting Protocol
This protocol outlines the key steps for detecting a target protein on a membrane using an AP-conjugated secondary antibody and a chemiluminescent substrate like this compound.
-
Membrane Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody. A final wash in Tris-buffered saline (TBS) without Tween-20 is recommended by some protocols to remove residual detergent.
-
Substrate Incubation: Equilibrate the membrane in assay buffer if required by the substrate manufacturer[4]. Drain excess buffer and incubate the membrane with the chemiluminescent substrate (e.g., this compound) for 5 minutes.[2][4] Ensure the entire surface of the membrane is in contact with the substrate.
-
Signal Detection: Remove excess substrate and place the membrane in a plastic sheet protector or a development folder. Expose the membrane to X-ray film or a digital imager to capture the chemiluminescent signal.[2] Exposure times can range from a few seconds to several minutes.
Chemiluminescent ELISA Protocol (Sandwich ELISA)
This protocol provides a framework for a sandwich ELISA using an AP-conjugated antibody and a chemiluminescent substrate.
-
Coating: Coat a 96-well plate with the capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-AP conjugate, diluted in blocking buffer, and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition and Measurement: Add the chemiluminescent substrate to each well. Incubate for the time recommended by the manufacturer. Measure the light output using a luminometer.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the chemiluminescent reaction of this compound and a typical experimental workflow for a chemiluminescent Western blot.
References
Navigating the Nuances of Chemiluminescence: A Comparative Guide to CDP-Star® Reagents and Alternatives
For researchers, scientists, and drug development professionals relying on the precision of chemiluminescent assays, the consistency and performance of reagents are paramount. This guide provides an objective comparison of the widely used CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³'⁷]decan}-4-yl)phenyl phosphate) chemiluminescent substrate with its alternatives, focusing on the critical aspect of lot-to-lot variability and overall performance. Supported by experimental data and detailed protocols, this guide aims to empower users to make informed decisions for their Western blotting, ELISA, and other immunoassay needs.
Performance at a Glance: this compound® vs. Alternatives
The choice of a chemiluminescent substrate significantly impacts assay sensitivity, signal duration, and reproducibility. While manufacturers of this compound® report stringent quality control with inter-batch variation controlled within ±10%[1], it is crucial for laboratories to understand the performance landscape of available alkaline phosphatase (AP) substrates.
| Performance Metric | This compound® | CSPD® | AMPPD | APS-5 | p-Nitrophenyl Phosphate (pNPP) |
| Detection Method | Chemiluminescent | Chemiluminescent | Chemiluminescent | Chemiluminescent | Colorimetric |
| Enzyme | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) |
| Relative Sensitivity | High to Very High[1][2] | High | High[3][4] | Very High[1] | Moderate[5] |
| Signal Kinetics | Rapid light emission, reaching a plateau[1] | Slower kinetics than this compound®[6] | Peaks at ~15 min, stable for 15-60 min[3] | Rapid peak luminescence[1] | Gradual color development |
| Signal Duration | Long-lasting, can be detected for hours to days[1] | Glow for hours to days | Half-life of 2-30 minutes[3] | Sustained | Stable endpoint with stop solution |
| Lot-to-Lot Variability | Manufacturer claims ±10% variation[1] | Data not readily available | Data not readily available | Data not readily available | Can be a source of variability |
| Primary Applications | Western Blot, Southern Blot, ELISA[1] | Blotting, Immunoassays[1] | Immunoassays, Reporter Gene Assays[3][4] | ELISA[1] | ELISA[5] |
The Mechanism of Light: The Alkaline Phosphatase Signaling Pathway
The chemiluminescent signal generated by substrates like this compound® is the result of a multi-step enzymatic reaction. Understanding this pathway is key to optimizing assay conditions and troubleshooting potential issues.
Caption: Enzymatic dephosphorylation of this compound® by alkaline phosphatase.
Experimental Protocols
Reproducible results hinge on meticulous and consistent experimental execution. Below are detailed protocols for key applications of this compound® and its alternatives.
Western Blotting Protocol with this compound®
This protocol provides a general workflow for chemiluminescent Western blotting using an alkaline phosphatase-conjugated secondary antibody and this compound®.
Caption: Step-by-step Western blot workflow.
Materials:
-
Transfer membrane (PVDF or nylon) with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Assay buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)
-
This compound® reagent
-
Chemiluminescence imaging system (e.g., CCD camera-based imager)
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Equilibration: Briefly rinse the membrane with assay buffer.
-
Substrate Incubation: Place the membrane on a clean, flat surface. Add a sufficient volume of this compound® reagent to cover the membrane. Incubate for 5 minutes at room temperature.
-
Signal Detection: Drain the excess substrate and place the membrane in a plastic sheet protector or between two layers of clear plastic wrap. Immediately acquire the chemiluminescent signal using an imaging system. Multiple exposures may be necessary to achieve the optimal signal-to-noise ratio.
ELISA Protocol using a Chemiluminescent AP Substrate
This protocol outlines a general sandwich ELISA procedure with chemiluminescent detection.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking buffer
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-AP conjugate
-
Wash buffer
-
Chemiluminescent AP substrate (e.g., this compound®, APS-5)
-
Luminometer
Procedure:
-
Blocking: Block the antibody-coated wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 2-3 times with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-AP Incubation: Add the Streptavidin-AP conjugate and incubate for 30-60 minutes at room temperature.
-
Final Washes: Perform a final, thorough wash of the plate.
-
Substrate Addition and Measurement: Add the chemiluminescent substrate to each well. Immediately measure the light output using a luminometer. The signal may develop over time, so it is important to follow the substrate manufacturer's instructions for optimal read times.
Mitigating Lot-to-Lot Variability
While manufacturers strive for consistency, lot-to-lot variation in critical reagents is a potential source of experimental irreproducibility[7]. To mitigate this, researchers should consider the following best practices:
-
In-house Validation: When a new lot of substrate is received, perform a side-by-side comparison with the previous lot using a standardized control sample. This will help to ensure that the new lot performs within acceptable parameters for your specific assay.
-
Standard Operating Procedures (SOPs): Adhere strictly to established SOPs for all assays. This includes consistent incubation times, temperatures, and reagent dilutions.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. These controls are essential for monitoring assay performance and identifying any deviations that may be due to reagent variability.
-
Proper Reagent Storage: Store all chemiluminescent substrates according to the manufacturer's instructions, typically protected from light and at the recommended temperature, to maintain their stability and performance over time.
By carefully selecting a substrate that aligns with the specific requirements of the assay and implementing robust quality control measures, researchers can enhance the reliability and reproducibility of their chemiluminescent detection methods.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. seracare.com [seracare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CDP-Star® Chemiluminescent Substrate
This guide provides essential safety and logistical information for the proper handling and disposal of CDP-Star® and related chemiluminescent substrates. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Handling
Before handling this compound®, it is crucial to review the product's Safety Data Sheet (SDS). While this compound® is generally considered non-hazardous under OSHA's Hazard Communication Standard, proper laboratory safety practices are essential.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area thoroughly with copious amounts of water.[1] If eye irritation persists, seek medical advice.
-
Spill Management: For small spills, absorb the liquid with an inert material (e.g., cloth, fleece) and clean the area with plenty of water.[1] For significant spills that cannot be contained, local authorities should be notified.
-
Storage: Store this compound® at 2–8 °C and protect it from prolonged exposure to light.[1][3]
This compound® Solution Properties
The following table summarizes key quantitative data for the ready-to-use this compound® solution.
| Property | Value | Reference |
| Concentration (Ready-to-Use) | 0.25 mM | |
| Light Emission Maximum | 466 nm | [3][4] |
| Typical Usage Volume | 50 µl/cm² or 5 ml per 100 cm² membrane | [1] |
Step-by-Step Disposal Protocol
Disposal guidelines for this compound® can vary between suppliers and may be superseded by local and institutional regulations. A conflict in guidance exists, with some sources permitting sanitary sewer disposal[1] while others suggest chemical incineration[5]. Therefore, the most prudent approach is to consult your institution's Environmental Health & Safety (EHS) office and follow local regulations.
1. Assess the Waste Stream:
-
Determine if the this compound® waste is in its pure, ready-to-use form or if it has been mixed with other potentially hazardous materials during the experimental process (e.g., blocking buffers, antibody solutions).
-
Waste containing other hazardous chemicals must be treated according to the disposal requirements for those chemicals.[6]
2. Consult Local and Institutional Regulations:
-
Crucial Step: Before proceeding, contact your institution's EHS office or equivalent authority to confirm the approved disposal method for chemiluminescent substrates.
-
Do not pour any chemical waste down the sink unless explicitly permitted by your institution's guidelines.[7]
3. Waste Collection and Storage:
-
Collect all liquid waste containing this compound® in a designated, leak-proof, and chemically compatible container.[6][8]
-
The container must be clearly labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages. Do not use chemical formulas or trade names alone.[7][9]
-
Keep the waste container securely closed except when adding waste.[8][9]
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][10]
4. Arrange for Final Disposal:
-
Once the waste container is full, arrange for a pickup from your institution's hazardous waste management service.[6]
-
If incineration is the required method, the waste will be handled by a specialized disposal facility.[5]
-
If sewer disposal is explicitly permitted by your local regulations for this specific, non-hazardous formulation, ensure it is done in accordance with their dilution and volume guidelines.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound® waste.
Caption: Logical workflow for this compound® waste disposal.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Handling Protocols for CDP-Star
CDP-Star, a widely utilized chemiluminescent substrate for alkaline phosphatase in various molecular biology applications, requires careful handling to ensure laboratory safety.[1][2][3] Adherence to proper personal protective equipment (PPE) guidelines and disposal procedures is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. While the product is considered non-hazardous, direct contact should be avoided.[4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Wear compatible chemical-resistant gloves to prevent skin exposure. Nitrile or latex gloves are commonly used in laboratory settings. |
| Eyes | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. This protects against accidental splashes. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times to protect skin and clothing from potential spills.[1] For more extensive handling, chemical-resistant clothing may be necessary.[5] |
| Respiratory | Not generally required | Under standard laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. |
Safe Handling and Disposal Workflow
Proper handling and disposal of this compound are critical for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal.
Procedural Guidance for Handling this compound
The following step-by-step guidance, derived from safety data sheets and product information, outlines the essential procedures for safely working with this compound.
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling, put on a laboratory coat, safety glasses, and chemical-resistant gloves.[1]
-
Prepare a Designated Workspace: Ensure the work area is clean and free of clutter.
-
Equilibrate the Reagent: Allow the this compound solution to equilibrate to room temperature before use to prevent condensation from forming inside the container.[2]
2. Handling and Use:
-
Aseptic Technique: Use aseptic techniques when handling the solution to avoid contamination.[2]
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[1]
-
Use in a Well-Ventilated Area: While respiratory protection is not usually required, working in a well-ventilated area is a good laboratory practice.
3. Spills and First Aid:
-
In Case of Skin Contact: If the solution comes into contact with the skin, wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact: If the solution splashes into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention.
-
Spill Cleanup: For small spills, absorb the liquid with an inert material and place it in a suitable container for disposal. Ventilate the area of the spill.
4. Disposal:
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Some sources suggest that the product may be disposed of via the sanitary sewer, but it is crucial to confirm this with your institution's environmental health and safety office.[4]
-
PPE Disposal: Dispose of used gloves and any other contaminated disposable PPE as chemical waste.
By adhering to these safety protocols and handling procedures, researchers can confidently and safely utilize this compound in their experimental workflows.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
